molecular formula C9H14N2Na3O15P3 B14805702 Uridine triphosphate trisodium salt

Uridine triphosphate trisodium salt

Número de catálogo: B14805702
Peso molecular: 552.10 g/mol
Clave InChI: HESOWSOEZVVPPN-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Uridine triphosphate trisodium salt is a useful research compound. Its molecular formula is C9H14N2Na3O15P3 and its molecular weight is 552.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H14N2Na3O15P3

Peso molecular

552.10 g/mol

Nombre IUPAC

trisodium;[[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H17N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3

Clave InChI

HESOWSOEZVVPPN-UHFFFAOYSA-K

SMILES canónico

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origen del producto

United States

Foundational & Exploratory

The Pivotal Role of Uridine Triphosphate (UTP) in RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) Triphosphate (UTP) is a fundamental building block for the synthesis of ribonucleic acid (RNA), playing an indispensable role in the transcription of genetic information from DNA. Beyond its primary function as a substrate for RNA polymerases, UTP is a key metabolite in cellular pyrimidine (B1678525) metabolism, a precursor for other essential nucleotides, and an important signaling molecule. This technical guide provides an in-depth exploration of the multifaceted roles of UTP in RNA synthesis, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We delve into the biochemical mechanisms of UTP incorporation during transcription, its metabolic pathways, and its involvement in cellular signaling. This guide also presents quantitative data on enzyme kinetics and cellular concentrations of UTP, detailed experimental protocols for relevant assays, and visual representations of key pathways and workflows to facilitate a deeper understanding of this critical molecule.

UTP as a Cornerstone of RNA Synthesis

Uridine triphosphate is one of the four essential ribonucleoside triphosphates, alongside adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and cytidine (B196190) triphosphate (CTP), that serve as the monomeric units for the enzymatic synthesis of RNA.[1][2] During transcription, RNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of an incoming UTP molecule, incorporating a uridine monophosphate (UMP) into the nascent RNA strand and releasing pyrophosphate.[3] The sequence of the DNA template strand dictates the specific incorporation of UTP opposite an adenine (B156593) (A) residue.[4]

The Chemical Reaction of UTP Incorporation

The incorporation of UTP into a growing RNA chain is a fundamental reaction in molecular biology. The process is catalyzed by RNA polymerase and can be summarized as follows:

(RNA)n + UTP ⇌ (RNA)n+1 + PPi

This reaction is driven forward by the subsequent hydrolysis of pyrophosphate (PPi) into two inorganic phosphate (B84403) (Pi) molecules, a reaction catalyzed by pyrophosphatase. This hydrolysis is highly exergonic and renders the overall process of RNA elongation essentially irreversible.

Quantitative Data on UTP in RNA Synthesis

Understanding the quantitative aspects of UTP's involvement in RNA synthesis is crucial for researchers. This section provides key data on enzyme kinetics and cellular concentrations of UTP.

Kinetic Parameters of RNA Polymerases for UTP

The efficiency of UTP incorporation by RNA polymerases is described by the Michaelis-Menten kinetic parameters, Km (the concentration of substrate at which the reaction rate is half of the maximum velocity) and Vmax (the maximum rate of the reaction). These parameters can vary depending on the specific RNA polymerase, the DNA template sequence, and reaction conditions.

RNA PolymeraseSubstrateKm (µM)Vmax (relative)Source(s)
T7 RNA PolymeraseUTP~801.0[5]
T7 RNA Polymerase5-phenyl-UTPSimilar to UTPSimilar to UTP[6][7]
T7 RNA Polymerase5-(4-pyridyl)-UTPSimilar to UTPSimilar to UTP[6][7]
T7 RNA Polymerase5-(2-pyridyl)-UTPSimilar to UTPSimilar to UTP[6][7]
T7 RNA Polymerase5-indolyl-UTPSimilar to UTPSimilar to UTP[6][7]
T7 RNA Polymerase5-isobutyl-UTPSimilar to UTPSimilar to UTP[6][7]
T7 RNA Polymerase5-imidazole-UTPSignificantly higher than UTPSimilar to UTP[6][7]
T7 RNA Polymerase5-amino-UTPSignificantly higher than UTPSimilar to UTP[6][7]
E. coli RNA PolymeraseUTP4- to 6-fold higher in some mutants-[4]

Note: Kinetic parameters for human RNA polymerases are less commonly reported in a simplified table format due to the complexity of the transcription machinery.

Cellular Concentrations of UTP

The intracellular concentration of UTP is a critical factor influencing the rate of RNA synthesis. These concentrations can vary between different cell types and cellular compartments.

Cell Type/CompartmentUTP Concentration (µM)ATP/UTP RatioSource(s)
Mammalian Cells (average)567 ± 460~5.6:1[8]
Tumor Cells1.2-5 fold higher than normal cells-[8]
Resting Attached Cultures (extracellular)0.001 - 0.011:10 - 1:3 (extracellular)[9][10]
Mechanically Stimulated Cells (extracellular)Up to 20-fold increase1:10 - 1:3 (extracellular)[9][10]
Platelets (unstirred, extracellular)-1:100 (extracellular)[9][10]
Thrombin-Stimulated Platelets (extracellular)10-fold increase-[9][10]

UTP Metabolism and its Link to RNA Synthesis

The cellular pool of UTP is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Pyrimidine Biosynthesis

The de novo pathway synthesizes UTP from simpler precursor molecules. A key regulatory step in this pathway is the conversion of UTP to CTP, catalyzed by CTP synthetase.[3][4] This ensures a balanced supply of all four ribonucleotides required for RNA synthesis.

Caption: De novo pyrimidine biosynthesis pathway leading to UTP and CTP.

Salvage Pathway

The salvage pathway recycles uridine and uracil (B121893) from the breakdown of RNA and other nucleotides back into the UTP pool. This is a more energy-efficient mechanism for maintaining UTP levels.

UTP in Cellular Signaling

Beyond its role in RNA synthesis, extracellular UTP acts as a signaling molecule by activating P2Y receptors, a class of G protein-coupled receptors.[8][11][12] The activation of P2Y2 receptors by UTP triggers a cascade of intracellular events with wide-ranging physiological effects.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UTP UTP P2Y2 P2Y2 Receptor UTP->P2Y2 Gq Gq protein P2Y2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream activates

Caption: UTP-mediated P2Y2 receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of UTP in RNA synthesis.

In Vitro Transcription using T7 RNA Polymerase

This protocol describes a standard method for synthesizing RNA in vitro using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter (1 µg/µL)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • rNTP mix (10 mM each of ATP, GTP, CTP, and UTP)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • RNase Inhibitor (e.g., 40 U/µL)

  • Nuclease-free water

  • DNase I (RNase-free)

  • EDTA (0.5 M, pH 8.0)

  • Ammonium (B1175870) Acetate (B1210297) (5 M)

  • Ethanol (B145695) (100% and 70%)

  • Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1)

  • Chloroform

Procedure:

  • Reaction Assembly: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 50 µL

    • 10x Transcription Buffer: 5 µL

    • rNTP mix: 2 µL of each (200 µM final concentration)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 2 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification:

    • Add 150 µL of nuclease-free water to the reaction.

    • Perform a phenol:chloroform extraction followed by a chloroform extraction.

    • Precipitate the RNA by adding 0.5 volumes of 5 M ammonium acetate and 2.5 volumes of 100% ethanol.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

  • Quantification and Analysis: Quantify the RNA concentration using a spectrophotometer (A260) and assess its integrity by agarose (B213101) gel electrophoresis.

in_vitro_transcription_workflow Template_Prep 1. DNA Template Preparation Reaction_Setup 2. Transcription Reaction Setup Template_Prep->Reaction_Setup Incubation 3. Incubation (37°C) Reaction_Setup->Incubation DNase_Treatment 4. DNase I Treatment Incubation->DNase_Treatment Purification 5. RNA Purification DNase_Treatment->Purification Analysis 6. Quantification & Analysis Purification->Analysis

Caption: Workflow for a typical in vitro transcription experiment.

Quantification of Intracellular UTP by HPLC

This protocol outlines a method for the extraction and quantification of intracellular UTP from cultured cells using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cultured cells

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 0.6 M Perchloric Acid (PCA)

  • Ice-cold 1 M Potassium Carbonate (K2CO3)

  • HPLC system with a suitable anion-exchange or reverse-phase C18 column

  • Mobile phase buffers (e.g., potassium phosphate buffer)

  • UTP standard solution

Procedure:

  • Cell Harvesting and Lysis:

    • Rapidly wash cultured cells with ice-cold PBS to remove extracellular nucleotides.

    • Immediately add ice-cold 0.6 M PCA to the cells to lyse them and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Neutralization and Extraction:

    • Centrifuge the lysate at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the acidic extract by adding a calculated amount of ice-cold 1 M K2CO3.

    • Centrifuge to pellet the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume of the filtered extract onto the HPLC column.

    • Elute the nucleotides using an appropriate gradient of mobile phase buffers.

    • Detect UTP by its UV absorbance at 262 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of a UTP standard.

    • Quantify the amount of UTP in the cell extract by comparing its peak area to the standard curve.

    • Normalize the UTP amount to the cell number or total protein content of the initial sample.

UTP Derivatives in Drug Development

The essential role of UTP and other nucleotides in viral replication has made them attractive targets for the development of antiviral drugs. Nucleoside and nucleotide analogs that mimic natural substrates can act as competitive inhibitors or chain terminators of viral RNA-dependent RNA polymerases (RdRps).[13][14]

Mechanism of Action of UTP Analogs

Many antiviral drugs are nucleoside analogs that are intracellularly phosphorylated to their active triphosphate form. These triphosphate analogs can then be incorporated into the growing viral RNA chain. If the analog lacks a 3'-hydroxyl group, it acts as a chain terminator, halting further elongation of the viral RNA. Other analogs may be incorporated and cause mutations in the viral genome, a process known as lethal mutagenesis.[13]

Design and Synthesis of UTP Derivatives

The design of effective UTP-based antiviral drugs involves modifying the uridine base, the ribose sugar, or the triphosphate moiety to enhance their selectivity for viral polymerases over host cell polymerases and to improve their pharmacokinetic properties.[15] For example, modifications at the 2' or 3' position of the ribose can confer chain-terminating properties. The synthesis of these complex molecules often involves multi-step chemical processes to introduce the desired modifications while protecting other reactive groups.[14]

Conclusion

Uridine triphosphate is a molecule of central importance in molecular biology, with its role extending far beyond simply being a substrate for RNA synthesis. Its intricate involvement in cellular metabolism, signaling, and as a target for therapeutic intervention highlights its significance. A thorough understanding of the quantitative and mechanistic aspects of UTP's function is essential for researchers in the life sciences and for the development of novel therapeutic strategies targeting nucleotide metabolism and signaling pathways. This technical guide provides a foundational resource to aid in these endeavors.

References

Uridine Triphosphate Trisodium Salt as a P2Y Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine-5'-triphosphate (UTP) is an endogenous pyrimidine (B1678525) nucleotide that plays a central role in cellular metabolism and functions as a vital extracellular signaling molecule.[1][2] As a salt, Uridine (B1682114) Triphosphate Trisodium (UTP-trisodium) is a stable and soluble form commonly used in research.[1] It acts as a potent agonist for specific subtypes of P2Y receptors, a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides.[1][3]

P2Y receptors are ubiquitously expressed and mediate a vast array of physiological and pathophysiological processes, including ion transport, inflammation, cell proliferation, and vasodilation, making them attractive targets for drug discovery.[3][4] This guide provides an in-depth technical overview of UTP-trisodium's role as a P2Y receptor agonist, detailing its mechanism of action, receptor subtype selectivity, quantitative pharmacology, and relevant experimental protocols for its characterization.

P2Y Receptor Subtypes Activated by UTP

UTP is not a universal agonist for all P2Y receptors. Its activity is primarily directed towards a subset of uridine nucleotide-preferring receptors. The eight major mammalian P2Y receptor subtypes are classified based on their primary endogenous agonists and G protein coupling.[5][6]

  • P2Y2 Receptor: The human P2Y2 receptor is a primary target for UTP. It is activated with high potency by both UTP and adenosine (B11128) triphosphate (ATP), which are generally considered equipotent.[5][7] This lack of discrimination between purine (B94841) and pyrimidine triphosphates is a key pharmacological characteristic of the P2Y2 subtype.[5]

  • P2Y4 Receptor: The human P2Y4 receptor is also potently activated by UTP.[7][8] Unlike the P2Y2 receptor, the human P2Y4 receptor is selective for UTP, with ATP acting as an antagonist.[6][9] However, it is crucial to note species differences, as the rat P2Y4 receptor is activated by both ATP and UTP.[9][10]

  • P2Y6 Receptor: UTP itself is a very weak or inactive agonist at the P2Y6 receptor.[11][12] However, UTP can be enzymatically hydrolyzed by ectonucleotidases in the extracellular space to uridine diphosphate (B83284) (UDP), which is the primary endogenous agonist for the P2Y6 receptor.[6][11] Therefore, effects observed following the application of UTP in some biological systems may be indirectly mediated by P2Y6 activation.

Mechanism of Action and Signaling Pathways

The P2Y2 and P2Y4 receptors, the principal targets of UTP, are canonically coupled to the Gq/11 family of G proteins.[3][8][13] Activation of these receptors by UTP initiates a well-characterized signaling cascade leading to intracellular calcium mobilization.[13][14]

The key steps are as follows:

  • Receptor Activation: UTP binds to the orthosteric site on the P2Y2 or P2Y4 receptor, inducing a conformational change.

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the dissociation of Gαq-GTP from the Gβγ dimer.[13]

  • Phospholipase C (PLC) Stimulation: The Gαq-GTP subunit activates phospholipase C-beta (PLCβ).[13][14]

  • Second Messenger Production: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][14]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[14][15]

  • Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).[14]

This primary Gq pathway can subsequently engage other signaling networks, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, to regulate downstream cellular responses like gene transcription and cell proliferation.[14]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm UTP UTP P2Y_R P2Y2 / P2Y4 Receptor UTP->P2Y_R Gq Gαq Gβγ P2Y_R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates Downstream Downstream Cellular Responses (e.g., ERK activation) PKC->Downstream Phosphorylates

P2Y2/P2Y4 receptor Gq signaling pathway.

Data Presentation: Potency of UTP and Analogs

The potency of UTP and related compounds is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response in a given functional assay (e.g., calcium mobilization or inositol phosphate (B84403) accumulation).

CompoundReceptor Subtype (Human)Potency (EC50)Assay Type
UTP P2Y20.049 - 3 µMInositol Phosphate / Ca2+
UTP P2Y473 nMInositol Phosphate
UTP P2Y6> 10 µM (inactive)Inositol Phosphate
ATP P2Y20.085 - 3 µMInositol Phosphate / Ca2+
ATP P2Y4AntagonistInositol Phosphate
UDP P2Y2~900x weaker than UTP-
UDP P2Y4~160x weaker than UTP-
UDP P2Y6300 nMInositol Phosphate
UTPγS (stable analog)P2Y20.24 µM-
UTPγS (stable analog)P2Y41.6 µM-
2-ThioUTP P2Y235 nMInositol Phosphate
2-ThioUTP P2Y4350 nMInositol Phosphate
Note: EC50 values can vary depending on the cell line, receptor expression level, and specific assay conditions. Data compiled from multiple sources.[5][7][11][16][17]

Experimental Protocols

Characterizing the activity of UTP-trisodium and other P2Y agonists requires robust functional and binding assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay (for Gq-coupled Receptors)

This is the primary functional assay for characterizing agonists of P2Y2 and P2Y4 receptors. It measures the UTP-induced increase in intracellular calcium concentration using a fluorescent indicator dye.[15][18]

Workflow_Calcium_Assay cluster_prep Preparation cluster_run Assay Execution cluster_analysis Data Analysis c0 1. Cell Seeding Seed cells expressing the target P2Y receptor into a 96/384-well plate. Incubate 18-24h. c1 2. Dye Loading Aspirate media. Add Ca²⁺ indicator dye (e.g., Fluo-4 AM) in assay buffer. Incubate ~60 min at 37°C. c2 3. Dye Wash & Incubation Wash cells gently with assay buffer to remove excess dye. Incubate ~15 min at RT. r0 4. Baseline Reading Place plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence. c2->r0 r1 5. Compound Addition Add UTP-trisodium (or other agonists) at various concentrations. Continue fluorescence reading. a0 6. Response Quantification Calculate the change in fluorescence (Max peak - baseline). r1->a0 a1 7. Curve Fitting Plot response vs. log[agonist]. Fit a dose-response curve to determine EC₅₀ and Eₘₐₓ.

Experimental workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the P2Y receptor of interest (e.g., HEK293, CHO, or 1321N1 cells) into black-walled, clear-bottom 96- or 384-well microplates and culture until they form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid (B1678239) (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.[18]

  • Washing: Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Compound Addition and Measurement: Place the plate into a fluorescence plate reader (such as a FLIPR or FlexStation).[15][19] Measure the baseline fluorescence for 10-20 seconds. The instrument then automatically injects a prepared solution of UTP-trisodium (or other test compounds) into each well while simultaneously continuing to record fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis: The response is quantified as the change in fluorescence units (peak fluorescence minus baseline). Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.

cAMP Inhibition Assay (for Gi-coupled Receptors)

This assay is crucial for determining the selectivity of UTP against Gi-coupled P2Y receptors (P2Y12, P2Y13, P2Y14). It measures the ability of an agonist to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.

Methodology:

  • Cell Culture: Plate cells expressing a Gi-coupled P2Y receptor in a suitable microplate.

  • Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin (B1673556) to generate a high basal level of cAMP.

  • Agonist Addition: Concurrently with forskolin, add varying concentrations of the test compound (UTP-trisodium). An agonist for the Gi-coupled receptor will inhibit forskolin-stimulated adenylyl cyclase, leading to a dose-dependent decrease in cAMP production.[4]

  • cAMP Quantification: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP concentration using a detection kit, commonly based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.[20][21][22]

  • Data Analysis: Plot the measured signal (which is inversely proportional to cAMP levels in HTRF competition assays) against the log[agonist] to determine the IC50 (half-maximal inhibitory concentration), which corresponds to the agonist's EC50 for the Gi-mediated response.[20]

Radioligand Binding Assay

Radioligand binding assays directly measure the interaction of a ligand with a receptor.[23] For agonists like UTP, this is typically performed as a competitive binding assay against a known radiolabeled antagonist.[24]

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissue or cultured cells overexpressing the target P2Y receptor.[24] This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined via an assay like the BCA assay.

  • Assay Incubation: In a microplate, incubate a fixed concentration of a suitable radiolabeled P2Y receptor antagonist (e.g., [3H]PSB-0413 for P2Y12) with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (UTP-trisodium).[25]

  • Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[24][26] The filters trap the membranes while allowing the unbound ligand to pass through.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. The radioactivity retained on the filters is then quantified using a scintillation counter.[24]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (UTP-trisodium). The resulting inhibition curve is used to calculate the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[23]

Therapeutic Applications and Drug Development

The ability of P2Y2 receptor agonists to stimulate ion and fluid secretion in epithelial tissues has led to their development as therapeutic agents, particularly for "dry surface" conditions.

  • Dry Eye Disease: Diquafosol tetrasodium, a stable UTP analog and potent P2Y2 receptor agonist, is approved for the treatment of dry eye disease in several countries.[27][28] It stimulates the secretion of water, mucin, and lipids from the conjunctival and meibomian glands, thereby improving the stability and quality of the tear film.[27][28]

  • Cystic Fibrosis (CF): P2Y2 receptor agonists, such as Denufosol, have been investigated as inhaled therapies for CF.[29] In CF, defective chloride transport leads to dehydrated airway surfaces and impaired mucociliary clearance. P2Y2 agonists can bypass the defective CFTR channel by activating alternative calcium-activated chloride channels, promoting airway surface hydration and enhancing mucus clearance.[29]

  • Other Potential Applications: Preclinical research suggests P2Y2 receptor activation may also play roles in wound healing, neuroprotection, and modulating cardiovascular function.[2] However, the widespread expression of P2Y receptors presents a challenge for systemic drug delivery, requiring targeted approaches to minimize off-target effects. The development of metabolically stable UTP analogs like Diquafosol and Denufosol has been a key strategy to overcome the rapid degradation of endogenous nucleotides.[30][31]

References

UTP Trisodium Salt: A Comprehensive Technical Guide to its Discovery, Scientific History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine-5'-triphosphate (UTP) trisodium (B8492382) salt is a pyrimidine (B1678525) nucleotide that plays a fundamental role in multiple cellular processes. Initially recognized for its essential role as a substrate in RNA synthesis and as a key molecule in glycogen (B147801) metabolism, the scientific understanding of UTP has evolved significantly. It is now established as a critical extracellular signaling molecule, acting as a potent agonist for several P2Y purinergic receptors. This technical guide provides an in-depth exploration of the discovery and scientific history of UTP trisodium salt, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its primary signaling pathways.

Discovery and Scientific History

The journey to understanding the multifaceted roles of UTP began with its chemical identification and synthesis. While the related nucleotide adenosine (B11128) triphosphate (ATP) was discovered in 1929, the specific synthesis of UTP was detailed later.

A significant milestone in the chemical history of UTP was its synthesis in 1954 by Kenner, Todd, Webb, and Weymouth. This work provided the scientific community with a defined chemical entity, paving the way for its biological investigation.

Early biological studies focused on the intracellular roles of UTP. Its function as a precursor for RNA synthesis was a foundational discovery in molecular biology[1][2][3]. UTP, along with ATP, CTP, and GTP, was identified as one of the four essential building blocks required for the transcription of genetic information from DNA into RNA.

Simultaneously, the role of UTP in carbohydrate metabolism was being elucidated. It was discovered to be a crucial component in the synthesis of glycogen, the primary form of glucose storage in animals[3][4]. UTP is required for the formation of UDP-glucose, the activated form of glucose that is incorporated into growing glycogen chains[3][4].

A paradigm shift in the understanding of UTP's function came with the discovery of purinergic signaling, a form of extracellular communication mediated by nucleotides. Initially focused on ATP, researchers later discovered that pyrimidine nucleotides, such as UTP, also act as signaling molecules by activating specific cell surface receptors[5][6]. This led to the identification and characterization of the P2Y receptor family, a group of G protein-coupled receptors. Specifically, the P2Y2, P2Y4, and P2Y6 receptors were found to be potently activated by UTP and its derivatives[6][7].

A pivotal moment in this field was the direct demonstration of the release of UTP from cells in response to mechanical stimulation. This discovery solidified the role of UTP as an important extracellular signaling molecule involved in a wide range of physiological processes, including ion transport, inflammation, and cell proliferation.

Physicochemical Properties of UTP Trisodium Salt

UTP trisodium salt is the stable, water-soluble form of Uridine-5'-triphosphate. The trisodium salt form enhances its stability and solubility in aqueous solutions, making it suitable for use in a wide range of biochemical and physiological experiments[8].

PropertyValue
Chemical Formula C₉H₁₂N₂Na₃O₁₅P₃
Molecular Weight 550.09 g/mol
Appearance White to off-white powder
Solubility Soluble in water
CAS Number 19817-92-6

Key Biological Roles and Signaling Pathways

UTP plays a central role in two major biological domains: as an intracellular substrate for biosynthesis and as an extracellular signaling molecule.

Intracellular Role in Glycogen Synthesis

UTP is essential for glycogenesis, the process of glycogen synthesis. It is a substrate for the enzyme UDP-glucose pyrophosphorylase, which catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. UDP-glucose is the activated glucose donor for glycogen synthase, the enzyme that elongates the glycogen chain.

Glycogen_Synthesis cluster_0 Activation of Glucose cluster_1 Glycogen Elongation G1P Glucose-1-Phosphate UDP_Glc UDP-Glucose G1P->UDP_Glc UDP-Glucose Pyrophosphorylase UTP UTP UTP->UDP_Glc Glycogen_n1 Glycogen (n+1 residues) UDP_Glc->Glycogen_n1 Glycogen Synthase PPi PPi Glycogen_n Glycogen (n residues) Glycogen_n->Glycogen_n1 UDP UDP

Diagram of UTP's role in glycogen synthesis.
Extracellular Role in P2Y Receptor Signaling

As an extracellular signaling molecule, UTP activates several P2Y receptors, primarily P2Y2 and P2Y4. These are Gq-coupled receptors that, upon activation, stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

P2Y_Signaling UTP UTP P2Y_R P2Y2/P2Y4 Receptor UTP->P2Y_R Gq Gq P2Y_R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response

UTP-mediated P2Y receptor signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of UTP with P2Y receptors and its utilization by RNA polymerase.

P2Y Receptor Activation by UTP and Analogs

The potency of UTP and its analogs in activating P2Y receptors is typically measured by their half-maximal effective concentration (EC50).

ReceptorAgonistCell LineEC50 (µM)Reference
P2Y2 UTP1321N1 Astrocytoma1.5 - 5.8[9]
UTPTheca-interstitial cells3.5[10]
ATP1321N1 Astrocytoma1.5 - 5.8[9]
UTPγS1321N1 Astrocytoma0.24[11]
P2Y4 UTP1321N1 Astrocytoma0.073[12]
UTP as a Substrate for RNA Polymerase

The Michaelis constant (Km) reflects the concentration of a substrate at which an enzyme achieves half of its maximum velocity.

EnzymeSubstrateOrganism/SourceKm (µM)Reference
RNA Polymerase UTPSalmonella typhimurium (mutant)Increased 4-6 fold[13]
RNA Polymerase I UTPYeast~15-100 (in vitro assay concentrations)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving UTP trisodium salt.

Quantification of Extracellular UTP using an Enzymatic Assay

This protocol is based on the method described by Lazarowski et al., which utilizes the high specificity of UDP-glucose pyrophosphorylase for UTP.

Materials:

  • [¹⁴C]-glucose-1-phosphate

  • UDP-glucose pyrophosphorylase

  • Inorganic pyrophosphatase

  • UTP standards

  • Cell culture medium samples

  • HPLC system

Procedure:

  • Prepare a reaction mixture containing a known amount of [¹⁴C]-glucose-1-phosphate, UDP-glucose pyrophosphorylase, and inorganic pyrophosphatase in a suitable buffer.

  • Add a known volume of the cell culture medium sample or UTP standard to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The inorganic pyrophosphatase drives the reaction to completion by degrading the pyrophosphate byproduct.

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separate the [¹⁴C]-UDP-glucose product from the [¹⁴C]-glucose-1-phosphate substrate using HPLC.

  • Quantify the amount of [¹⁴C]-UDP-glucose formed by scintillation counting.

  • Generate a standard curve using the results from the UTP standards to determine the concentration of UTP in the cell culture samples.

UTP_Quantification_Workflow Sample Cell Culture Supernatant or UTP Standard Incubation Incubate at 37°C Sample->Incubation Reaction_Mix Reaction Mix ([¹⁴C]-Glc-1-P, Enzymes) Reaction_Mix->Incubation Stop_Reaction Stop Reaction (Acid Quench) Incubation->Stop_Reaction HPLC HPLC Separation Stop_Reaction->HPLC Quantification Scintillation Counting of [¹⁴C]-UDP-Glucose HPLC->Quantification Standard_Curve Generate Standard Curve Quantification->Standard_Curve Concentration Determine UTP Concentration Standard_Curve->Concentration

Workflow for the enzymatic quantification of UTP.
Measurement of Intracellular Calcium Mobilization using Fluo-4 AM

This protocol describes a common method to assess the activation of P2Y receptors by UTP by measuring changes in intracellular calcium concentration.

Materials:

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • UTP trisodium salt solutions of varying concentrations

  • Cultured cells expressing P2Y receptors

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate) and grow to confluency.

  • Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubation: Incubate the cells with the dye loading solution at 37°C for 30-60 minutes to allow for de-esterification of the dye within the cells.

  • Washing: Gently wash the cells with fresh HBSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or plate reader (excitation ~494 nm, emission ~516 nm).

  • UTP Stimulation: Add UTP solutions of different concentrations to the cells.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the dose-response relationship of UTP-induced calcium mobilization and calculate the EC50.

Calcium_Assay_Workflow Plate_Cells Plate Cells Load_Dye Load with Fluo-4 AM Plate_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Baseline Measure Baseline Fluorescence Wash_Cells->Baseline Add_UTP Add UTP Solution Baseline->Add_UTP Measure_Fluorescence Measure Fluorescence Change Add_UTP->Measure_Fluorescence Analyze Analyze Data (Dose-Response, EC50) Measure_Fluorescence->Analyze

References

An In-depth Technical Guide to the Mechanism of Action of Extracellular UTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular uridine (B1682114) triphosphate (UTP) has emerged as a critical signaling molecule, orchestrating a diverse array of physiological and pathophysiological processes. Acting primarily through a subset of G protein-coupled P2Y receptors, UTP triggers intricate intracellular signaling cascades that modulate cellular functions such as proliferation, migration, inflammation, and ion transport. This technical guide provides a comprehensive overview of the mechanism of action of extracellular UTP, detailing its interaction with specific P2Y receptors, the subsequent signal transduction pathways, and the resultant cellular responses. Furthermore, this document furnishes detailed experimental protocols for key assays used to investigate UTP-mediated signaling, presents quantitative data for receptor activation, and utilizes visualizations to elucidate complex signaling networks. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the multifaceted roles of extracellular UTP.

Introduction to Extracellular UTP Signaling

Uridine triphosphate (UTP), traditionally known for its intracellular roles in RNA synthesis and as an energy source, also functions as a potent extracellular signaling molecule.[1][2] The release of UTP from cells can be triggered by various stimuli, including mechanical stress, hypoxia, and inflammation.[3][4] Once in the extracellular space, UTP exerts its effects by binding to and activating specific members of the P2Y receptor family, a group of G protein-coupled receptors (GPCRs).[1][5] This activation initiates a cascade of intracellular events that are crucial for a multitude of cellular processes.

P2Y Receptors: The Primary Targets of Extracellular UTP

Extracellular UTP primarily targets a specific subset of the P2Y receptor family. The most prominent of these are the P2Y2 and P2Y4 receptors. Additionally, UTP can be hydrolyzed by ectonucleotidases to uridine diphosphate (B83284) (UDP), which is a potent agonist for the P2Y6 receptor.[6][7]

  • P2Y2 Receptor: This receptor is activated equipotently by UTP and ATP.[8][9] It is widely expressed in various tissues and is implicated in a broad range of physiological responses, including ion transport, cell proliferation, and inflammation.[10][11]

  • P2Y4 Receptor: The human P2Y4 receptor is highly selective for UTP, with ATP acting as an antagonist.[8][12] This selectivity makes the P2Y4 receptor a specific target for UTP-mediated signaling.

  • P2Y6 Receptor: While not a direct target of UTP, the P2Y6 receptor is activated by UDP, a breakdown product of UTP.[6][7] This indirect activation broadens the scope of UTP's influence on cellular function, particularly in processes like phagocytosis and inflammation.[6]

Core Signaling Pathways Activated by UTP

The activation of P2Y2 and P2Y4 receptors by UTP predominantly initiates signaling through the Gαq protein pathway.[13][14] This leads to the activation of phospholipase C (PLC), a key enzyme in phosphoinositide signaling.

The Canonical Gαq-PLC-IP3/DAG Pathway

The central signaling cascade triggered by UTP is the Gαq-mediated activation of Phospholipase C (PLC).[13][14]

UTP_Signaling_Pathway UTP Extracellular UTP P2Y2_4 P2Y2 / P2Y4 Receptor UTP->P2Y2_4 binds Gq Gαq P2Y2_4->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Downstream Downstream Effectors Ca2_release->Downstream PKC->Downstream

Caption: Canonical Gαq-PLC signaling pathway activated by extracellular UTP.

Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

  • IP3 and Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[13][15] This rapid increase in intracellular Ca²⁺ concentration is a hallmark of UTP signaling and a critical event for the activation of numerous downstream effectors.

  • DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates members of the protein kinase C (PKC) family.[13] Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

A significant consequence of UTP-mediated P2Y receptor activation is the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][16] The activation of ERK1/2 can occur through both PKC-dependent and PKC-independent mechanisms and is often linked to the regulation of gene expression, cell proliferation, and differentiation.[16]

ERK_Activation_Workflow UTP UTP Stimulation P2Y P2Y Receptor Activation UTP->P2Y Gq_PLC Gαq/PLC Activation P2Y->Gq_PLC Ca_PKC ↑ [Ca²⁺]i & PKC Activation Gq_PLC->Ca_PKC Ras_Raf Ras/Raf Activation Ca_PKC->Ras_Raf MEK MEK1/2 Activation Ras_Raf->MEK ERK ERK1/2 Phosphorylation MEK->ERK Transcription Gene Transcription & Cellular Responses ERK->Transcription

References

The Role of Uridine Triphosphate (UTP) Trisodium Salt in Purinergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as uridine (B1682114) triphosphate (UTP), have emerged as critical signaling molecules that mediate a wide array of physiological and pathological processes. Operating through a dedicated family of purinergic receptors, these molecules form a sophisticated cell-to-cell communication network. UTP, a pyrimidine (B1678525) nucleotide, primarily exerts its effects by activating specific subtypes of P2Y G-protein coupled receptors (GPCRs).[1][2] This activation triggers a cascade of intracellular events that influence functions as diverse as ion transport, inflammation, cell proliferation, and migration.[3][4] This technical guide provides an in-depth exploration of the role of Uridine triphosphate trisodium (B8492382) salt in purinergic signaling, focusing on its receptor interactions, downstream pathways, quantitative data, and the experimental protocols used for its study.

UTP as a Ligand for P2Y Receptors

Uridine triphosphate is a potent agonist for a specific subset of the P2Y receptor family. The primary targets of UTP are the P2Y2 and P2Y4 receptors.[5][6]

  • P2Y2 Receptor: This receptor is characteristically activated with roughly equal potency by UTP and adenosine (B11128) triphosphate (ATP).[7][8] Its widespread expression in tissues like the brain, lungs, and heart underscores its importance in various physiological functions, including immune modulation and tissue repair.[3][4]

  • Human P2Y4 Receptor: The human P2Y4 receptor is selectively activated by UTP, showing little to no response to ATP.[1][9] However, it's important to note that this selectivity can be species-dependent; for instance, the rat P2Y4 receptor is activated by both UTP and ATP.[1]

Activation of these Gq protein-coupled receptors by UTP initiates a canonical signaling pathway that is central to many of its cellular effects.[5]

Core Signaling Pathways Activated by UTP

Upon binding to P2Y2 or P2Y4 receptors, UTP induces a conformational change that activates the associated heterotrimeric G-protein, primarily of the Gq/11 family.[3][7] This event triggers a well-defined intracellular signaling cascade.

The Canonical Gq/PLC/Ca²+ Pathway

The Gq-mediated pathway is the principal signaling mechanism for UTP-activated P2Y receptors.[10][11]

  • Gq Activation: Ligand-bound P2Y receptors activate Gq proteins.[12]

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[11][12]

  • IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][11]

  • Intracellular Ca²⁺ Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[3][7]

  • PKC Activation: The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.[7][11]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UTP UTP P2Y_R P2Y2/P2Y4 Receptor UTP->P2Y_R Binds Gq Gq Protein P2Y_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Effects Downstream Cellular Effects PKC->Effects Ca2 Ca²⁺ Ca2->PKC Activates Ca2->Effects ER->Ca2 Releases

Canonical UTP-P2Y-Gq Signaling Pathway.
Transactivation of Receptor Tyrosine Kinases (RTKs)

UTP-mediated signaling is not confined to the Gq pathway. P2Y receptor activation can lead to the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6][8] This process often involves matrix metalloproteinases (MMPs) that cleave membrane-bound EGFR ligands, leading to EGFR activation and subsequent engagement of downstream pathways like the MAPK/ERK cascade.[6]

MAPK/ERK Pathway Activation

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling route for regulating cell proliferation, differentiation, and survival.[13][14] UTP is a known activator of the ERK1/2 pathway.[6][15] This activation can occur through both PKC-dependent mechanisms downstream of Gq/PLC and via EGFR transactivation.[6] Activated ERK1/2 can translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression.[13]

ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus UTP UTP P2Y_R P2Y Receptor UTP->P2Y_R EGFR EGFR P2Y_R->EGFR Transactivation PLC PLC P2Y_R->PLC Gq Ras Ras EGFR->Ras PKC PKC PLC->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription

UTP-induced MAPK/ERK Signaling Pathway.

Quantitative Data: Potency of UTP at P2Y Receptors

The potency of UTP is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration of UTP required to elicit 50% of the maximum response. These values can vary depending on the cell type, receptor expression levels, and the specific functional assay being used.

Receptor SubtypeAgonistEC₅₀ Value (µM)Cell/Tissue TypeAssayReference
P2Y2UTP~1 - 6VariousCa²⁺ Mobilization[7]
P2Y2ATP~1 - 6VariousCa²⁺ Mobilization[7]
P2Y4 (human)UTP~0.4 - 0.91321N1 AstrocytomaInositol Phosphate / Ca²⁺[16]
P2Y4 (human)ATP~301321N1 AstrocytomaInositol Phosphate[16]
P2Y (neuronal)UTP~85SCG NeuronsCa²⁺ Mobilization[17]
P2Y (glial)UTP~25SCG Glial CellsCa²⁺ Mobilization[17]

Key Cellular Functions and Therapeutic Implications

UTP-mediated purinergic signaling is implicated in a wide range of cellular activities.

  • Cell Proliferation and Migration: UTP has been shown to stimulate the proliferation of various cell types, including lung epithelial cells and fibroblasts.[8][18][19] It also plays a significant role in promoting cell migration, a critical process in wound healing and immune responses, as well as in pathological conditions like cancer metastasis.[20][21][22] For example, UTP enhances the migration of hematopoietic stem cells and Schwann cells.[21][22]

  • Inflammation and Immunity: P2Y receptors are pivotal in modulating inflammation. UTP can trigger the release of proinflammatory cytokines, contributing to the inflammatory response in various tissues.[3][4]

  • Ion Transport: In epithelial tissues, such as those in the airways, UTP acting on P2Y2 receptors is a key regulator of ion transport, particularly chloride secretion, which is crucial for maintaining mucosal hydration.[4][8]

These multifaceted roles make P2Y receptors attractive therapeutic targets for a variety of diseases, including cystic fibrosis, dry eye disease, inflammatory disorders, and cancer.[3][4]

Experimental Protocols

Studying the effects of UTP requires specific and robust experimental methodologies. Below are outlines for key assays.

Intracellular Calcium Mobilization Assay

This assay directly measures the hallmark of Gq-coupled P2Y receptor activation: the release of intracellular calcium.[23]

Methodology:

  • Cell Culture: Plate cells (e.g., 1321N1 astrocytoma cells stably expressing the P2Y receptor of interest) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2/AM or Fluo-4/AM) for 30-60 minutes at 37°C.[16]

  • Washing: Gently wash the cells multiple times with the buffer to remove extracellular dye.

  • Baseline Measurement: Place the plate in a fluorescence microplate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • UTP Stimulation: Use the reader's integrated injectors to add varying concentrations of UTP trisodium salt to the wells.

  • Data Acquisition: Immediately following injection, continuously record the fluorescence intensity for 1-3 minutes to capture the transient calcium peak.

  • Analysis: The change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) is proportional to the change in intracellular [Ca²⁺]. Plot the peak response against the UTP concentration to determine the EC₅₀ value.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate Cells in 96-well Plate B 2. Load Cells with Fluorescent Ca²⁺ Dye A->B C 3. Wash to Remove Excess Dye B->C D 4. Measure Baseline Fluorescence C->D E 5. Inject UTP (Stimulation) D->E F 6. Record Fluorescence Signal Over Time E->F G 7. Calculate Peak Response (ΔF/F₀) F->G H 8. Plot Dose-Response Curve & Calculate EC₅₀ G->H

Workflow for a Calcium Mobilization Assay.
Inositol Phosphate (IP) Accumulation Assay

This biochemical assay quantifies the production of IP₃, the second messenger generated by PLC activation.[16][24]

Methodology:

  • Cell Labeling: Culture cells in an appropriate medium. Label the cellular phosphoinositide pool by incubating the cells overnight with myo-[³H]inositol.[16]

  • Washing: Wash cells thoroughly to remove unincorporated radiolabel.

  • LiCl Pre-incubation: Pre-incubate the cells with Lithium Chloride (LiCl) for 15-30 minutes. LiCl inhibits inositol monophosphatases, causing radiolabeled inositol phosphates to accumulate within the cell.[16]

  • UTP Stimulation: Add various concentrations of UTP and incubate for a defined period (e.g., 30-60 minutes).

  • Extraction: Terminate the reaction by adding a cold acid, such as trichloroacetic acid, to lyse the cells and precipitate macromolecules.[16]

  • Purification: Separate the water-soluble inositol phosphates from the lipid fraction. Purify the total [³H]inositol phosphates using anion-exchange chromatography columns (e.g., Dowex resin).[16]

  • Quantification: Measure the radioactivity of the eluted fraction using liquid scintillation counting.

  • Analysis: Plot the measured radioactivity (counts per minute, CPM) against the UTP concentration to generate a dose-response curve and calculate the EC₅₀.

Cell Migration (Wound Healing/Scratch) Assay

This assay provides a straightforward method to assess the effect of UTP on directional cell migration in vitro.[20][22]

Methodology:

  • Create Monolayer: Grow cells to a confluent monolayer in a multi-well plate.

  • Create "Wound": Use a sterile pipette tip to gently scratch a straight line through the center of the monolayer in each well.

  • Wash and Treat: Gently wash with media to remove detached cells. Add fresh media containing the desired concentration of UTP (and a vehicle control).

  • Image Acquisition: Immediately capture an initial image (t=0) of the scratch in each well using a microscope.

  • Incubation: Incubate the plate under normal cell culture conditions (37°C, 5% CO₂).

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the fastest-migrating condition is closed.

  • Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each condition. Compare the migration rate between UTP-treated and control cells.

Conclusion

Uridine triphosphate trisodium salt is a key endogenous signaling molecule that activates a specific subset of purinergic P2Y receptors, primarily P2Y2 and P2Y4. Its activation of these receptors triggers robust intracellular signaling cascades, most notably the Gq/PLC/Ca²⁺ and MAPK/ERK pathways. These signaling events translate into the regulation of fundamental cellular processes, including proliferation, migration, and inflammation. The well-defined nature of these pathways, combined with the development of reliable experimental protocols, positions UTP-mediated purinergic signaling as a significant area of interest for both basic research and the development of novel therapeutics for a wide range of human diseases.

References

The Significance of Uridine-5'-Triphosphate, Trisodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, biological roles, and experimental applications of UTP Trisodium (B8492382) Salt for researchers, scientists, and drug development professionals.

Uridine-5'-triphosphate (UTP) in its trisodium salt form is a pivotal molecule in biomedical research, playing a dual role as a fundamental building block for RNA synthesis and a critical extracellular signaling molecule.[1][2] Its stability, solubility, and high purity make the trisodium salt the preferred form for a wide range of in vitro and in vivo experimental applications.[1] This technical guide provides a comprehensive overview of the significance of UTP trisodium salt, with a focus on its chemical characteristics, its function as a potent P2Y2 receptor agonist, and detailed experimental protocols for its use.

Physicochemical Properties and Handling

UTP trisodium salt is a white, hygroscopic powder that is highly soluble in water.[3][4][5] Its chemical stability in solution and consistent purity, often exceeding 95-98% as determined by HPLC, make it a reliable reagent for sensitive biochemical and cellular assays.[1][6]

Table 1: Physicochemical Properties of UTP Trisodium Salt

PropertyValueReference(s)
Molecular Formula C₉H₁₂N₂Na₃O₁₅P₃[1][7]
Molecular Weight 550.09 g/mol [1][7]
CAS Number 19817-92-6[1][7]
Appearance White to off-white powder[1][5]
Solubility Soluble in water (e.g., 100 mg/mL)[3][5]
Insoluble in DMSO[3]
Purity ≥95% (NMR), ≥97% (HPLC)[4][8]
Storage Conditions -20°C, protected from light and moisture[5]
Stability Stock solutions stable for up to 6 months at -20°C[4][9]

Biological Significance: A Dual-Faceted Molecule

The importance of UTP trisodium salt in biological systems stems from two primary functions: its role as an essential precursor in RNA biosynthesis and its activity as a potent agonist for P2Y receptors, particularly the P2Y2 subtype.[1][10]

Precursor in RNA Synthesis

As a pyrimidine (B1678525) nucleoside triphosphate, UTP is a fundamental substrate for RNA polymerases during the process of transcription.[3][11] This role is critical for gene expression and regulation, making UTP an indispensable component in molecular biology research, particularly in in vitro transcription reactions for the synthesis of RNA probes, messenger RNA (mRNA), and other RNA molecules.[1][12]

P2Y2 Receptor Agonist and Signal Transduction

Extracellular UTP is a key signaling molecule that activates P2Y receptors, a family of G protein-coupled receptors (GPCRs).[2] UTP is a particularly potent and selective agonist for the P2Y2 receptor, which is expressed in a wide variety of tissues and cell types.[10][13] The activation of the P2Y2 receptor by UTP initiates a cascade of intracellular signaling events that regulate a diverse array of physiological processes, including ion transport, inflammation, cell migration, and tissue repair.[2][14]

Upon binding of UTP, the P2Y2 receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[3][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1] The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream target proteins, including mitogen-activated protein kinases (MAPKs) like ERK1/2.[1][4] This signaling cascade ultimately culminates in various cellular responses.

UTP_P2Y2_Signaling_Pathway UTP UTP P2Y2R P2Y2 Receptor UTP->P2Y2R Binds Gq_alpha Gαq P2Y2R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Triggers Cellular_Response Cellular Responses (Migration, Proliferation, etc.) Ca_release->Cellular_Response MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade Activates MAPK_cascade->Cellular_Response

Figure 1: UTP-induced P2Y2 receptor signaling cascade.

Applications in Drug Development and Research

The multifaceted nature of UTP trisodium salt makes it a valuable tool in various research and drug development endeavors.

Target Validation and Compound Screening

Given the role of the P2Y2 receptor in numerous pathological conditions, including inflammation, cancer, and cardiovascular diseases, it has emerged as a promising drug target.[1][15] UTP trisodium salt is widely used in high-throughput screening assays to identify and characterize novel P2Y2 receptor antagonists.[16]

Investigating Cellular Processes

Researchers utilize UTP trisodium salt to investigate a wide range of cellular processes, including:

  • Cell Migration and Wound Healing: UTP has been shown to enhance the migration of various cell types, a crucial aspect of wound repair and tissue regeneration.[10][14]

  • Ion Transport: It is used to study the function of P2Y2 receptors in regulating ion transport across epithelial tissues.[2][17]

  • Cardiovascular Physiology: UTP has vasodilatory effects and can influence cardiomyocyte function, making it a tool for cardiovascular research.[15][17]

  • Neurobiology: P2Y2 receptors are expressed in the nervous system and are involved in neuronal signaling and glial cell function.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving UTP trisodium salt.

In Vitro RNA Synthesis

This protocol describes a standard in vitro transcription reaction using UTP trisodium salt as a substrate.

Materials:

  • Linearized DNA template with a T7, SP6, or T3 promoter

  • UTP trisodium salt solution (e.g., 100 mM)

  • ATP, CTP, GTP solutions (e.g., 100 mM each)

  • Transcription buffer (10X)

  • T7, SP6, or T3 RNA Polymerase

  • RNase inhibitor

  • Nuclease-free water

  • DNase I (RNase-free) for template removal

Procedure:

  • Thaw all reagents on ice.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10X Transcription Buffer

    • 2 µL 100 mM ATP

    • 2 µL 100 mM CTP

    • 2 µL 100 mM GTP

    • 2 µL 100 mM UTP

    • 1 µg Linearized DNA template

    • 1 µL RNase inhibitor

    • 2 µL RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purify the RNA using a suitable method (e.g., spin column purification or ethanol (B145695) precipitation).

RNA_Synthesis_Workflow cluster_prep Reaction Assembly cluster_reaction Transcription cluster_cleanup Purification Reagents Thaw Reagents on Ice (Template, NTPs, Buffer, Enzyme) Assemble Assemble Reaction Mix (Water, Buffer, NTPs, Template, RNase Inhibitor, RNA Polymerase) Reagents->Assemble Incubate Incubate at 37°C (2 hours) Assemble->Incubate DNase Add DNase I Incubate at 37°C (15 min) Incubate->DNase Purify Purify RNA (e.g., Spin Column) DNase->Purify Final_RNA Purified RNA Purify->Final_RNA Yields

Figure 2: Experimental workflow for in vitro RNA synthesis.

Assessment of MAPK Phosphorylation

This protocol outlines the steps to measure the phosphorylation of MAPKs (e.g., ERK1/2) in response to UTP stimulation using Western blotting.[4]

Materials:

  • Cultured cells expressing P2Y2 receptors

  • UTP trisodium salt stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-MAPK and anti-total-MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a culture plate and grow to the desired confluency.

  • Starve the cells in serum-free medium for a specified time (e.g., 12-24 hours) to reduce basal MAPK phosphorylation.

  • Treat the cells with various concentrations of UTP for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total MAPK for normalization.

Cell Migration Assay (Wound Healing Assay)

This protocol describes a simple method to assess the effect of UTP on cell migration.

Materials:

  • Cultured cells

  • Culture plates (e.g., 24-well plates)

  • Pipette tips (e.g., 200 µL)

  • UTP trisodium salt

  • Microscope with a camera

Procedure:

  • Seed cells in a culture plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove dislodged cells.

  • Add fresh culture medium containing different concentrations of UTP or a vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

  • Measure the width of the wound at different points for each time point and condition.

  • Calculate the rate of wound closure to determine the effect of UTP on cell migration.

Conclusion

UTP trisodium salt is a versatile and indispensable tool for researchers in molecular biology, cell biology, and pharmacology. Its well-defined chemical properties and dual biological functions as an RNA precursor and a potent P2Y2 receptor agonist provide a wide range of experimental possibilities. A thorough understanding of its characteristics and appropriate handling, as detailed in this guide, is crucial for obtaining reliable and reproducible experimental results. The continued investigation into the roles of UTP and its receptors will undoubtedly lead to new insights into fundamental biological processes and the development of novel therapeutic strategies.

References

Uridine Triphosphate (UTP) as a Bioenergetic and Biosynthetic Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) triphosphate (UTP), a pyrimidine (B1678525) nucleoside triphosphate, plays a critical and multifaceted role in cellular metabolism, extending far beyond its function as a monomeric unit for RNA synthesis. While often overshadowed by adenosine (B11128) triphosphate (ATP) as the primary cellular energy currency, UTP is an indispensable energy source and an essential activator of substrates in a variety of anabolic pathways. This technical guide provides an in-depth exploration of UTP's bioenergetic contributions, its specific roles in key metabolic processes, its function as an extracellular signaling molecule, and its emerging significance as a target for drug development. Detailed experimental protocols for studying UTP-dependent reactions and quantitative data for comparative analysis are also presented.

Introduction: The Energetic Landscape of UTP

Though ATP is ubiquitously recognized as the universal energy currency of the cell, UTP possesses a terminal phosphoanhydride bond that, upon hydrolysis, releases a comparable amount of free energy. The hydrolysis of UTP to uridine diphosphate (B83284) (UDP) and inorganic phosphate (B84403) (Pi), or to uridine monophosphate (UMP) and pyrophosphate (PPi), is a highly exergonic process that drives numerous endergonic biochemical reactions. The subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase further pulls these reactions toward completion[1][2]. Energetically, the phosphate group transfer potential of UTP is equivalent to that of ATP[3].

The cell maintains distinct pools of nucleotide triphosphates, allowing for independent regulation of various metabolic pathways. The use of UTP in specific anabolic processes, such as polysaccharide synthesis, provides a mechanism for the cell to compartmentalize and control the flow of metabolites into these pathways without depleting the ATP pool required for other essential functions.

UTP in Core Metabolic Pathways

UTP is the primary energy source for the activation of monosaccharides, a critical step in the biosynthesis of numerous polysaccharides and glycoconjugates. This activation occurs through the enzymatic transfer of a uridylyl group from UTP to a sugar-1-phosphate, forming a UDP-sugar and releasing pyrophosphate.

Glycogen (B147801) Synthesis

The synthesis of glycogen, the primary storage form of glucose in animals and fungi, is a key UTP-dependent process. The enzyme UDP-glucose pyrophosphorylase (UGPase) catalyzes the reaction between glucose-1-phosphate and UTP to form UDP-glucose[2][4]. UDP-glucose is the activated glucose donor for glycogen synthase, which elongates the glycogen chain. The reaction catalyzed by UGPase is reversible, with a Gibbs free energy close to zero; however, the rapid hydrolysis of the pyrophosphate product makes the overall reaction irreversible under cellular conditions[1][5].

UTP-dependent glycogen synthesis pathway.
Galactose Metabolism

UTP is also central to the Leloir pathway of galactose metabolism. Galactose-1-phosphate, derived from the phosphorylation of galactose, reacts with UDP-glucose in a reaction catalyzed by galactose-1-phosphate uridylyltransferase. This produces UDP-galactose and glucose-1-phosphate. UDP-galactose can then be epimerized to UDP-glucose, which can enter the mainstream of glucose metabolism[3]. Alternatively, UDP-galactose serves as a donor for the synthesis of glycolipids and glycoproteins.

Polysaccharide and Glycoconjugate Synthesis

UTP is essential for the synthesis of a wide array of other polysaccharides and glycoconjugates. It is used to form UDP-glucuronic acid, a precursor for proteoglycans and for the detoxification of various compounds by glucuronidation. UTP is also involved in the formation of UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine, which are fundamental building blocks for glycoproteins and glycolipids[3]. In bacteria, UTP-derived sugar nucleotides are crucial for the synthesis of cell wall components like peptidoglycan and lipopolysaccharides (LPS)[6][7].

UTP as an Extracellular Signaling Molecule

In addition to its intracellular roles, UTP is released into the extracellular space where it functions as a potent signaling molecule by activating a specific subset of P2Y G protein-coupled receptors.

P2Y Receptors and Downstream Signaling

UTP is a primary agonist for the P2Y2 and P2Y4 receptors and its metabolite, UDP, activates the P2Y6 receptor. The P2Y2 receptor is activated equipotently by ATP and UTP. Activation of these Gq-coupled receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). These signaling cascades regulate a diverse range of cellular processes, including ion transport, proliferation, and inflammation[8][9].

P2Y_Signaling UTP Extracellular UTP P2Y_R P2Y Receptor (P2Y2/P2Y4) UTP->P2Y_R Gq Gq P2Y_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Responses (e.g., Proliferation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

P2Y receptor signaling pathway.

UTP Regeneration

The continuous supply of UTP for metabolic reactions is maintained through two primary mechanisms: de novo synthesis and salvage pathways, followed by the phosphorylation of UDP to UTP. The final phosphorylation step is primarily catalyzed by nucleoside diphosphate kinase (NDPK).

NDPK is a ubiquitous enzyme that catalyzes the transfer of the terminal phosphate group from a nucleoside triphosphate (typically ATP) to a nucleoside diphosphate (like UDP)[10][11]. This reaction is reversible and proceeds through a "ping-pong" mechanism involving a phosphorylated histidine intermediate in the enzyme's active site[10]. The broad substrate specificity of NDPK allows it to maintain the balance of all non-adenine nucleoside triphosphates[12].

Quantitative Data

Table 1: Thermodynamic and Kinetic Parameters
ParameterValueNucleotideConditions
Standard Gibbs Free Energy of Hydrolysis (ΔG°')
to NDP + Pi-31.55 ± 1.27 kJ/mol[13]ATPpH 7, 298.15 K
to NDP + PiEnergetically equivalent to ATP hydrolysis[3]UTP
to NMP + PPi~ -45 kJ/molATP/UTPpH 7
Enzyme Kinetics
UDP-Glucose Pyrophosphorylase (Km for UTP)Varies by species and isoformUTP
UDP-Glucose Pyrophosphorylase (Vmax)Varies by species and isoform
Nucleoside Diphosphate Kinase (Km for UDP)Varies by species and isoformUDP
Nucleoside Diphosphate Kinase (Vmax)Varies by species and isoform
P2Y Receptor Binding Affinity (EC50)
P2Y2 Receptor~ 0.5–3 µM[14]UTP
P2Y4 Receptor73 nM[14]UTP
Table 2: Intracellular Nucleotide Concentrations in Mammalian Cells
NucleotideAverage Concentration (µM) ± SD
ATP3,152 ± 1,698[15]
GTP468 ± 224[15]
UTP 567 ± 460 [15]
CTP278 ± 242[15]

Note: Concentrations can vary significantly depending on cell type and metabolic state.

Experimental Protocols

Measurement of Intracellular UTP by HPLC

This protocol outlines a method for the extraction and quantification of intracellular UTP using high-performance liquid chromatography (HPLC).

Materials:

  • Cultured cells

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 6% Trichloroacetic Acid (TCA)

  • 5 M K2CO3

  • HPLC system with a C18 reverse-phase column and UV detector (254 nm)

  • Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH2PO4, 0.25% MeOH, pH 6.9

  • Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% MeOH, pH 7.0

  • UTP standard solutions

Procedure:

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS.

  • Extraction: Add a defined volume of ice-cold 6% TCA to the cell pellet. Vortex vigorously and incubate on ice for 10 minutes.

  • Neutralization: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize by adding 5 M K2CO3 dropwise until the pH is between 6.5 and 7.0.

  • Sample Preparation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system. A typical gradient elution would be from 40% to 60% Mobile Phase B over 30 minutes[11][16].

  • Quantification: Compare the peak area of UTP in the sample to a standard curve generated from known concentrations of UTP.

Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity

This protocol describes a coupled enzymatic assay to determine UGPase activity by measuring the production of UDP-glucose.

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2

  • UTP solution

  • Glucose-1-Phosphate (G1P) solution

  • UDP-glucose dehydrogenase

  • NAD+ solution

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, UTP, UDP-glucose dehydrogenase, and NAD+.

  • Background Reading: Add the cell or tissue lysate to the cuvette and mix. Monitor the absorbance at 340 nm for a few minutes to establish a baseline rate of any non-specific NADH production.

  • Initiate Reaction: Add G1P to the cuvette to start the UGPase reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by UDP-glucose dehydrogenase as it converts the newly formed UDP-glucose to UDP-glucuronic acid.

  • Calculate Activity: The rate of NADH production (and thus the change in absorbance over time) is directly proportional to the UGPase activity. Activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH.

Calcium Imaging of P2Y Receptor Activation using Fura-2 AM

This protocol details the measurement of intracellular calcium mobilization following P2Y receptor activation by UTP using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Adherent cells cultured on glass coverslips

  • Fura-2 AM fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • UTP solution

  • Fluorescence imaging microscope equipped with excitation filters for 340 nm and 380 nm, and an emission filter for 510 nm.

Procedure:

  • Dye Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at room temperature or 37°C[10][17][18].

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases[10][12].

  • Imaging: Mount the coverslip on the microscope stage. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Stimulation: Add UTP solution to the cells while continuously recording fluorescence images.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

UTP in Drug Development

The metabolic pathways involving UTP are increasingly being recognized as attractive targets for therapeutic intervention.

UGPase as an Antibacterial Target

Bacterial UGPase is structurally distinct from its human counterpart, making it a promising target for the development of novel antibiotics. Inhibition of UGPase would disrupt the synthesis of essential cell wall components, such as lipopolysaccharides and capsular polysaccharides, which are critical for bacterial viability and virulence.

UGPase_Inhibitor_Screening start Start compound_library Compound Library start->compound_library ugpase_assay UGPase Activity Assay (e.g., coupled enzymatic assay) compound_library->ugpase_assay Screen determine_ic50 Determine IC50 of Hits ugpase_assay->determine_ic50 Identify Hits selectivity_assay Counter-screen against human UGPase determine_ic50->selectivity_assay lead_optimization Lead Optimization selectivity_assay->lead_optimization Selective Hits end End lead_optimization->end

Experimental workflow for UGPase inhibitor screening.
Targeting UTP Pathways in Cancer

Cancer cells often exhibit altered metabolic profiles, including changes in nucleotide metabolism. The increased demand for nucleic acid and membrane biosynthesis in rapidly proliferating tumor cells can create dependencies on specific nucleotide metabolic pathways. For example, UDP-glucose pyrophosphorylase 2 (UGP2) has been identified as essential for the growth of pancreatic cancer, as its knockdown leads to defects in glycosylation of growth factor receptors like EGFR[19]. This highlights the potential of targeting UTP-dependent glycosylation pathways as a therapeutic strategy in oncology[20].

P2Y Receptors as Drug Targets

The involvement of UTP-sensitive P2Y receptors in inflammation, cell proliferation, and other physiological processes makes them attractive targets for drug development. Both agonists and antagonists for these receptors are being explored for a variety of therapeutic applications.

Conclusion

Uridine triphosphate is a vital molecule that serves as both a crucial energy source and a key substrate activator in a multitude of essential biosynthetic pathways. Its role extends from the fundamental processes of glycogen storage and galactose metabolism to the intricate synthesis of complex glycoconjugates and its function as an extracellular signaling molecule. A thorough understanding of the bioenergetics, metabolic functions, and signaling roles of UTP is critical for researchers in the life sciences. Furthermore, the enzymes and receptors involved in UTP metabolism and signaling present promising targets for the development of novel therapeutics for a range of diseases, from bacterial infections to cancer. The experimental protocols and quantitative data provided in this guide offer a valuable resource for the scientific community to further explore the diverse and critical functions of UTP.

References

The Linchpin of Glycogenesis: A Technical Guide to the Role of UTP in Glycogen Synthesis and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) Triphosphate (UTP) serves as a critical energetic and substrate-activating molecule in the biosynthesis of glycogen (B147801), a vital energy reserve in animals and fungi. This technical guide provides an in-depth exploration of the core role of UTP in glycogen synthesis and metabolism. It details the enzymatic reactions, regulatory networks, and key experimental methodologies relevant to researchers and professionals in drug development. Particular focus is given to the enzyme UDP-glucose pyrophosphorylase (UGPase), which catalyzes the committed step in the incorporation of glucose into glycogen, highlighting its mechanism, kinetics, and regulation. This document synthesizes quantitative data, provides detailed experimental protocols, and visualizes complex pathways to offer a comprehensive resource for understanding and investigating the pivotal function of UTP in glycogen metabolism.

The Central Role of UTP in Glycogen Synthesis

Glycogen, a branched polymer of glucose, is the primary short-term energy storage molecule in animals, predominantly found in the liver and skeletal muscle. The synthesis of glycogen, or glycogenesis, is an anabolic process that requires an activated form of glucose. This is where Uridine Triphosphate (UTP) plays its indispensable role.

The core reaction involving UTP in glycogen synthesis is the formation of UDP-glucose from glucose-1-phosphate and UTP. This reaction is catalyzed by the enzyme UTP—glucose-1-phosphate uridylyltransferase , more commonly known as UDP-glucose pyrophosphorylase (UGPase) .[1][2]

Reaction:

Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + Pyrophosphate (PPi)

This reaction is central to glycogenesis because UDP-glucose is the direct precursor for the addition of glucose units to the growing glycogen chain by glycogen synthase.[3][4] The reaction catalyzed by UGPase is reversible; however, in the cellular environment, the forward reaction is strongly favored due to the rapid hydrolysis of pyrophosphate (PPi) to two inorganic phosphate (B84403) (Pi) molecules by the ubiquitous enzyme inorganic pyrophosphatase.[4][5] This hydrolysis is a highly exergonic reaction, providing the thermodynamic driving force for UDP-glucose synthesis.[5]

UDP-Glucose Pyrophosphorylase (UGPase): The Gatekeeper of Glycogenesis

UGPase (EC 2.7.7.9) is a key enzyme in carbohydrate metabolism across all domains of life.[1] In animals, it is highly active in tissues involved in glycogen synthesis, such as the liver and muscles.[1]

Catalytic Mechanism

The catalytic mechanism of UGPase involves a sequential ordered Bi Bi mechanism, where UTP is the first substrate to bind, followed by glucose-1-phosphate.[6] The reaction proceeds through a nucleophilic attack of a phosphate oxygen of glucose-1-phosphate on the α-phosphorus of UTP, leading to the formation of UDP-glucose and the release of pyrophosphate.[5] Divalent cations, typically Mg2+, are essential for the enzyme's activity, as they help to stabilize the negative charges on the phosphate groups of the substrates.[1][6]

Quantitative Data on UGPase Kinetics and Metabolite Concentrations

Understanding the kinetic parameters of UGPase and the cellular concentrations of its substrates and products is crucial for comprehending the regulation of glycogen synthesis.

ParameterOrganism/Cell TypeValueReference
Km for UTP Arabidopsis thaliana (UGPase-2)0.07 mM[7]
Km for Glucose-1-Phosphate Arabidopsis thaliana (UGPase-2)0.36 mM[7]
Km for UDP-Glucose Arabidopsis thaliana (UGPase-2)0.12 mM[7]
Km for Pyrophosphate Arabidopsis thaliana (UGPase-2)0.18 mM[7]
Intracellular UTP Concentration Hybridoma cells (in 25 mM glucose)2.90 nmol/10^6 cells[8]
Intracellular UTP Concentration Resting cultured cells (extracellular)1-10 nM[9][10]
Intracellular GTP Concentration Hybridoma cells (in 25 mM glucose)1.30 nmol/10^6 cells[8]
Intracellular UDP-N-acetylglucosamine Hybridoma cells (in 0-25 mM glucose)1.48 ± 0.06 nmol/10^6 cells[8]

Signaling Pathways Regulating UTP-Dependent Glycogen Synthesis

The synthesis of glycogen is tightly regulated by hormonal signals, primarily insulin (B600854) and glucagon, which modulate the activity of key enzymes in the pathway.

Insulin Signaling Pathway

Insulin, released in response to high blood glucose levels, stimulates glycogen synthesis. It activates a signaling cascade that leads to the activation of protein phosphatase 1 (PP1). PP1 dephosphorylates and thereby activates glycogen synthase, the enzyme responsible for elongating glycogen chains using UDP-glucose.[11][12]

Insulin_Signaling_Pathway cluster_utp UTP-dependent UDP-Glucose Synthesis Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Akt/PKB Akt/PKB PI3K->Akt/PKB GSK3 GSK3 Akt/PKB->GSK3 inhibition Glycogen Synthase (active) Glycogen Synthase (active) Akt/PKB->Glycogen Synthase (active) activation by dephosphorylation GSK3->Glycogen Synthase (active) inhibition by phosphorylation Glycogen Synthase (inactive) Glycogen Synthase (inactive) Glycogen Glycogen Glycogen Synthase (active)->Glycogen UDP-Glucose UDP-Glucose UDP-Glucose->Glycogen Synthase (active) Glucose-1-P Glucose-1-P UGPase UDP-Glucose Pyrophosphorylase Glucose-1-P->UGPase UTP UTP UTP->UGPase UGPase->UDP-Glucose

Insulin signaling pathway leading to glycogen synthesis.
Glucagon Signaling Pathway

Glucagon, released during periods of low blood glucose, has the opposite effect of insulin. It activates a G-protein coupled receptor (GPCR) signaling cascade that leads to the activation of protein kinase A (PKA).[][14] PKA phosphorylates and inactivates glycogen synthase, thus inhibiting glycogen synthesis.[15] PKA also activates glycogen phosphorylase, promoting glycogen breakdown.[][15]

Glucagon_Signaling_Pathway Glucagon Glucagon Glucagon Receptor Glucagon Receptor Glucagon->Glucagon Receptor G Protein G Protein Glucagon Receptor->G Protein Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Glycogen Synthase (active) Glycogen Synthase (active) PKA->Glycogen Synthase (active) inhibition by phosphorylation Glycogen Synthase (inactive) Glycogen Synthase (inactive) Glycogen Synthase (active)->Glycogen Synthase (inactive)

Glucagon signaling pathway inhibiting glycogen synthesis.

Experimental Protocols

UDP-Glucose Pyrophosphorylase (UGPase) Activity Assay

This protocol is based on the quantification of inorganic pyrophosphate (PPi) released during the UGPase reaction.[16][17]

Materials:

  • 50 mM MOPS-KOH buffer, pH 7.0

  • 10 mM MgCl2

  • 0.2 mg/ml BSA

  • 1 mM UTP

  • 0.5 mM Glucose-1-Phosphate (Glc-1-P)

  • Yeast inorganic pyrophosphatase (0.5 mU/ml)

  • Enzyme extract

  • Malachite Green Phosphate Detection Kit

Procedure:

  • Prepare a reaction mixture containing 50 mM MOPS-KOH buffer (pH 7.0), 10 mM MgCl2, 0.2 mg/ml BSA, 1 mM UTP, 0.5 mU/ml of yeast inorganic pyrophosphatase, and an appropriate dilution of the enzyme extract.

  • Pre-incubate the reaction mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding 0.5 mM Glc-1-P.

  • Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

  • Terminate the reaction by adding the Malachite Green reagent from the detection kit.

  • Measure the absorbance at 630 nm to determine the amount of phosphate-molybdenum complex formed, which is proportional to the amount of PPi produced.

  • Quantify the amount of released Pi using a phosphate standard curve. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

UGPase_Assay_Workflow node_prep Prepare Reaction Mixture (Buffer, MgCl2, BSA, UTP, Pyrophosphatase, Enzyme) node_preincubate Pre-incubate at 37°C (5 min) node_prep->node_preincubate node_start Initiate with Glc-1-P node_preincubate->node_start node_incubate Incubate at 37°C (5-15 min) node_start->node_incubate node_stop Terminate with Malachite Green Reagent node_incubate->node_stop node_measure Measure Absorbance at 630 nm node_stop->node_measure node_quantify Quantify Pi using Standard Curve node_measure->node_quantify

Workflow for the UGPase activity assay.
Quantification of UDP-Glucose by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct quantification of UDP-glucose in biological samples.[3][18][19]

Materials:

  • Biological sample (e.g., cell or tissue extract)

  • Perchloric acid (PCA) for deproteinization

  • Potassium carbonate (K2CO3) for neutralization

  • Reverse-phase HPLC system with a suitable column (e.g., C18)

  • UV detector set to 260 nm[3] or 254 nm[18]

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) formate (B1220265) or phosphate buffer)

  • UDP-glucose standard solution

Procedure:

  • Sample Preparation: Homogenize the tissue or cell sample in ice-cold perchloric acid to precipitate proteins. Centrifuge to pellet the protein debris.

  • Neutralization: Neutralize the supernatant with a solution of potassium carbonate. Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Inject a known volume of the neutralized supernatant onto the HPLC column.

    • Elute the sample using a defined gradient of the mobile phase.

    • Monitor the absorbance of the eluate at 260 nm or 254 nm.

  • Quantification: Identify the UDP-glucose peak by comparing its retention time to that of a pure UDP-glucose standard. Quantify the amount of UDP-glucose by integrating the peak area and comparing it to a standard curve generated with known concentrations of UDP-glucose.

Quantification of Tissue Glycogen

This protocol describes a common method for extracting and quantifying glycogen from tissues like liver and muscle.[4][20][21][22]

Materials:

Procedure:

  • Digestion: Homogenize the tissue sample in 30% KOH and heat at 100°C to dissolve the tissue and solubilize the glycogen.

  • Precipitation: Cool the digest and add ethanol to precipitate the glycogen. Allow the precipitation to occur overnight at -20°C.

  • Washing: Centrifuge to pellet the glycogen and wash the pellet with 70% ethanol to remove contaminants.

  • Hydrolysis: Resuspend the glycogen pellet in a suitable buffer and add amyloglucosidase to hydrolyze the glycogen to glucose. Incubate at 37°C for 2 hours.

  • Quantification: Measure the glucose concentration in the hydrolysate using a commercial glucose assay kit. The amount of glucose is proportional to the amount of glycogen in the original tissue sample.

UTP Regeneration and Metabolic Interconnections

The continuous synthesis of glycogen requires a steady supply of UTP. The UDP released from the glycogen synthase reaction is recycled back to UTP by the enzyme nucleoside-diphosphate kinase, which catalyzes the transfer of a phosphate group from ATP to UDP.[23][24]

Reaction:

UDP + ATP ⇌ UTP + ADP

This reaction links glycogen synthesis directly to the overall energy status of the cell, as reflected by the ATP/ADP ratio.

Conclusion

UTP is a cornerstone of glycogen synthesis, serving as the activating molecule for glucose incorporation into this vital energy reserve. The enzyme UDP-glucose pyrophosphorylase acts as a critical control point, and its activity is ultimately governed by the hormonal and metabolic state of the organism. A thorough understanding of the role of UTP and the associated enzymatic machinery is fundamental for researchers in metabolism and is a key area of interest for the development of therapeutic strategies for metabolic disorders. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for further investigation into this essential aspect of cellular energy homeostasis.

References

Methodological & Application

Utilizing Uridine Triphosphate (UTP) in In Vitro Transcription: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique in molecular biology, enabling the cell-free synthesis of RNA from a DNA template. This process is fundamental to a wide array of applications, from the production of mRNA for vaccines and therapeutics to the generation of RNA probes for molecular diagnostics. A critical component of the IVT reaction is the pool of ribonucleoside triphosphates (NTPs), which includes adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP). UTP, specifically, is incorporated into the nascent RNA strand opposite adenine (B156593) residues in the DNA template. The concentration and purity of UTP, along with the other NTPs, directly influence the yield, quality, and integrity of the synthesized RNA.[1][][3] This document provides a detailed protocol for the use of UTP in a standard IVT reaction, guidelines for optimization, and troubleshooting advice.

Core Components and Their Roles

A successful in vitro transcription reaction relies on the precise combination of several key components:

  • DNA Template: A linearized plasmid or a PCR product containing the target sequence downstream of a specific bacteriophage promoter (e.g., T7, SP6, or T3). The quality and purity of the DNA template are paramount for efficient transcription.[][]

  • RNA Polymerase: A bacteriophage-derived DNA-dependent RNA polymerase (e.g., T7, SP6, or T3 RNA Polymerase) that recognizes its specific promoter on the DNA template and synthesizes a complementary RNA strand.[5]

  • Ribonucleoside Triphosphates (NTPs): ATP, CTP, GTP, and UTP are the building blocks for the RNA molecule.[][3][5] Their concentration is a critical parameter for optimizing RNA yield.[3] Modified nucleotides, such as pseudouridine (B1679824) (Ψ) or N1-methylpseudouridine (m1Ψ), can be used in place of UTP to enhance mRNA stability and reduce immunogenicity.[][6]

  • Transcription Buffer: Provides the optimal reaction conditions, including pH, and contains essential cofactors like magnesium ions (Mg²⁺), which are crucial for polymerase activity.[]

  • RNase Inhibitor: A protein that inhibits the activity of contaminating ribonucleases, thereby protecting the newly synthesized RNA from degradation.[7][8]

Experimental Protocol: Standard In Vitro Transcription Reaction

This protocol provides a general guideline for a standard 20 µL in vitro transcription reaction. Optimal conditions may vary depending on the specific DNA template and the desired RNA yield.

Materials:

  • Nuclease-free water

  • 10X Transcription Buffer

  • ATP, CTP, GTP, UTP solutions (typically 100 mM stocks)

  • Linearized DNA template (0.5 - 1.0 µg/µL)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7, SP6, or T3 RNA Polymerase (e.g., 50 U/µL)

Procedure:

  • Thawing and Preparation: Thaw all reagents on ice.[9] Vortex the 10X transcription buffer to ensure all components are in solution.[9] Keep the RNA polymerase and RNase inhibitor on ice.

  • Reaction Assembly: Assemble the reaction at room temperature to prevent precipitation of buffer components.[9] Add the following components in the specified order:

    ComponentVolume (µL) for 20 µL ReactionFinal Concentration
    Nuclease-free waterVariable (to 20 µL)-
    10X Transcription Buffer21X
    ATP Solution (100 mM)0.84 mM
    CTP Solution (100 mM)0.84 mM
    GTP Solution (100 mM)0.84 mM
    UTP Solution (100 mM)0.84 mM
    Linearized DNA Template (1 µg)Variable50 ng/µL
    RNase Inhibitor (40 U)12 U/µL
    RNA Polymerase (50 U)12.5 U/µL
    Total Volume 20
  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.[9] Incubate the reaction at 37°C for 2 to 4 hours.[][10] For shorter transcripts or to potentially increase yield, the incubation time can be extended up to 16 hours.[6]

  • DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation, spin column chromatography, or magnetic beads.

Quantitative Data Summary

The following table summarizes typical concentration ranges for the key components of an in vitro transcription reaction. Optimization may be required to achieve the highest yield and quality for a specific template.

ComponentStandard ConcentrationOptimization Range
NTPs (ATP, CTP, GTP, UTP) 1-2 mM each[]0.5 - 10 mM each
Linearized DNA Template 50 ng/µL (1 µg in 20 µL)30 - 60 ng/µL
RNA Polymerase 2.5 U/µL (50 U in 20 µL)2.5 - 5 U/µL
Magnesium Ions (Mg²⁺) Varies with buffer6 - 75 mM[11]

Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low or No RNA Yield Impure or degraded DNA template.[8][12][13]Ensure high-quality, nuclease-free DNA. Verify linearization by agarose (B213101) gel electrophoresis.[12]
RNase contamination.[7][8][13]Use RNase-free reagents and consumables. Always include an RNase inhibitor.[7][8]
Suboptimal nucleotide concentration.[12][14]Increase the concentration of all NTPs. The standard range is typically 1-2 mM, but can be adjusted.[]
Inactive RNA polymerase.[12]Use a fresh aliquot of enzyme and always keep it on ice.
Incomplete or Truncated Transcripts Low nucleotide concentration.[12][14]Increase the concentration of the limiting NTP.[14]
GC-rich template sequence causing premature termination.[12]Lower the incubation temperature to 30°C or 16°C to slow down the polymerase.[14]
Incorrectly linearized template.[12]Verify the restriction enzyme cut site and ensure complete digestion.[12]
Transcripts Longer Than Expected Incomplete linearization of the plasmid template.Confirm complete linearization of the template on an agarose gel.[12]
High rUTP concentration.Decrease the concentration of UTP in the reaction.[12]

Visualizing the Workflow

The following diagrams illustrate the key steps and relationships in the in vitro transcription process.

In_Vitro_Transcription_Workflow Template DNA Template (Linearized Plasmid or PCR Product) Incubation Incubation (37°C, 2-4 hours) Template->Incubation IVT_Mix IVT Reaction Mix (NTPs including UTP, Buffer, Polymerase, RNase Inhibitor) IVT_Mix->Incubation DNase_Treatment DNase I Treatment (Optional) Incubation->DNase_Treatment Purification RNA Purification DNase_Treatment->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Final_RNA Purified RNA QC->Final_RNA

Caption: Workflow of the in vitro transcription process.

IVT_Reaction_Components cluster_inputs Inputs cluster_outputs Output IVT In Vitro Transcription RNA Synthesized RNA IVT->RNA DNA Linearized DNA Template DNA->IVT T7 RNA Polymerase (T7, SP6, T3) T7->IVT NTPs NTPs (ATP, CTP, GTP, UTP) NTPs->IVT Buffer Transcription Buffer (Mg²⁺) Buffer->IVT RNase_Inhibitor RNase Inhibitor RNase_Inhibitor->IVT

Caption: Key components of an in vitro transcription reaction.

References

Application of Uridine Triphosphate (UTP) Trisodium Salt in RNA Labeling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Uridine triphosphate (UTP) trisodium (B8492382) salt is a fundamental building block for the synthesis of RNA. In molecular biology, its utility extends beyond a simple nucleotide source to a versatile tool for RNA labeling. By employing chemically modified UTP analogs, researchers can introduce a variety of functional groups into RNA transcripts. This enables the visualization, purification, and functional analysis of RNA molecules, providing invaluable insights into their roles in cellular processes. These applications are critical for researchers, scientists, and drug development professionals engaged in studying gene expression, RNA trafficking, and RNA-based therapeutics.

This document provides a comprehensive overview of the application of UTP and its analogs in RNA labeling, focusing on two primary methodologies: in vitro transcription and metabolic labeling. Detailed experimental protocols and quantitative data are presented to guide researchers in designing and executing their experiments.

Key Applications of Labeled UTP in RNA Research

The incorporation of modified UTP analogs into RNA transcripts facilitates a wide array of downstream applications, including:

  • Gene Expression Analysis: Labeled RNA probes are instrumental in techniques like Northern blotting and in situ hybridization to detect and quantify specific RNA transcripts.

  • RNA Localization and Trafficking: Fluorescently labeled RNA allows for the visualization of its subcellular distribution and movement within living cells.

  • RNA-Protein Interaction Studies: Biotinylated RNA can be used as a bait to identify and isolate interacting proteins.

  • RNA Structure and Function Analysis: Site-specifically incorporated labels can serve as probes for biophysical studies of RNA folding and dynamics.

  • Development of RNA Therapeutics: Understanding the stability, delivery, and mechanism of action of mRNA-based drugs and vaccines relies heavily on RNA labeling techniques.

Methods for RNA Labeling Using UTP Analogs

In Vitro Transcription-Based RNA Labeling

In vitro transcription is a widely used technique to synthesize large quantities of RNA from a DNA template. By including modified UTP analogs in the reaction mixture, labels can be incorporated along the length of the newly synthesized RNA strand. Common labels include biotin (B1667282), fluorescent dyes, and chemically reactive groups like aminoallyl and azido (B1232118) moieties.

Workflow for In Vitro Transcription-Based RNA Labeling:

G cluster_0 Template Preparation cluster_1 In Vitro Transcription cluster_2 Purification & Analysis cluster_3 Downstream Applications DNA_Template Linearized Plasmid DNA or PCR Product with T7/SP6/T3 Promoter IVT_Reaction Assemble Reaction: - DNA Template - RNA Polymerase (T7, SP6, or T3) - ATP, GTP, CTP - UTP & Labeled UTP Analog - Reaction Buffer DNA_Template->IVT_Reaction Incubation Incubate at 37°C IVT_Reaction->Incubation DNase_Treatment Optional: DNase I Treatment to Remove DNA Template Incubation->DNase_Treatment Purification Purify Labeled RNA (e.g., Spin Column, Precipitation) DNase_Treatment->Purification QC Quality Control: - Concentration (A260) - Purity (A260/A280) - Integrity (Gel Electrophoresis) Purification->QC Applications - Northern Blotting - In Situ Hybridization - Microarrays - RNA Pull-down Assays QC->Applications

Caption: Workflow for RNA labeling via in vitro transcription.

Quantitative Data for In Vitro Transcription-Based Labeling

The efficiency of labeling and the yield of the final product are influenced by the ratio of labeled to unlabeled UTP. Optimizing this ratio is crucial for achieving the desired labeling density without significantly compromising the transcription efficiency.

Labeled UTP AnalogRecommended Labeled UTP:UTP RatioExpected RNA Yield (from 1 µg DNA template)Labeling DensityReference
Biotin-16-UTP1:3 to 1:2~10 µg1 biotin per 20-25 nucleotides[1][2]
Fluorescein-12-UTP35% Fluorescein-12-UTPNot specifiedVaries with ratio[3]
Cy3-UTP35% Cy3-UTPNot specifiedVaries with ratio
Aminoallyl-UTP1:1 to 3:1 (aaUTP:TTP)30-50 µgVaries with ratio

Experimental Protocol: In Vitro Transcription with Biotin-UTP

This protocol is adapted from commercially available kits and provides a general guideline for synthesizing biotinylated RNA probes.

Materials:

  • Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer

  • ATP, GTP, CTP solution (10 mM each)

  • UTP solution (10 mM)

  • Biotin-16-UTP solution (10 mM)

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit (e.g., spin column-based)

Procedure:

  • Reaction Setup: At room temperature, combine the following in a nuclease-free microcentrifuge tube:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • ATP, GTP, CTP (to a final concentration of 1 mM each)

    • UTP and Biotin-16-UTP at the desired ratio (e.g., for a 1:2 ratio, use 0.5 µL of 10 mM UTP and 1 µL of 10 mM Biotin-16-UTP)

    • 1 µg of template DNA

    • 1 µL of RNase Inhibitor

    • 2 µL of RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • DNase Treatment (Optional): Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the biotinylated RNA using an RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Measure the RNA concentration using a spectrophotometer (A260). Assess the integrity of the labeled RNA by running an aliquot on a denaturing agarose (B213101) gel.

Two-Step Labeling with Aminoallyl-UTP and NHS-Ester Dyes

For incorporating fluorescent dyes that are too bulky for direct enzymatic incorporation, a two-step approach using aminoallyl-UTP is employed.

G cluster_0 Step 1: Aminoallyl-UTP Incorporation cluster_1 Step 2: Dye Coupling IVT In Vitro Transcription with ATP, GTP, CTP, UTP, and Aminoallyl-UTP Purify_aaRNA Purify Aminoallyl-RNA IVT->Purify_aaRNA Coupling Couple NHS-Ester Dye to Aminoallyl Groups on RNA Purify_aaRNA->Coupling Purify_labeled_RNA Purify Fluorescently Labeled RNA Coupling->Purify_labeled_RNA

Caption: Two-step workflow for fluorescent RNA labeling.

Metabolic Labeling of RNA in Cells

Metabolic labeling allows for the study of newly synthesized RNA within a cellular context. Cells are incubated with a modified nucleoside, such as 5-ethynyluridine (B57126) (5-EU), which is taken up by the cells and incorporated into nascent RNA transcripts by cellular RNA polymerases. The incorporated alkyne group can then be detected via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with an azide-containing fluorescent dye.

Workflow for Metabolic RNA Labeling and Detection:

G cluster_0 Labeling in Cells cluster_1 Cell Processing cluster_2 Click Chemistry Detection cluster_3 Analysis Cell_Culture Culture Cells Incubate_EU Incubate Cells with 5-Ethynyluridine (5-EU) Cell_Culture->Incubate_EU Fixation Fix Cells Incubate_EU->Fixation Permeabilization Permeabilize Cells Fixation->Permeabilization Click_Reaction Perform Click Reaction with Fluorescent Azide (B81097) Permeabilization->Click_Reaction Imaging Fluorescence Microscopy Click_Reaction->Imaging Flow_Cytometry Flow Cytometry Click_Reaction->Flow_Cytometry

Caption: Workflow for metabolic labeling and detection of RNA.

Quantitative Aspects of Metabolic Labeling

The extent of 5-EU incorporation is dependent on the concentration of 5-EU and the incubation time.

ParameterTypical RangeNotesReference
5-EU Concentration0.1 - 1 mMConcentration should be optimized for cell type and experimental goals.
Incubation Time<1 hour to 72 hoursShort pulses are used to label nascent RNA, while longer incubations can be used to study RNA turnover.
Incorporation Rate1 in every 35 uridines (on average)This can vary depending on cell type and transcriptional activity.

Experimental Protocol: Metabolic Labeling with 5-Ethynyluridine (5-EU) and Click Chemistry

This protocol provides a general procedure for labeling newly transcribed RNA in cultured cells.

Materials:

  • Cultured cells on coverslips

  • Cell culture medium

  • 5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization/blocking buffer (e.g., 0.1% Triton X-100 in PBS with 2% BSA)

  • Click chemistry reaction buffer kit

  • Fluorescent azide (e.g., Alexa Fluor 488 azide)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Labeling:

    • Add 5-EU to the cell culture medium to the desired final concentration (e.g., 1 mM).

    • Incubate the cells for the desired length of time (e.g., 1 hour) at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize and block the cells with permeabilization/blocking buffer for 30 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, including the fluorescent azide.

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Downstream Application: Northern Blot Analysis with a Biotinylated RNA Probe

Northern blotting is a classic technique to detect specific RNA sequences. The use of biotinylated probes with chemiluminescent detection offers a sensitive and non-radioactive alternative.

Experimental Protocol: Northern Blotting with Chemiluminescent Detection

Materials:

  • Total RNA or mRNA samples

  • Denaturing agarose gel electrophoresis system

  • Positively charged nylon membrane

  • UV crosslinker

  • Hybridization oven and bottles/bags

  • Pre-hybridization and hybridization buffer (e.g., ULTRAhyb™-Oligo Buffer)

  • Low and high stringency wash buffers

  • Blocking buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based)

Procedure:

  • RNA Electrophoresis and Transfer:

    • Separate RNA samples on a denaturing formaldehyde-agarose gel.

    • Transfer the RNA from the gel to a positively charged nylon membrane by capillary transfer.

    • UV crosslink the RNA to the membrane.

  • Pre-hybridization:

    • Place the membrane in a hybridization bottle/bag and add pre-hybridization buffer.

    • Incubate for at least 1 hour at 42°C in a hybridization oven.

  • Hybridization:

    • Denature the biotinylated RNA probe by heating at 95°C for 5-10 minutes and then place on ice.

    • Remove the pre-hybridization buffer and add fresh hybridization buffer containing the denatured probe.

    • Hybridize overnight at 42°C with rotation.

  • Washing:

    • Perform a series of low and high stringency washes to remove unbound probe. For example:

      • 2 x 5 minutes in low stringency wash solution at room temperature.

      • 2 x 15 minutes in high stringency wash solution at 50°C.

  • Detection:

    • Block the membrane in blocking buffer.

    • Incubate with streptavidin-HRP conjugate.

    • Wash the membrane to remove unbound conjugate.

    • Incubate with a chemiluminescent substrate.

    • Image the blot using a chemiluminescent imaging system.

Uridine triphosphate trisodium salt and its modified analogs are indispensable tools for RNA research. The ability to incorporate labels into RNA through in vitro transcription or metabolic labeling provides researchers with powerful methods to investigate the multifaceted roles of RNA in biological systems. The protocols and data presented in this document offer a solid foundation for the successful application of UTP-based RNA labeling in a variety of experimental contexts, from basic research to the development of novel therapeutics. Careful optimization of labeling conditions and downstream detection methods will ensure high-quality, reproducible results.

References

Application Notes and Protocols for Studying P2Y Receptor Signaling with UTP Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine-5'-triphosphate (UTP) trisodium (B8492382) salt is a potent agonist for several subtypes of P2Y receptors, a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides.[1][2] Its ability to selectively activate specific P2Y receptors makes it an invaluable tool for elucidating the intricate signaling pathways these receptors govern. P2Y receptors are implicated in a wide array of physiological and pathophysiological processes, including inflammation, neurotransmission, and cancer progression, making them attractive targets for therapeutic intervention.[3][4]

These application notes provide a comprehensive guide for utilizing UTP trisodium salt to study P2Y receptor signaling. Detailed protocols for key experimental assays are provided, along with a summary of quantitative data and visual representations of the relevant signaling cascades and experimental workflows.

P2Y Receptors Activated by UTP

UTP primarily activates the P2Y2 and P2Y4 receptor subtypes.[4][5] It can also activate the P2Y6 receptor, although UDP is a more potent agonist for this subtype.[4] The activation of these receptors by UTP initiates downstream signaling cascades that regulate diverse cellular functions.

Data Presentation: UTP Potency at P2Y Receptors

The following table summarizes the half-maximal effective concentration (EC50) values of UTP for various P2Y receptor subtypes, providing a quantitative measure of its potency.

Receptor SubtypeAgonistEC50 Value (Human)G-Protein CouplingPrimary Signaling PathwayReference(s)
P2Y2UTP~0.5–3 µMGqPLCβ activation, increased intracellular Ca2+[4]
P2Y4UTP~73 nMGqPLCβ activation, increased intracellular Ca2+[4]
P2Y6UTP(UDP is the preferred agonist with EC50 of ~15 nM)GqPLCβ activation, increased intracellular Ca2+[4]

Signaling Pathways Activated by UTP

Upon binding of UTP, P2Y receptors, primarily P2Y2 and P2Y4, couple to Gq proteins.[3][6] This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets.[6]

Furthermore, UTP-mediated P2Y receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This pathway is often linked to cellular processes such as proliferation and differentiation.

Below are diagrams illustrating the primary signaling pathway and a common downstream cascade.

P2Y_Signaling_Pathway cluster_membrane Plasma Membrane P2Y P2Y Receptor (P2Y2/P2Y4) Gq Gq P2Y->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes UTP UTP UTP->P2Y binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream Downstream Cellular Responses PKC->Downstream ERK_Activation_Pathway P2Y_PKC P2Y Receptor/PKC Ras Ras P2Y_PKC->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription->Gene_Expression Calcium_Imaging_Workflow Start Seed Cells Load_Dye Load with Calcium Indicator Dye (e.g., Fluo-4 AM) Start->Load_Dye Wash Wash to Remove Excess Dye Load_Dye->Wash Stimulate Stimulate with UTP Trisodium Salt Wash->Stimulate Measure Measure Fluorescence (Real-time) Stimulate->Measure Analyze Analyze Data (Calculate Δ[Ca²⁺]i) Measure->Analyze Western_Blot_Workflow Start Culture and Starve Cells Stimulate Stimulate with UTP (Time Course) Start->Stimulate Lyse Lyse Cells and Collect Protein Stimulate->Lyse Quantify Protein Quantification (e.g., BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-ERK, Total ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze

References

Application Notes and Protocols: Uridine Triphosphate Trisodium Salt in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) triphosphate (UTP) is a pyrimidine (B1678525) nucleotide that plays a crucial role in various cellular processes. While its intracellular functions in RNA synthesis and metabolism are well-established, extracellular UTP has emerged as a significant signaling molecule that modulates a wide array of physiological and pathological responses.[1][2] In the context of cell culture, the trisodium (B8492382) salt of UTP is frequently utilized to investigate its effects on cell behavior. UTP primarily exerts its extracellular effects through the activation of P2Y receptors, a family of G protein-coupled receptors (GPCRs).[3][4][5] Specifically, UTP is a potent agonist for P2Y2 and P2Y4 receptors.[3][4][6] Activation of these receptors initiates downstream signaling cascades that can influence cell proliferation, migration, differentiation, and inflammation.[7][8][9][10] These application notes provide detailed information and protocols for the use of uridine triphosphate trisodium salt in cell culture media.

Data Presentation

The following tables summarize the quantitative data on the effects of UTP on various cell lines, providing a reference for designing experiments.

Table 1: Effective Concentrations of UTP Trisodium Salt for Cellular Assays

Cell LineAssay TypeEffective UTP ConcentrationObserved EffectReference
PANC-1 (Human Pancreatic Cancer)Proliferation (BrdU incorporation)1-100 µMDose-dependent increase in proliferation[7]
L929 (Murine Fibroblast)Proliferation (MTT assay)1, 10, 100 µMSignificant enhancement of proliferation at all concentrations[8]
L929 (Murine Fibroblast)Migration (Scratch assay)1, 10, 100 µMSignificant enhancement of migration at all concentrations[8]
Gastric Cancer Cell Lines (AGS, MKN-74)Cell Viability1-300 µMIncreased cell viability
Human Epidermoid Carcinoma (A-431)Cell Death500-3000 µMIncreasing cell death with higher concentrations[11]
Human Hematopoietic Stem Cells (CD34+)MigrationNot specifiedSignificantly improved migration[9][10]
RT4-D6P2T (Schwannoma cells)Migration (Transwell)10-1000 µMEnhanced migration[3]
Breast Cancer OrganoidsProliferation (BrdU incorporation)Not specifiedPromoted cell proliferation[12]

Table 2: Solubility and Stability of this compound

SolventSolubilityStorage of Stock SolutionStability of Stock SolutionReference
Water50 mg/mL-20°C or -80°CStable for up to 6 months at -20°C[4][11]
Cell Culture MediaSoluble at working concentrationsN/AShould be prepared fresh from stock

Signaling Pathways

UTP primarily signals through the Gq protein-coupled P2Y2 and P2Y4 receptors.[3][13] The activation of these receptors leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[13] These signaling events can then lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing gene expression and cellular responses such as proliferation and migration.[7][13]

UTP_Signaling_Pathway UTP UTP P2Y_Receptor P2Y2/P2Y4 Receptor UTP->P2Y_Receptor Gq Gq protein P2Y_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Ca_release->Cellular_Response MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade activates MAPK_Cascade->Cellular_Response

Caption: UTP Signaling Pathway via P2Y Receptors.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required amount: Determine the desired stock solution concentration (e.g., 100 mM). Use the molecular weight of this compound (typically around 550.09 g/mol , but check the manufacturer's specifications) to calculate the mass needed.

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of UTP trisodium salt powder and transfer it to a sterile tube. Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be required for higher concentrations.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stored properly, the stock solution is stable for up to 6 months.[4]

Experimental Workflow for Investigating UTP Effects on Cell Proliferation

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed cells in a 96-well plate Cell_Adherence 2. Allow cells to adhere overnight Cell_Seeding->Cell_Adherence Starvation 3. (Optional) Serum-starve cells Cell_Adherence->Starvation UTP_Treatment 4. Treat cells with varying concentrations of UTP Starvation->UTP_Treatment Incubation 5. Incubate for desired time periods (e.g., 24, 48, 72h) UTP_Treatment->Incubation BrdU_Addition 6a. Add BrdU labeling solution Incubation->BrdU_Addition MTT_Addition 6b. Add MTT reagent Incubation->MTT_Addition Assay_Incubation 7. Incubate for incorporation/conversion BrdU_Addition->Assay_Incubation MTT_Addition->Assay_Incubation Detection 8. Perform detection steps (e.g., antibody incubation, solubilization) Assay_Incubation->Detection Measurement 9. Measure absorbance/fluorescence Detection->Measurement Data_Analysis 10. Analyze and interpret data Measurement->Data_Analysis

Caption: Workflow for UTP Cell Proliferation Assays.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA of proliferating cells.

Materials:

  • Cells of interest

  • 96-well cell culture plate

  • Complete cell culture medium

  • UTP trisodium salt stock solution

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated or primary)

  • Secondary antibody (if required)

  • Substrate for detection (e.g., TMB for colorimetric detection)

  • Stop solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of UTP in complete cell culture medium. Remove the old medium from the cells and add the UTP-containing medium. Include a vehicle control (medium without UTP).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation (typically 2-24 hours, depending on the cell cycle length).

  • Fixation and Denaturation: Remove the labeling medium and fix the cells. Denature the DNA according to the manufacturer's protocol to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding. If using an unconjugated primary antibody, perform a washing step followed by incubation with a suitable secondary antibody.

  • Detection: Add the appropriate substrate and incubate until a color change is visible. Stop the reaction with a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Cell Migration Assay (Scratch/Wound Healing Assay)

This method assesses cell migration by creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

Materials:

  • Cells of interest

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • UTP trisodium salt stock solution

  • Sterile p200 pipette tip or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a multi-well plate and allow them to grow to full confluency.

  • Create the Scratch: Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.

  • Wash: Gently wash the wells with sterile PBS to remove any detached cells and debris.

  • Treatment: Add fresh culture medium containing the desired concentrations of UTP to the respective wells. Include a vehicle control.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).

  • Incubation and Monitoring: Incubate the plate and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure can be calculated and compared between the UTP-treated and control groups to determine the effect of UTP on cell migration.

Conclusion

This compound is a valuable tool for studying purinergic signaling in a wide range of cell types. By acting on P2Y receptors, extracellular UTP can modulate critical cellular functions, making it a molecule of interest for research in areas such as cancer biology, immunology, and neuroscience. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the roles of UTP in cellular physiology and pathology. Careful optimization of UTP concentrations and treatment times for each specific cell line and assay is crucial for obtaining robust and reproducible results.

References

Unveiling RNA Architecture: Application Notes and Protocols for RNA Structure Analysis Using UTP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate three-dimensional structure of RNA is fundamental to its diverse regulatory and catalytic functions. Understanding this architecture is paramount for deciphering biological mechanisms and for the rational design of RNA-targeted therapeutics. The incorporation of uridine (B1682114) triphosphate (UTP) analogs into RNA transcripts provides a powerful toolkit for probing RNA structure. These analogs introduce unique chemical functionalities that can be exploited for various structural analysis techniques.

This document provides detailed application notes and protocols for the use of UTP analogs in RNA structure analysis, with a focus on methods suchas SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) and Nucleotide Analog Interference Mapping (NAIM).

Application Notes

The choice of UTP analog is dictated by the specific research question and the chosen structural analysis method. Here, we highlight three major classes of UTP analogs and their applications:

  • Clickable UTP Analogs: Analogs containing azide (B81097) or alkyne functionalities are invaluable for post-transcriptional modification. These "clickable" handles allow for the attachment of various reporters, such as fluorophores or biotin, enabling applications in RNA imaging, purification, and interaction studies. In the context of structure probing, they can be used to introduce functionalities that facilitate the detection of modified sites.

  • Functionalized UTP Analogs: UTP analogs featuring primary amine or thiol groups introduce nucleophilic centers into the RNA backbone. These groups can be used for crosslinking studies to identify RNA-protein interaction sites or to attach specific chemical probes. Their incorporation can also be used in interference mapping studies to pinpoint functionally important uridine residues.

  • Photoreactive UTP Analogs: Analogs equipped with photoactivatable groups can be used to capture transient RNA-protein or RNA-RNA interactions upon UV irradiation. These "zero-distance" crosslinkers provide high-resolution information about the spatial proximity of interacting molecules.

Quantitative Data Summary

The efficiency of UTP analog incorporation by RNA polymerases and their compatibility with reverse transcriptase are critical parameters for successful RNA structure analysis. The following tables summarize key quantitative data for commonly used UTP analogs.

UTP AnalogRNA PolymeraseRelative Transcription Efficiency (%)Reference(s)
5-(3-Aminopropyl)uridine triphosphate (APUTP)T743[1][2]
5-(2-Mercaptoethyl)uridine triphosphate (SHUTP)T729[1][2]
Pseudouridine-5'-triphosphate (ΨTP)T7High
N1-Methylpseudouridine-5'-triphosphate (m1ΨTP)T7High
5-(1,7-octadinyl)uridine triphosphate (ODUTP)T7Efficient Substrate[3]

Table 1: In Vitro Transcription Efficiency with UTP Analogs.

UTP Analog in RNA TemplateReverse TranscriptaseKey ObservationsReference(s)
5-(3-Aminopropyl)uridineSuperScript™ IIBetter substrate than SHUTP-containing RNA[1][2]
5-(2-Mercaptoethyl)uridineSuperScript™ IISome deletions observed[1][2]
Pseudouridine (Ψ)ProtoScript® IIIncreased error rate of T7 RNA Polymerase during transcription
N1-Methylpseudouridine (m1Ψ)ProtoScript® IIHigher fidelity of incorporation by T7 RNA Polymerase compared to Ψ
5-(1,7-octadinyl)uridineNot specifiedEffectively used as a template for cDNA synthesis[3]

Table 2: Reverse Transcription of RNA Containing UTP Analogs.

Experimental Protocols

Protocol 1: In Vitro Transcription of RNA with Azide-Modified UTP for SHAPE-MaP

This protocol describes the synthesis of RNA containing an azide-modified uridine analog, which can be subsequently used for SHAPE-MaP analysis.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP, CTP solutions (100 mM)

  • UTP solution (100 mM)

  • Azide-modified UTP (e.g., 5-azidomethyl-UTP) (100 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or phenol:chloroform extraction reagents

Procedure:

  • Reaction Setup: Assemble the following reaction mixture at room temperature in the specified order:

    • Nuclease-free water to a final volume of 50 µL

    • 10x Transcription Buffer: 5 µL

    • ATP, GTP, CTP (100 mM each): 2 µL each

    • UTP (100 mM): 1 µL

    • Azide-modified UTP (100 mM): 1 µL (adjust ratio of UTP:analog as needed)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 2 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Quality Control: Assess the integrity and concentration of the purified RNA using a denaturing agarose (B213101) gel and a spectrophotometer.

In_Vitro_Transcription_Workflow cluster_prep Reaction Preparation cluster_reaction Transcription cluster_cleanup Purification Template Linearized DNA Template Incubation Incubate at 37°C Template->Incubation NTPs ATP, GTP, CTP, UTP NTPs->Incubation Analog Azide-UTP Analog->Incubation Enzymes T7 RNA Polymerase, RNase Inhibitor Enzymes->Incubation DNase DNase I Treatment Incubation->DNase 2-4 hours Purification RNA Purification DNase->Purification 15 mins QC Quality Control Purification->QC SHAPE_MaP_Workflow cluster_exp Experiment cluster_analysis Data Analysis RNA Folded RNA with UTP Analog SHAPE SHAPE Reagent Modification RNA->SHAPE RT Reverse Transcription SHAPE->RT Quench & Purify Sequencing NGS Library Prep & Sequencing RT->Sequencing Alignment Sequence Alignment Sequencing->Alignment Mutation Mutation Rate Calculation Alignment->Mutation Reactivity SHAPE Reactivity Calculation Mutation->Reactivity Modeling RNA Structure Modeling Reactivity->Modeling NAIM_Workflow cluster_synthesis RNA Synthesis cluster_selection Functional Selection cluster_analysis Analysis IVT In Vitro Transcription with UTPαS Selection Functional Assay IVT->Selection Separation Separate Active & Inactive RNA Selection->Separation Cleavage Iodine Cleavage Separation->Cleavage Gel Gel Electrophoresis Cleavage->Gel Analysis Compare Cleavage Patterns Gel->Analysis

References

Application Notes and Protocols for Enzymatic Assays Involving Uridine Triphosphate (UTP) Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for enzymatic assays utilizing uridine (B1682114) triphosphate (UTP) trisodium (B8492382) salt. UTP is a critical pyrimidine (B1678525) nucleotide that serves as a precursor for RNA synthesis, an energy source for metabolic reactions, and a signaling molecule.[1][2][3] Accurate and robust enzymatic assays involving UTP are essential for studying a wide range of biological processes and for the development of novel therapeutics.

UDP-Glucose Pyrophosphorylase (UGPase) Activity Assay

UDP-Glucose Pyrophosphorylase (UGPase) is a key enzyme in glycogen (B147801) and sucrose (B13894) metabolism, catalyzing the reversible reaction between UTP and glucose-1-phosphate to form UDP-glucose and pyrophosphate.[4][5][6] This assay can be used to determine the kinetic properties of UGPase and to screen for inhibitors.

Experimental Protocol

This protocol is adapted from a colorimetric assay measuring the production of UDP-glucose.[7]

Materials:

  • UTP trisodium salt solution

  • Glucose-1-phosphate (G1P) solution

  • Magnesium chloride (MgCl2) solution

  • HEPES buffer (pH 7.0)

  • Purified UDP-glucose pyrophosphorylase

  • UDP-glucose dehydrogenase

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 4 mM MgCl2, 2 mM UTP, and 2 mM G1P.[8]

  • Add an appropriate amount of purified UGPase to initiate the reaction.

  • To measure the formation of UDP-glucose, a coupled reaction is used. Add UDP-glucose dehydrogenase and NAD+ to the reaction mixture. UDP-glucose dehydrogenase will oxidize UDP-glucose, leading to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

  • Incubate the reaction mixture at 37°C.

  • Measure the absorbance at 340 nm at regular intervals using a microplate reader.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • A blank reaction without the enzyme or substrate should be included to account for any background absorbance changes.

Data Presentation

Table 1: Kinetic Parameters of UDP-Glucose Pyrophosphorylases from Various Organisms

OrganismSpecific Activity (U/mg)Optimal pHOptimal Temperature (°C)
Homo sapiens (Human)15687.0 - 9.037
Saccharomyces cerevisiae (Yeast)Not Reported7.037
Escherichia coli (Bacteria)Not ReportedNot Reported37
Thermocrispum agreste28766.8 - 9.050

Note: Specific activities can vary based on the purification method and assay conditions.[8]

CTP Synthetase (CTPS) Enzymatic Assay

CTP Synthetase catalyzes the ATP-dependent conversion of UTP to cytidine (B196190) triphosphate (CTP), a critical step in pyrimidine nucleotide biosynthesis.[9] This assay is fundamental for studying nucleotide metabolism and for identifying inhibitors of this essential enzyme.

Experimental Protocol

This protocol is based on monitoring the production of ADP, a product of the reaction, using a coupled enzyme assay.[10]

Materials:

  • UTP trisodium salt solution

  • ATP (Adenosine triphosphate) solution

  • Glutamine solution

  • GTP (Guanosine triphosphate) solution (as an allosteric activator)[11]

  • Magnesium chloride (MgCl2) solution

  • HEPES buffer (pH 7.5)

  • Purified CTP Synthetase

  • Pyruvate kinase

  • Lactate (B86563) dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 20 mM MgCl2, 2 mM ATP, 5 mM UTP, 10 mM glutamine, and 0.5 mM GTP.

  • Add the coupling enzymes (pyruvate kinase and lactate dehydrogenase), PEP, and NADH to the reaction mixture.

  • Equilibrate the mixture at 37°C.

  • Initiate the reaction by adding purified CTP Synthetase.

  • The formation of ADP is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

  • Monitor the change in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • A control reaction lacking CTP Synthetase should be run to correct for any non-enzymatic NADH oxidation.

Data Presentation

Table 2: CTP Synthetase Activity and Inhibition

EnzymeSubstrate ConcentrationsInhibitorIC50
Human CTPS15 mM UTP, 2 mM ATPCTPVaries with substrate concentrations
Human CTPS25 mM UTP, 2 mM ATP3-DeazauridineVaries with UTP concentration

Note: The IC50 values are dependent on the specific assay conditions and substrate concentrations.[12]

RNA Polymerase Activity Assay

RNA polymerase catalyzes the synthesis of RNA from a DNA template using nucleoside triphosphates, including UTP.[13] This assay is crucial for studying transcription and for screening potential antiviral or anticancer drugs that target this enzyme.

Experimental Protocol

This protocol describes a non-radioactive primer extension assay.[14]

Materials:

  • UTP trisodium salt solution

  • ATP, CTP, GTP solutions

  • DNA or RNA template with a primer binding site

  • Fluorescently labeled RNA primer

  • Purified RNA Polymerase

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Fluorescence imager

Procedure:

  • Anneal the fluorescently labeled primer to the template DNA/RNA.

  • Prepare the reaction mixture containing the reaction buffer, the primer-template complex, and the four NTPs (ATP, CTP, GTP, and UTP) at desired concentrations.

  • Initiate the reaction by adding the purified RNA polymerase.

  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA).

  • Denature the samples by heating.

  • Separate the reaction products by denaturing PAGE.

  • Visualize the extended primer using a fluorescence imager. The intensity of the band corresponding to the full-length product is proportional to the enzyme activity.

Data Presentation

Table 3: Michaelis-Menten Constants (Km) for NTP Substrates of Influenza RNA Polymerase

NucleotideKm (µM)
ATP~15-fold higher in poly(A) dependent assay
CTPComparable in TCA and SPA assays
GTPComparable in TCA and SPA assays
UTPComparable in TCA and SPA assays

Note: Km values can vary significantly depending on the specific polymerase and the assay method used.[15]

Visualizations

Signaling Pathways and Experimental Workflows

Glycogen_Synthesis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase/Glucokinase G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase UTP UTP UTP->UDP_Glucose Glycogen Glycogen UDP_Glucose->Glycogen Glycogen Synthase PPi PPi

Caption: Glycogen synthesis pathway involving UTP.

P2Y_Receptor_Signaling UTP UTP P2Y_Receptor P2Y Receptor (e.g., P2Y2, P2Y4) UTP->P2Y_Receptor G_Protein Gq/11 P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Simplified P2Y receptor signaling cascade.

Experimental_Workflow_UGPase cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mix (Buffer, MgCl₂, UTP, G1P, UDPG-DH, NAD⁺) Add_Enzyme Add UGPase Prep_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Abs Measure Absorbance at 340 nm Incubate->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate

Caption: Workflow for UGPase activity assay.

References

The Pivotal Role of Uridine Triphosphate (UTP) in Drug Discovery and Development: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Uridine Triphosphate (UTP), a pyrimidine (B1678525) nucleotide, has emerged as a critical signaling molecule in a multitude of physiological and pathological processes, making it a compelling target for drug discovery and development. Primarily acting through the P2Y family of G protein-coupled receptors (GPCRs), extracellular UTP plays a significant role in modulating cellular functions such as proliferation, differentiation, migration, and ion transport.[1][2][3] This document provides detailed application notes on the role of UTP in drug discovery, protocols for key experimental assays, and visualizations of associated signaling pathways.

Application Notes

UTP as a Therapeutic Target

The ability of UTP to activate specific P2Y receptors, particularly P2Y2, P2Y4, and P2Y6, has positioned it as a key target for therapeutic intervention in a range of diseases.[3][4][5]

  • Cystic Fibrosis (CF): In the airway epithelia, UTP stimulates chloride and fluid secretion, offering a therapeutic strategy to hydrate (B1144303) the airway surface and improve mucociliary clearance in CF patients.[6][7] P2Y2 receptor agonists, in particular, have been investigated for their potential to bypass the defective CFTR channel.

  • Dry Eye Disease: P2Y2 receptor agonists have been developed to stimulate mucin and fluid secretion from conjunctival epithelial cells, enhancing tear film stability and alleviating the symptoms of dry eye.

  • Cardiovascular Diseases: UTP has been shown to have cardioprotective effects. Evidence suggests that UTP can reduce infarct size and improve heart function following a myocardial infarction.[8][9] Furthermore, plasma levels of UTP are elevated in patients with myocardial infarction, suggesting its potential as a biomarker.[10][11]

  • Cancer: The role of UTP in cancer is complex. Extracellular UTP can stimulate the proliferation of certain cancer cells, such as those in lung and breast cancer, by activating P2Y2 receptors.[12][13] This makes P2Y receptor antagonists a potential therapeutic avenue for these malignancies.

UTP in Signaling Pathways

UTP binding to P2Y receptors initiates a cascade of intracellular signaling events. The P2Y2 and P2Y4 receptors are primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC).[1][4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][4] These signaling pathways ultimately modulate a variety of cellular responses, including gene expression, cell growth, and migration.[1] The P2Y6 receptor is preferentially activated by UDP, a breakdown product of UTP.[2]

Quantitative Data

The following table summarizes key quantitative data related to the activation of P2Y receptors by UTP and its analogs.

Receptor SubtypeAgonistEC50 Value (µM)Cell Type/SystemReference
P2Y2UTP~0.5 - 3Various[3]
P2Y2ATP~0.5 - 3Various[3]
P2Y2UTP~25PC12 cells[14]
P2Y4UTP0.073---[3]
P2Y4UTP3.5 ± 1.01Theca-interstitial cells[11]
P2Y6UDP3.2 ± 0.8Theca-interstitial cells[11]

Experimental Protocols

Ussing Chamber Assay for Ion Transport

This protocol is designed to measure UTP-induced ion transport across epithelial cell monolayers, a key assay in cystic fibrosis research.

Materials:

Protocol:

  • Prepare KRB buffer and gas with 95% O2/5% CO2. Maintain at 37°C.

  • Mount the epithelial cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

  • Fill both chambers with an equal volume of pre-warmed and gassed KRB buffer.

  • Equilibrate the system for 20-30 minutes, monitoring the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Measure the baseline short-circuit current (Isc).

  • To inhibit sodium absorption, add amiloride to the apical chamber (final concentration 10 µM).

  • Once the Isc stabilizes, add UTP to the apical chamber at the desired concentration (e.g., 100 µM).

  • Record the change in Isc, which reflects chloride secretion.

  • As a positive control, add forskolin (final concentration 10 µM) to stimulate CFTR-mediated chloride secretion.

  • To confirm that the observed current is due to chloride secretion, add bumetanide (final concentration 100 µM) to the basolateral chamber to inhibit the Na-K-2Cl cotransporter.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to UTP stimulation.

Materials:

  • Cells expressing the P2Y receptor of interest

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • UTP stock solution

  • Ionomycin (B1663694) (calcium ionophore)

  • EGTA (calcium chelator)

  • Fluorescence microscope with an imaging system

Protocol:

  • Seed cells on glass-bottom dishes or coverslips and culture overnight.

  • Load the cells with a fluorescent calcium indicator by incubating them in a solution of the dye (e.g., 2-5 µM Fura-2 AM in HBSS) for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Mount the dish or coverslip on the microscope stage.

  • Acquire baseline fluorescence images.

  • Add UTP at the desired concentration to the cells and continuously record the fluorescence signal.

  • At the end of the experiment, add ionomycin (e.g., 1-5 µM) to determine the maximum calcium response.

  • To determine the minimum calcium level, add EGTA (e.g., 5-10 mM) to chelate extracellular calcium.

  • Analyze the fluorescence intensity changes over time to quantify the intracellular calcium concentration.

Cell Proliferation Assay (BrdU Incorporation)

This protocol assesses the effect of UTP on cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • Cells of interest

  • Complete culture medium

  • UTP stock solution

  • BrdU labeling solution

  • Fixation/denaturation solution

  • Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme)

  • Wash buffers

  • Plate reader or fluorescence microscope

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycle.

  • Treat the cells with various concentrations of UTP for the desired duration (e.g., 24-48 hours).

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Remove the labeling medium and fix the cells.

  • Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Incubate the cells with the anti-BrdU antibody.

  • Wash the cells to remove any unbound antibody.

  • If using an enzyme-conjugated antibody, add the substrate and measure the absorbance using a plate reader. If using a fluorescently-conjugated antibody, measure the fluorescence using a plate reader or microscope.

  • The amount of BrdU incorporation is directly proportional to the number of proliferating cells.

Visualizations

UTP/P2Y Receptor Signaling Pathway

UTP_Signaling cluster_membrane Plasma Membrane P2Y2R P2Y2 Receptor Gq Gq Protein P2Y2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces UTP UTP UTP->P2Y2R binds Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Proliferation, Ion Transport) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: UTP activates the P2Y2 receptor, leading to downstream signaling cascades.

Experimental Workflow for Ussing Chamber Assay

Ussing_Chamber_Workflow A 1. Mount Epithelial Monolayer in Ussing Chamber B 2. Equilibrate and Measure Baseline Isc A->B C 3. Add Amiloride (Apical) to Inhibit Na⁺ Absorption B->C D 4. Add UTP (Apical) to Stimulate Cl⁻ Secretion C->D E 5. Record Change in Isc D->E F 6. Add Forskolin (Positive Control) E->F G 7. Add Bumetanide (Basolateral) to Confirm Cl⁻ Secretion F->G

Caption: Step-by-step workflow for the Ussing chamber experiment.

Logical Relationship of UTP's Role in Different Disease Contexts

UTP_Disease_Roles cluster_therapeutic Therapeutic Target cluster_pathogenic Pathogenic Role UTP Extracellular UTP Cystic_Fibrosis Cystic Fibrosis (Stimulates Cl⁻ Secretion) UTP->Cystic_Fibrosis Agonist Dry_Eye Dry Eye Disease (Stimulates Mucin/Fluid Secretion) UTP->Dry_Eye Agonist Cardiovascular Cardiovascular Disease (Cardioprotective) UTP->Cardiovascular Agonist Cancer Cancer (Promotes Proliferation) UTP->Cancer Agonist

Caption: UTP's dual role as a therapeutic target and pathogenic factor.

References

Application Notes and Protocols for In Vitro Selection of RNA Aptamers Using UTP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RNA aptamers are short, single-stranded nucleic acid molecules capable of binding to a wide range of target molecules with high affinity and specificity.[1][2][3][4] This makes them promising alternatives to antibodies in diagnostics and therapeutics.[2][4] The process of identifying aptamers is known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[5][6][7] To enhance the therapeutic potential of RNA aptamers, particularly their stability in biological fluids, chemical modifications are often introduced.[3][8] The incorporation of uridine (B1682114) triphosphate (UTP) analogs during the in vitro selection process is a powerful strategy to generate aptamers with improved properties, such as nuclease resistance and expanded structural and functional diversity.[8][9][10]

These application notes provide a detailed overview and protocols for the in vitro selection of RNA aptamers using UTP analogs, a process often referred to as modified-SELEX (mod-SELEX).[1][8]

Advantages of Using UTP Analogs in SELEX

Incorporating modified nucleotides like UTP analogs into the SELEX process offers several key advantages:

  • Enhanced Nuclease Resistance: Modifications at the 2'-position of the ribose sugar, such as 2'-fluoro (2'-F) or 2'-amino (2'-NH2) groups, can significantly increase the aptamer's resistance to degradation by nucleases found in serum.[3][10]

  • Increased Chemical Diversity: UTP analogs can introduce novel functional groups, such as primary amines, mercapto groups, or clickable moieties, expanding the chemical space of the RNA library and enabling new interactions with the target molecule.[9][11][12]

  • Improved Binding Affinity and Specificity: The unique chemical properties of the analogs can lead to the selection of aptamers with novel three-dimensional structures and superior binding characteristics compared to their unmodified counterparts.[8][12]

  • Facilitated Post-SELEX Modification: The incorporation of "clickable" UTP analogs allows for the convenient post-selection conjugation of various molecules, such as fluorophores, biotin, or drugs, for downstream applications.[11]

Experimental Workflow and Key Considerations

The modified-SELEX process follows the same fundamental principles as conventional SELEX but requires careful optimization to ensure the efficient enzymatic incorporation of the UTP analog. The general workflow is depicted below.

SELEX_Workflow cluster_library_prep Library Preparation cluster_selection_amplification Iterative Selection & Amplification cluster_characterization Aptamer Characterization DNA_Library Initial DNA Library (~10^14-10^15 unique sequences) Transcription In Vitro Transcription (with ATP, GTP, CTP, and UTP analog) DNA_Library->Transcription RNA_Pool Modified RNA Pool Transcription->RNA_Pool Binding Binding (Incubate RNA pool with target) RNA_Pool->Binding Partitioning Partitioning (Separate binders from non-binders) Binding->Partitioning Elution Elution of Binders Partitioning->Elution RT Reverse Transcription Elution->RT PCR PCR Amplification RT->PCR ssDNA_Gen Single-Stranded DNA Generation PCR->ssDNA_Gen Enriched_Pool Enriched DNA Pool for Next Round ssDNA_Gen->Enriched_Pool Enriched_Pool->Transcription Multiple Rounds (8-15 cycles) Cloning_Seq Cloning and Sequencing Enriched_Pool->Cloning_Seq Binding_Assay Binding Affinity/Specificity Assays Cloning_Seq->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay

Caption: Modified-SELEX workflow for generating RNA aptamers with UTP analogs.

A critical aspect of this workflow is the compatibility of the chosen UTP analog with the enzymes used:

  • T7 RNA Polymerase: This enzyme is commonly used for in vitro transcription. While many modified UTPs are accepted as substrates, their incorporation efficiency can be lower than that of natural UTP.[9] It is often necessary to optimize the concentration of the UTP analog and the other NTPs in the transcription reaction.

  • Reverse Transcriptase: The polymerase used for reverse transcription must be able to read through the modified uridine residues in the RNA template to generate cDNA. Enzymes like SuperScript II RNase H- Reverse Transcriptase have been shown to be effective with certain modifications.[9]

Quantitative Data Summary

The success of a SELEX experiment is ultimately determined by the binding affinity and functional activity of the selected aptamers. The tables below summarize representative quantitative data for RNA aptamers developed using UTP analogs.

Table 1: Binding Affinities of Modified RNA Aptamers

Aptamer TargetUTP Analog UsedDissociation Constant (Kd)Reference
Human Neutrophil Elastase2'-aminopyrimidine(6 ± 3) nM[10]
Cycle 3 GFP5-ethynyl-2'-deoxyuridine triphosphate18.4 nM[10]
Substance P (d-enantiomer)Not specified, but biostable40 nM[7]
Foot-and-Mouth Disease Virus 3DpolUnmodified UTP (for comparison)Varies (Inhibition data provided)[13]

Table 2: Functional Activity of Modified RNA Aptamers

Aptamer TargetUTP Analog UsedFunctional AssayIC50Reference
Substance PNot specified, but biostableInhibition of Ca2+ release45 nM[7]
Foot-and-Mouth Disease Virus 3DpolUnmodified UTP (for comparison)UTP incorporationVaries by aptamer[13]

Table 3: Transcription Efficiencies with UTP Analogs

UTP AnalogPolymeraseRelative Transcription Efficiency (% of native UTP)Reference
5-(3-aminopropyl)uridine triphosphate (UNH2)T7 RNA Polymerase43%[9]
5-(2-mercaptoethyl)uridine triphosphate (USH)T7 RNA Polymerase29%[9]

Detailed Experimental Protocols

Protocol 1: Preparation of the Modified RNA Library

This protocol describes the generation of the initial RNA pool containing the UTP analog.

Materials:

  • Synthetic single-stranded DNA (ssDNA) library (typically containing a 30-60 nucleotide random region flanked by constant primer binding sites)

  • Forward and Reverse PCR primers

  • T7 RNA Polymerase

  • RNase-free DNase I

  • ATP, GTP, CTP solutions (high purity)

  • UTP analog solution

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • Denaturing polyacrylamide gel (8% Urea-PAGE)

  • Nuclease-free water

Procedure:

  • Template Generation: Amplify the initial ssDNA library via PCR to generate a double-stranded DNA (dsDNA) template. The forward primer should contain the T7 RNA polymerase promoter sequence.

  • Purification of dsDNA Template: Purify the dsDNA product, for example, by phenol:chloroform extraction followed by ethanol (B145695) precipitation or using a commercial PCR purification kit.

  • In Vitro Transcription:

    • Set up the transcription reaction in a final volume of 100 µL. A typical reaction includes:

      • 1-2 µg of purified dsDNA template

      • 1X Transcription Buffer

      • 2 mM each of ATP, GTP, CTP

      • 2-5 mM of the UTP analog (concentration may need optimization)[9]

      • T7 RNA Polymerase (e.g., 50 units)

    • Incubate at 37°C for 4-6 hours, or overnight.

  • DNase Treatment: Add RNase-free DNase I to the reaction and incubate at 37°C for 30 minutes to digest the DNA template.

  • Purification of Modified RNA:

    • Purify the transcribed RNA pool using denaturing polyacrylamide gel electrophoresis (PAGE). This step is crucial for isolating full-length transcripts.

    • Excise the band corresponding to the correct size and elute the RNA from the gel slice (e.g., by crush-and-soak method in an appropriate buffer).

    • Precipitate the RNA, wash with 70% ethanol, and resuspend in nuclease-free water or a suitable binding buffer.

  • Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer. Assess the integrity of the RNA pool on a denaturing gel.

Protocol 2: The SELEX Cycle (Selection, Amplification, and Enrichment)

This protocol outlines a single round of selection and amplification. This cycle is typically repeated 8-15 times.

Materials:

  • Purified modified RNA pool (from Protocol 1)

  • Target molecule (e.g., protein, small molecule)

  • Binding buffer (optimized for the target-aptamer interaction)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., high salt, high pH, or containing a competitor)

  • Nitrocellulose filters or magnetic beads for partitioning

  • Reverse Transcriptase (e.g., SuperScript II)

  • Reverse transcription primer

  • PCR primers (same as for template generation)

  • Taq DNA Polymerase and dNTPs

Procedure:

  • Binding:

    • Denature the modified RNA pool by heating at 70-85°C for 5 minutes, followed by snap-cooling on ice for 2 minutes to promote proper folding.

    • Allow the RNA to refold at room temperature for 10-15 minutes.

    • Incubate the folded RNA pool with the immobilized target (e.g., protein bound to magnetic beads or a nitrocellulose filter) in binding buffer. The incubation time and temperature should be optimized (e.g., 30-60 minutes at room temperature or 37°C).

  • Partitioning:

    • Remove the unbound RNA sequences by washing the support (beads or filter) several times with wash buffer. The stringency of washing can be increased in later rounds (e.g., by increasing wash volume or duration) to select for high-affinity binders.

  • Elution:

    • Elute the bound RNA molecules from the target. This can be achieved by changing buffer conditions (e.g., high salt concentration, change in pH), adding a competitive ligand, or denaturing the target.

  • Reverse Transcription:

    • Use the eluted RNA as a template for reverse transcription to generate cDNA. Anneal the reverse primer to the RNA and perform the reaction according to the manufacturer's instructions for the chosen reverse transcriptase.

  • PCR Amplification:

    • Amplify the resulting cDNA using PCR with the forward and reverse primers. The number of PCR cycles should be minimized to avoid amplification bias.

  • Preparation for the Next Round:

    • The amplified dsDNA is used as the template for the next round of in vitro transcription (as in Protocol 1, step 3). The stringency of the selection is typically increased in subsequent rounds by reducing the target concentration or increasing the washing steps.

Protocol 3: Binding Affinity Characterization (Filter Binding Assay)

This protocol is used to determine the dissociation constant (Kd) of individual aptamer candidates.

Materials:

  • Individual purified modified RNA aptamer candidate (radiolabeled or fluorescently labeled)

  • Purified target protein

  • Binding buffer

  • Nitrocellulose and nylon (or other neutral) membranes

  • Dot-blot or vacuum filtration apparatus

  • Phosphorimager or fluorescence scanner

Procedure:

  • Labeling: Synthesize the aptamer candidate RNA with a radiolabel (e.g., [α-³²P]UTP) or a fluorescent tag.

  • Binding Reactions:

    • Prepare a series of binding reactions with a fixed, low concentration of the labeled RNA aptamer and varying concentrations of the target protein (from picomolar to micromolar).

    • Fold the RNA aptamer as described in Protocol 2, step 1.

    • Incubate the reactions in binding buffer until equilibrium is reached (e.g., 30 minutes at room temperature).

  • Filtration:

    • Assemble a sandwich of nitrocellulose (binds protein) over a nylon membrane in the filtration apparatus.

    • Pass each binding reaction through the filter sandwich under vacuum.

    • Immediately wash the filters with a small volume of ice-cold wash buffer.

  • Quantification:

    • Disassemble the apparatus and allow the filters to dry.

    • Quantify the radioactivity or fluorescence on the nitrocellulose filter (representing protein-bound RNA) and the nylon filter (representing unbound RNA).

  • Data Analysis:

    • Calculate the fraction of RNA bound at each protein concentration.

    • Plot the fraction of bound RNA versus the protein concentration and fit the data to a saturation binding equation to determine the Kd.

Aptamer-Target Interaction and Inhibition

The selected aptamers can be used to modulate the function of their target molecules. For instance, an aptamer selected against an enzyme can act as an inhibitor, blocking the active site or an allosteric site.

Signaling_Pathway Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Aptamer Modified RNA Aptamer Aptamer->Enzyme Inhibitory Binding

Caption: Aptamer inhibiting a target enzyme in a hypothetical pathway.

Conclusion

The use of UTP analogs in the in vitro selection of RNA aptamers is a robust method for generating modified oligonucleotides with enhanced stability and novel functionalities.[8][9] These "next-generation" aptamers hold significant promise for a wide range of applications in research, diagnostics, and drug development.[2][6] The protocols and data presented here provide a comprehensive guide for researchers looking to employ this powerful technology.

References

Troubleshooting & Optimization

Navigating the Challenges of UTP Instability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Uridine triphosphate (UTP) is a critical nucleotide involved in a myriad of cellular processes, from RNA synthesis to its emerging role as an extracellular signaling molecule. However, its inherent instability in aqueous solutions can pose significant challenges for researchers, leading to experimental variability and compromised results. This technical support center provides a comprehensive guide to understanding and troubleshooting UTP instability, offering detailed experimental protocols, frequently asked questions, and data-driven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with UTP in aqueous solutions.

Q1: My UTP-dependent reaction is showing lower than expected activity. What could be the cause?

A1: Reduced reaction efficiency is a common indicator of UTP degradation. The primary culprits are often suboptimal pH, elevated temperatures, enzymatic activity, or the presence of catalytic metal ions in your solution.

  • Troubleshooting Steps:

    • Verify pH: Ensure your buffer pH is within the optimal range for UTP stability, ideally between 7.5 and 10.0. Acidic conditions can accelerate the hydrolysis of the triphosphate chain.

    • Control Temperature: Perform your experiments on ice or at a controlled low temperature whenever possible. Avoid repeated freeze-thaw cycles of your UTP stock solution.

    • Check for Contamination: If your experimental system involves cell lysates or other biological materials, consider the presence of ectonucleotidases or phosphatases that can rapidly degrade UTP.[1][2]

    • Chelate Metal Ions: If your buffer contains divalent cations like Mg²⁺ or Ca²⁺ that are not essential for your reaction, consider adding a chelating agent like EDTA to prevent metal-catalyzed hydrolysis.[3]

Q2: How should I prepare and store my UTP stock solutions to maximize stability?

A2: Proper preparation and storage are paramount for maintaining UTP integrity.

  • Preparation:

    • Dissolve lyophilized UTP in a high-purity, nuclease-free aqueous buffer.

    • Adjust the pH of the solution to a slightly alkaline range (pH 7.5-8.0 is a common practice for commercial solutions).[4][5]

  • Storage:

    • For short-term storage (up to one month), -20°C is recommended.[6]

    • For long-term storage (up to six months), store aliquots at -80°C to minimize freeze-thaw cycles.[6]

Q3: I suspect enzymatic degradation of UTP in my cell culture experiment. How can I confirm this and mitigate the issue?

A3: Extracellular enzymes, such as ectonucleotidases, can significantly reduce the effective concentration of UTP.

  • Confirmation:

    • You can monitor the degradation of UTP over time by taking aliquots from your cell culture medium and quantifying the remaining UTP using HPLC or a specific enzymatic assay (see Experimental Protocols section).

  • Mitigation:

    • Use non-hydrolyzable analogs: For signaling studies, consider using a more stable, non-hydrolyzable UTP analog if it is compatible with your experimental goals.

    • Enzyme inhibitors: Incorporate broad-spectrum phosphatase or ectonucleotidase inhibitors into your experimental setup, ensuring they do not interfere with your primary reaction.

Data Presentation: Factors Affecting UTP Stability

The stability of UTP is significantly influenced by pH and temperature. The following tables summarize the impact of these factors on nucleotide stability.

Table 1: Effect of pH on Deoxynucleoside Triphosphate (dNTP) Stability

Data from a study on dNTPs, which provides a strong indication of the stabilizing effect of alkaline pH on nucleoside triphosphates in general.

pHdATP % Decrease (204 days at 20°C)dGTP % Decrease (204 days at 20°C)
7.5~7.6%~6.8%
8.3~6.3%~5.2%

Source: Adapted from US Patent 6,916,616 B2.[7] This data suggests that a more alkaline pH enhances the stability of nucleoside triphosphates.

Table 2: Thermal Degradation of UTP

TemperatureObservation
95°CSignificant degradation of UTP to UDP in boiling ethanol (B145695) extraction.[3]
250°CRapid degradation of UTP, followed by its diphosphate (B83284) and monophosphate metabolites.[8]

These findings underscore the critical importance of maintaining low temperatures during UTP handling and experimentation.

Experimental Protocols

1. Protocol for Quantification of UTP using a Sensitive Enzymatic Assay

This method is highly specific for UTP and can quantify concentrations in the sub-nanomolar range.[9]

  • Principle: The assay is based on the conversion of UTP and [¹⁴C]-glucose-1-phosphate to [¹⁴C]-UDP-glucose by the enzyme UDP-glucose pyrophosphorylase. The reaction is driven to completion by the inclusion of inorganic pyrophosphatase, which removes the pyrophosphate byproduct. The resulting [¹⁴C]-UDP-glucose is then separated and quantified by HPLC.[9]

  • Materials:

    • Sample containing UTP

    • UDP-glucose pyrophosphorylase

    • Inorganic pyrophosphatase

    • [¹⁴C]-glucose-1-phosphate

    • Reaction buffer (e.g., Tris-HCl, pH 8.0)

    • HPLC system with a suitable anion-exchange column and a radioactivity detector

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, UDP-glucose pyrophosphorylase, inorganic pyrophosphatase, and [¹⁴C]-glucose-1-phosphate.

    • Add the sample containing UTP to initiate the reaction.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

    • Inject the reaction mixture into the HPLC system.

    • Separate [¹⁴C]-UDP-glucose from unreacted [¹⁴C]-glucose-1-phosphate using an appropriate gradient.

    • Quantify the amount of [¹⁴C]-UDP-glucose by integrating the corresponding peak from the radioactivity detector.

    • Calculate the initial UTP concentration based on a standard curve generated with known UTP concentrations.

Visualizing UTP's Role: Signaling Pathways and Troubleshooting Logic

UTP as an Extracellular Signaling Molecule

UTP is a potent agonist for several P2Y G-protein coupled receptors, initiating diverse intracellular signaling cascades.[1][6][9][10][11][12][13][14][15] Understanding these pathways is crucial for researchers in drug development and cell biology.

UTP_Signaling_Pathway cluster_receptors P2Y Receptors cluster_g_proteins G-Proteins cluster_effectors Downstream Effectors cluster_cellular_response Cellular Responses UTP Extracellular UTP P2Y2 P2Y2 UTP->P2Y2 P2Y4 P2Y4 UTP->P2Y4 Gq11 Gq/11 P2Y2->Gq11 P2Y4->Gq11 P2Y6 P2Y6 (activated by UDP, a UTP metabolite) P2Y6->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade Ca_release->MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Inflammation Inflammation MAPK->Inflammation

Caption: UTP-activated P2Y receptor signaling pathway.

Troubleshooting Workflow for UTP Instability

A logical approach to diagnosing and resolving UTP instability issues is essential for efficient experimentation.

Troubleshooting_Workflow Start Experiment Shows Low UTP Activity Check_pH Is pH of solution between 7.5 and 10.0? Start->Check_pH Check_Temp Was the experiment performed at low temp? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 7.5-10.0 Check_pH->Adjust_pH No Check_Enzymes Is there potential enzymatic contamination? Check_Temp->Check_Enzymes Yes Control_Temp Control temperature (e.g., use ice) Check_Temp->Control_Temp No Check_Metals Are non-essential divalent cations present? Check_Enzymes->Check_Metals No Inhibit_Enzymes Add enzyme inhibitors or use nuclease-free reagents Check_Enzymes->Inhibit_Enzymes Yes Chelate_Metals Add EDTA to chelate metal ions Check_Metals->Chelate_Metals Yes Re_run Re-run Experiment Check_Metals->Re_run No Adjust_pH->Re_run Control_Temp->Re_run Inhibit_Enzymes->Re_run Chelate_Metals->Re_run Success Problem Resolved Re_run->Success

Caption: A logical workflow for troubleshooting UTP instability.

References

Technical Support Center: Optimizing UTP Concentration for In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your in vitro transcription (IVT) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to uridine (B1682114) triphosphate (UTP) concentration and its impact on RNA yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for UTP in an in vitro transcription reaction?

A1: Standard in vitro transcription protocols often recommend a starting concentration of 1 to 2 mM for each of the four ribonucleotide triphosphates (NTPs), including UTP.[] However, for high-yield reactions, concentrations are often higher. For example, some commercial kits are optimized for a final NTP concentration of 7.5 mM.[2][3]

Q2: How does UTP concentration affect the overall yield of the transcription reaction?

A2: UTP is a fundamental building block for RNA synthesis by RNA polymerase.[][4] Insufficient UTP concentration can become a limiting factor, leading to premature termination of transcription and a lower yield of full-length RNA transcripts.[5][6] Conversely, excessively high concentrations of total NTPs can sometimes inhibit the reaction or lead to unwanted byproducts.[7][8]

Q3: Can the optimal UTP concentration vary depending on the specific RNA transcript being synthesized?

A3: Yes, the optimal UTP concentration can depend on the sequence of the RNA transcript. For instance, if the transcript has a high uridine content, a higher UTP concentration relative to other NTPs might be beneficial. The GC content of the template DNA can also influence optimal reaction conditions.[6][9]

Q4: What is the importance of the Mg²⁺:NTP ratio, and how does it relate to UTP concentration?

A4: Magnesium ions (Mg²⁺) are a critical cofactor for RNA polymerase.[10] The ratio of Mg²⁺ to the total NTP concentration is a crucial parameter for transcription efficiency.[][10] An improper ratio can negatively impact enzyme activity and RNA yield. As you adjust the UTP concentration, it is essential to consider the total NTP concentration and maintain an optimal Mg²⁺:NTP ratio. Studies have shown that a molecular ratio of total NTPs to Mg²⁺ of approximately 1:1.875 can be optimal.[7][8]

Q5: How do modified UTPs (e.g., Pseudo-UTP, 2-Thio-UTP) affect the required concentration and reaction yield?

A5: Modified UTPs are often used to enhance the stability or reduce the immunogenicity of the resulting RNA.[2][3] While many modified NTPs can be fully substituted for their standard counterparts without significantly impacting yield, some may affect the efficiency of the transcription reaction.[11] It is often recommended to start with an equimolar substitution and optimize from there.[11] Some protocols suggest that individual optimization of the modified UTP concentration may be necessary to improve product yield.[2][3]

Q6: What is a "fed-batch" approach for UTP addition, and when should it be used?

A6: A fed-batch strategy involves starting with a lower initial concentration of UTP (and other NTPs) and then feeding them into the reaction over time.[12][13] This approach can help maintain optimal nucleotide levels throughout the reaction, extend the reaction time, and increase final yields, particularly in large-scale production.[13][14] It has also been shown to reduce the formation of double-stranded RNA (dsRNA) by-products.[12]

Troubleshooting Guide

Issue Potential Cause Related to UTP Suggested Solution
Low RNA Yield Insufficient UTP concentration, especially for U-rich transcripts.Increase the concentration of all NTPs, ensuring the Mg²⁺:NTP ratio remains optimal. Consider a final concentration in the range of 5-15 mM for total NTPs.[10]
Suboptimal Mg²⁺:UTP (and total NTP) ratio.Optimize the Mg²⁺ concentration relative to the total NTP concentration. A common starting point is a slight molar excess of Mg²⁺.
Degradation of UTP stock solution.Use fresh, high-quality UTP. Avoid multiple freeze-thaw cycles of NTP stock solutions.[15]
Prematurely Terminated Transcripts UTP concentration is limiting the reaction.Increase the concentration of the limiting nucleotide (UTP).[5][6] Even a small increase can sometimes significantly improve the proportion of full-length transcripts.
High GC content of the template causing polymerase to stall.While not directly a UTP issue, lowering the reaction temperature (e.g., to 30°C) can sometimes help for GC-rich templates.[15]
High Levels of dsRNA By-products High steady-state levels of UTP.Employ a fed-batch strategy where UTP is fed into the reaction over time to maintain a low steady-state concentration.[12]
Variability in Yield Between Different Templates Different U-content in the transcribed RNA.Adjust the UTP concentration based on the nucleotide composition of your target RNA.
Poor quality of the DNA template for one reaction.Ensure high-quality, nuclease-free linearized template DNA for all reactions.[][2]

Experimental Protocols

Protocol 1: Basic Optimization of UTP Concentration

This protocol outlines a method for determining the optimal UTP concentration for a specific template.

  • Reaction Setup: Prepare a series of 20 µL in vitro transcription reactions. Each reaction should contain a constant amount of linearized DNA template (e.g., 1 µg), T7 RNA polymerase, and reaction buffer.

  • NTP Titration: Create a matrix of reactions with varying concentrations of UTP and a fixed concentration of ATP, CTP, and GTP. For example:

    • Reaction 1: 2 mM ATP, CTP, GTP; 1 mM UTP

    • Reaction 2: 2 mM ATP, CTP, GTP; 2 mM UTP (Control)

    • Reaction 3: 2 mM ATP, CTP, GTP; 4 mM UTP

    • Reaction 4: 2 mM ATP, CTP, GTP; 6 mM UTP

  • Magnesium Optimization: For each set of NTP concentrations, it is also advisable to test a small range of Mg²⁺ concentrations (e.g., 4 mM, 6 mM, 8 mM above the total NTP concentration).

  • Incubation: Incubate the reactions at 37°C for 2 hours.[3]

  • Analysis: Purify the RNA from each reaction. Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit). Analyze the integrity of the transcripts on a denaturing agarose (B213101) gel.

Protocol 2: Implementing a Fed-Batch Strategy for UTP Supplementation

This protocol is for users experiencing issues with dsRNA formation or looking to maximize yield in longer reactions.

  • Initial Reaction Setup: Set up an in vitro transcription reaction with a low initial concentration of UTP (and potentially GTP), for example, 0.5 mM, while keeping other NTPs at a standard concentration (e.g., 2 mM).

  • Feed Solution Preparation: Prepare a concentrated stock solution of UTP (e.g., 50 mM).

  • Fed-Batch Addition: After the reaction has proceeded for a set amount of time (e.g., 30 minutes), begin to add small aliquots of the UTP feed solution at regular intervals (e.g., every 20-30 minutes) over the course of the reaction. The goal is to maintain a low but non-limiting concentration of UTP.

  • Incubation: Continue the incubation at 37°C for the desired total reaction time (e.g., 2-4 hours).

  • Analysis: Purify the resulting RNA and analyze the yield, integrity, and dsRNA content (e.g., using a dsRNA-specific antibody in a dot blot assay).

  • Optimization: The rate and amount of UTP addition may need to be optimized for your specific system.

Visualizations

IVT_Workflow cluster_prep Preparation cluster_reaction IVT Reaction cluster_analysis Analysis Template_Prep Linearized DNA Template Reaction_Setup Assemble Reaction Components Template_Prep->Reaction_Setup Reagent_Prep NTPs (including UTP), Buffer, Enzyme Reagent_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Purification RNA Purification Incubation->Purification QC Yield & Integrity Analysis Purification->QC Final_Product Final_Product QC->Final_Product High-Yield RNA

Caption: General workflow for an in vitro transcription experiment.

Troubleshooting_Logic Start Low RNA Yield Check_UTP Is UTP Concentration Sufficient? Start->Check_UTP Check_Mg Is Mg2+:NTP Ratio Optimal? Check_UTP->Check_Mg Yes Increase_UTP Increase UTP Concentration Check_UTP->Increase_UTP No Check_Template Is Template Quality High? Check_Mg->Check_Template Yes Optimize_Mg Optimize Mg2+ Concentration Check_Mg->Optimize_Mg No Purify_Template Re-purify DNA Template Check_Template->Purify_Template No Success Yield Increased Check_Template->Success Yes Increase_UTP->Success Optimize_Mg->Success Purify_Template->Success

Caption: Troubleshooting logic for low RNA yield in IVT.

References

Technical Support Center: Uridine Triphosphate (UTP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Uridine Triphosphate (UTP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the common challenges encountered during the storage and handling of UTP.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of UTP degradation during storage?

UTP degradation is primarily caused by three factors: chemical hydrolysis, enzymatic degradation, and physical stress from improper handling.

  • Chemical Hydrolysis: UTP is susceptible to the non-enzymatic hydrolysis of its phosphoanhydride bonds, a reaction accelerated by elevated temperatures and suboptimal pH. This process sequentially cleaves the terminal phosphate (B84403) groups, converting UTP to Uridine Diphosphate (UDP), then to Uridine Monophosphate (UMP), and finally to uridine.

  • Enzymatic Degradation: Contamination with ribonucleases (RNases) is a major cause of degradation.[1][2] RNases are robust enzymes that can be introduced from various sources, including laboratory surfaces, dust, and human contact (skin, saliva).[1] They actively catalyze the breakdown of RNA and can also affect nucleotide triphosphates.[1][2]

  • Physical Stress: Repeated freeze-thaw cycles can compromise the stability of UTP solutions.[3][4] This physical stress can lead to the formation of concentration gradients and ice crystals that may damage the molecule.

Q2: How does storage temperature affect the stability of UTP?

Temperature is a critical factor in maintaining UTP stability. Storing UTP at elevated temperatures significantly accelerates the rate of chemical hydrolysis. For instance, at 35°C, a UTP solution can lose 2-3% of its triphosphate content within just ten days.[5] In contrast, at room temperature, a similar decrease might take over six weeks.[5] For long-term storage, temperatures of -20°C or -80°C are recommended to minimize degradation.

Q3: What is the optimal pH for storing UTP solutions?

The stability of UTP in aqueous solutions is highly pH-dependent. Storing UTP solutions at a slightly alkaline pH of greater than 7.5 significantly enhances its stability compared to neutral or slightly acidic conditions (pH 7.0-7.5).[5] The optimal pH range for stability is between 8.0 and 10.0.[5] Increasing the pH within this range does not introduce new degradation reactions and can be critical for long-term shelf life.[5]

Q4: My experiment requires heating the UTP solution. How will this affect its integrity?

Heating UTP solutions, especially in the presence of divalent cations like Mg²⁺ or Ca²⁺, can lead to strand scission and accelerated degradation.[6] If heating is unavoidable, the inclusion of a chelating agent like EDTA or sodium citrate (B86180) is recommended to sequester these cations.[6] High temperatures, such as 95°C, can cause significant degradation of UTP into UDP and UMP in a time-dependent manner.[7]

Troubleshooting Guides

Issue 1: Inconsistent or Failed Experimental Results (e.g., PCR, IVT)

  • Question: My in vitro transcription (IVT) yield is low, or my PCR reaction failed. Could degraded UTP be the cause?

  • Answer: Yes, the quality of UTP is critical for the success of enzymatic reactions. Degraded UTP, which contains significant amounts of UDP and UMP, will reduce the effective concentration of the active triphosphate form. This can lead to lower yields or complete failure of reactions like PCR and IVT, as enzymes such as polymerases specifically require the triphosphate form for chain elongation.

Troubleshooting Steps:

  • Use a Positive Control: Run the experiment with a fresh, certified stock of UTP to confirm that other components of the reaction are not the issue.

  • Check Storage Conditions: Verify that your UTP stock has been stored at the correct temperature (typically -20°C or below) and in a buffer with an appropriate pH (>7.5).[5]

  • Aliquot Your Stock: To prevent contamination and degradation from repeated freeze-thaw cycles, aliquot your UTP stock into single-use volumes upon arrival.[3]

  • Perform a Quality Check: If you suspect degradation, you can perform an analytical check using methods like HPLC or a functional check by running a simple, reliable control experiment.

Issue 2: Suspected RNase Contamination

  • Question: I suspect my UTP stock or my experiment is contaminated with RNases. How can I confirm this and prevent it?

  • Answer: RNase contamination is a common and serious problem in RNA-related work.[1] RNases are highly stable enzymes that are difficult to eliminate and can be introduced from multiple sources.[1]

Troubleshooting & Prevention Workflow:

cluster_0 Detection & Confirmation cluster_1 Prevention & Decontamination Observe Observe Unexpected RNA Degradation or Failed Experiment Suspect Suspect RNase Contamination Observe->Suspect Test Use Commercial RNase Detection Kit Suspect->Test Result Analyze Results Test->Result Action1 Use Certified RNase-Free Tips, Tubes, Reagents Result->Action1 Contamination Confirmed Action2 Treat Surfaces & Equipment with RNase Decontamination Solution Result->Action2 Action3 Wear Gloves and Change Them Frequently Action1->Action3 Action4 Use a Dedicated Workspace for RNA Work Action3->Action4 Action5 Aliquot Reagents to Avoid Contaminating Stocks Action4->Action5

Caption: Workflow for troubleshooting and preventing RNase contamination.

Quantitative Data on UTP Stability

The stability of nucleotide triphosphates is quantifiable under different storage conditions. The data below is derived from studies on dNTPs, which exhibit similar stability profiles to NTPs like UTP.

Table 1: Effect of pH and Temperature on Triphosphate Degradation

TemperaturepHDegradation RateReference
35°C~7.5~2-3% decrease in triphosphate in 10 days[5]
20°C7.5~7.6% decrease in dATP in 204 days[5]
20°C8.3~6.3% decrease in dATP in 204 days[5]
95°CN/ASignificant degradation to UDP within 15 min[7]

Table 2: Time-Dependent Degradation of UTP at 95°C

Incubation Time% Increase in UDP ConcentrationReference
15 minutes54.6%[7]

Key Experimental Protocols

Protocol 1: HPLC Analysis for UTP Integrity

This method allows for the separation and quantification of UTP, UDP, and UMP to assess the purity of a sample.

  • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and an anion-exchange column.

  • Mobile Phase: A gradient of a low-concentration phosphate buffer (Eluent A) and a high-concentration phosphate buffer (Eluent B).

  • Sample Preparation: Dilute the UTP stock to an appropriate concentration (e.g., 1 mM) in nuclease-free water.

  • Injection: Inject a defined volume (e.g., 10 µL) of the diluted sample onto the column.

  • Detection: Monitor the elution profile at 262 nm. The retention times for UTP, UDP, and UMP will be distinct, allowing for quantification of each species based on the area under the curve. A high-purity sample will show a predominant peak for UTP.

Protocol 2: Functional Assay for UTP Activity via In Vitro Transcription (IVT)

A simple functional assay can confirm if the UTP is suitable for enzymatic reactions.

  • Reaction Setup: Assemble a standard IVT reaction using a well-characterized DNA template (e.g., a plasmid containing a T7 promoter upstream of a short gene).

  • Control Reaction: Set up an identical reaction using a new, trusted lot of UTP as a positive control. Set up a negative control without the DNA template.

  • Test Reaction: Set up the reaction using the UTP stock .

  • Incubation: Incubate all reactions at the optimal temperature for the polymerase (e.g., 37°C for T7 RNA Polymerase) for 1-2 hours.

  • Analysis: Analyze the results using denaturing polyacrylamide gel electrophoresis (PAGE) or a fluorescence-based RNA quantification method. Compare the yield of the transcript from the test reaction to the positive control. A significantly lower yield in the test reaction suggests UTP degradation.

Visualizations

Chemical Degradation Pathway of UTP

The primary chemical degradation route for UTP is the sequential hydrolysis of its phosphate groups.

UTP_Degradation UTP UTP (Uridine Triphosphate) UDP UDP (Uridine Diphosphate) UTP->UDP + H₂O - Pi UMP UMP (Uridine Monophosphate) UDP->UMP + H₂O - Pi Uridine Uridine UMP->Uridine + H₂O - Pi

Caption: Hydrolytic degradation pathway of UTP.

Factors Contributing to UTP Degradation

Several factors can contribute to the degradation of UTP during storage and handling. This diagram illustrates the relationship between these factors and the resulting degradation products.

Degradation_Factors cluster_causes Primary Causes cluster_effects Effects & Products Temp High Temperature (> -20°C) Hydrolysis Accelerated Chemical Hydrolysis Temp->Hydrolysis pH Suboptimal pH (< 7.5) pH->Hydrolysis RNase RNase Contamination Enzymatic Enzymatic Degradation RNase->Enzymatic FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Hydrolysis Products Formation of UDP, UMP Hydrolysis->Products Enzymatic->Products

Caption: Key factors leading to UTP degradation.

References

how to prevent premature termination in T7 transcription with UTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T7 in vitro transcription. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you resolve common issues and optimize your RNA synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is premature termination in T7 in vitro transcription?

Premature termination occurs when T7 RNA polymerase dissociates from the DNA template before transcribing its full length. This results in the production of truncated, or shorter-than-expected, RNA transcripts, which can appear as distinct bands or a smear below the expected product size on a gel analysis.

Q2: Why am I observing shorter-than-expected transcripts in my reaction?

Several factors can cause premature termination. The most common reasons are related to the DNA template sequence or the reaction conditions.

  • Template Sequence: Certain sequences, particularly homopolymeric tracts like poly(A)/poly(T) runs, can cause the T7 RNA polymerase to pause and slip.[1][2] Transcription of a dA-tract on the template strand results in a U-rich RNA transcript, which can lead to an unstable RNA:DNA hybrid, promoting polymerase dissociation.[2] Additionally, sequences within your template may inadvertently mimic a T7 termination signal, such as a stable stem-loop structure followed by a run of uridine (B1682114) residues.[3][4][5]

  • Reaction Conditions: Suboptimal reaction conditions, especially low concentrations of one or more nucleotides (NTPs), can increase the likelihood of pausing and termination.[6][7] This is particularly true for U-rich sequences, where a low UTP concentration can exacerbate the issue.[2]

  • Template Quality: Contaminants in the DNA template preparation, such as residual salts or ethanol (B145695), can inhibit polymerase activity.[6][7]

  • RNase Contamination: The presence of RNases, either from the template prep or introduced during reaction setup, will degrade the newly synthesized RNA transcripts, leading to shorter products.[6][7]

Q3: How does UTP concentration specifically affect premature termination?

When T7 RNA polymerase encounters a dA-tract on the DNA template, it must incorporate multiple UTPs consecutively. If the concentration of UTP is limiting, the polymerase may pause.[2] This pausing at "slippery" U-rich sequences increases the probability of the polymerase dissociating from the template, resulting in a truncated RNA molecule.[1][2] Therefore, maintaining a sufficiently high and balanced concentration of all four NTPs is critical, but ensuring an adequate supply of UTP is especially important when transcribing templates known to produce U-rich transcripts.

Troubleshooting Guide: Short or Truncated Transcripts

If you are observing RNA products that are shorter than the expected full-length transcript, consult the following guide.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing the cause of premature termination.

G start_node Start: Short Transcripts Observed d1 Template contains poly(A)/poly(T) tracts? start_node->d1 Check Template decision_node decision_node action_node action_node end_node Problem Resolved problem_node problem_node a1 Increase UTP (or ATP) concentration. See Protocol 2. d1->a1 Yes d2 Are NTP concentrations optimal? d1->d2 No / Unsure a1->end_node a2 Optimize all four NTP concentrations (20-50uM or higher). See Table 1. d2->a2 No / Unsure d3 Template has cryptic terminator signals? d2->d3 Yes a2->end_node a3 Lower incubation temp to 30°C. Use SSB protein. d3->a3 Possible d4 Is template quality high? (Free of inhibitors) d3->d4 Unlikely a3->end_node a4 Re-purify template DNA. (Ethanol precipitation or column). d4->a4 No p1 Issue may be RNase contamination. Use RNase inhibitor & aseptic technique. d4->p1 Yes a4->end_node

Figure 1: A step-by-step flowchart for troubleshooting premature transcription termination.

Summary of Causes and Solutions

The table below summarizes common causes of premature termination and suggests specific actions to resolve the issue.

Potential Cause Description Recommended Solution(s) Citations
Template Slippery Sequences The DNA template contains homopolymeric tracts (e.g., dAn:dTn) that cause polymerase pausing and dissociation, especially when generating U-rich RNA.1. Increase the concentration of the limiting NTP (e.g., UTP for dA tracts).2. If possible, use site-directed mutagenesis to break up long homopolymeric tracts.3. Lower the reaction temperature to 30°C to increase the stability of the transcription complex.[1][2][8]
Low NTP Concentration The concentration of one or more NTPs is too low, limiting the reaction and promoting polymerase pausing.Ensure each NTP is at a final concentration of at least 12-50µM, or higher as recommended by the kit manufacturer. For problematic templates, try titrating NTPs up to several millimolars.[6][7]
Cryptic Termination Signals The template sequence contains elements that mimic a T7 terminator (e.g., a GC-rich stem-loop followed by a U-tract).1. Lower the incubation temperature (e.g., to 30°C or 25°C) to potentially reduce the formation of RNA secondary structures.2. Try subcloning the insert into a different vector with a different promoter.3. Add single-stranded DNA binding protein (SSB) to the reaction, which may help the polymerase transcribe through difficult regions.[3][5]
Poor DNA Template Quality Contaminants carried over from DNA purification (e.g., ethanol, salts) are inhibiting the T7 RNA polymerase.Re-purify the DNA template. Perform an ethanol precipitation and wash, or use a spin-column purification kit.[6][7]
RNase Contamination Degradation of RNA transcripts by contaminating RNases.1. Add a potent RNase inhibitor to the transcription reaction.2. Use certified RNase-free water, tubes, and pipette tips.3. Ensure the DNA template preparation is free of RNases.[6][7]

Data & Protocols

Mechanism of U-tract Slippage and Termination

T7 RNA polymerase can lose register when transcribing through simple sequence repeats, particularly dA tracts on the template strand. This "slippage" leads to a misaligned RNA-DNA hybrid and can result in pausing and termination.

Figure 2: Mechanism of polymerase slippage on a dA:dT tract leading to premature termination.

Table 1: Recommended Reaction Condition Adjustments

If you suspect suboptimal reaction conditions are causing premature termination, consider the following adjustments. Set up parallel reactions to test a range of concentrations for the key components.

Component Standard Concentration Troubleshooting Range Notes
Each NTP (ATP, CTP, GTP, UTP) 2-5 mM5-10 mMFor templates with U-rich transcripts, specifically increase UTP concentration. For A-rich, increase ATP, etc.
MgCl₂ 10-20 mM5-30 mMThe optimal Mg²⁺ concentration is critical and is often equimolar to the total NTP concentration. Titrate to find the best concentration for your template.
T7 RNA Polymerase 50-100 units25-200 unitsToo much enzyme can sometimes lead to inhibition or shorter products. Test a range if other solutions fail.
Linearized DNA Template 0.5-1.0 µg1.0-2.0 µgFor very short transcripts (<300 nt), increasing the template amount can sometimes improve the yield of full-length product.[5]

Experimental Protocols

Protocol 1: Standard T7 In Vitro Transcription Reaction

This protocol provides a baseline for a standard 20 µL reaction.

Materials:

  • Linearized DNA template (0.5-1 µg) containing a T7 promoter

  • Nuclease-free water

  • 10X T7 Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • NTP mix (e.g., 100 mM stock of each of ATP, CTP, GTP, UTP)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

Procedure:

  • Thaw all components on ice. Keep enzymes on ice. Vortex and centrifuge buffers and NTPs before use.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-free water: to 20 µL final volume

    • 10X T7 Transcription Buffer: 2 µL

    • NTP mix (25 mM each): 2 µL (for 2.5 mM final conc. each)

    • Linearized DNA template: X µL (0.5-1.0 µg)

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 1 µL

  • Mix gently by flicking the tube and centrifuge briefly to collect the contents.

  • Incubate the reaction at 37°C for 1-2 hours. For transcripts shorter than 300 nt, incubation can be extended up to 4 hours or overnight.[9]

  • (Optional) Add 1 µL of DNase I and incubate for 15 minutes at 37°C to remove the DNA template.

  • Analyze the transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

Protocol 2: Optimizing UTP Concentration to Reduce Premature Termination

Use this protocol when you suspect a U-rich transcript is causing termination. This involves setting up multiple reactions with varying UTP concentrations while keeping other NTPs constant.

Procedure:

  • Prepare a master mix of all common reagents (Buffer, ATP, CTP, GTP, DNA, water, RNase Inhibitor, and T7 Polymerase).

  • Prepare separate tubes with varying amounts of UTP stock solution.

  • Aliquot the master mix into each tube.

  • Set up at least four 20 µL reactions as follows:

ComponentRxn 1 (Control)Rxn 2Rxn 3Rxn 4
Master Mix (without UTP)17 µL17 µL17 µL17 µL
UTP (100 mM stock) 0.5 µL (2.5 mM) 1.0 µL (5 mM) 1.5 µL (7.5 mM) 2.0 µL (10 mM)
Nuclease-free water2.5 µL2.0 µL1.5 µL1.0 µL
Final UTP Concentration 2.5 mM 5.0 mM 7.5 mM 10.0 mM
  • Incubate all reactions at 37°C for 2 hours.

  • Analyze the results on a denaturing gel to determine which UTP concentration yields the highest amount of full-length transcript.

References

Technical Support Center: Minimizing dsRNA By-products in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) by-product formation during in vitro RNA synthesis, with a specific focus on the role of Uridine Triphosphate (UTP).

Frequently Asked Questions (FAQs)

Q1: What is dsRNA and why is it a concern in in vitro transcribed (IVT) RNA?

Double-stranded RNA (dsRNA) is a significant by-product of the in vitro transcription (IVT) process used for messenger RNA (mRNA) synthesis.[1][2][3][4][5] It is considered a major contaminant because it can trigger innate immune responses in cells, similar to a viral infection, leading to the production of pro-inflammatory cytokines and type I interferons.[6][7][8][9] This immune activation can reduce the translational efficacy of the mRNA therapeutic and cause adverse effects in vivo.[1][3][4][5] Therefore, minimizing dsRNA levels is critical for the safety and efficacy of mRNA-based therapeutics and vaccines.[10]

Q2: What are the primary mechanisms of dsRNA formation during IVT?

Several mechanisms contribute to dsRNA formation during IVT, primarily driven by the activity of T7 RNA polymerase:

  • Self-templated extension: The newly synthesized RNA transcript can fold back on itself, creating a hairpin structure. The T7 RNA polymerase can then use this RNA as a template to synthesize a complementary strand, forming a dsRNA molecule. This is a significant source of dsRNA, especially for transcripts with a poly(A) tail, where a poly(U) stretch can be synthesized in the reverse direction.[1][2]

  • Promoter-independent transcription: T7 RNA polymerase can initiate transcription from the 3' end of the DNA template in a promoter-independent manner, generating antisense RNA transcripts that can anneal to the sense mRNA to form dsRNA.[7][11]

  • Template switching: The polymerase can switch from the DNA template to using the nascent RNA transcript as a template, leading to the synthesis of complementary RNA strands.[12][13]

  • Abortive transcript priming: Short, abortive RNA transcripts can act as primers for RNA-dependent RNA synthesis by the T7 RNA polymerase.[6]

Q3: How does the concentration of UTP influence dsRNA formation?

Recent studies have shown that limiting the steady-state concentration of UTP during the IVT reaction can significantly reduce dsRNA formation without negatively impacting mRNA yield or integrity.[1][3][4][5][14] The hypothesis is that a lower UTP concentration disfavors the backward extension of the RNA transcript by T7 RNA polymerase, a key step in forming dsRNA from templates with a poly(A) tail.[1] By feeding UTP into the reaction over time (fed-batch approach) rather than adding it all at the beginning, a low steady-state concentration can be maintained, thereby minimizing dsRNA by-products.[1][3][4][5]

Q4: Can modified UTPs help in reducing dsRNA?

Yes, using modified UTPs, such as N1-methylpseudouridine-5'-triphosphate (m1ΨTP), in place of UTP can also help reduce dsRNA formation.[3][14][15] Limiting the concentration of m1ΨTP through a fed-batch approach has been shown to be effective in reducing dsRNA levels.[1][3][4][5][14] The incorporation of modified nucleosides like m1Ψ can also help to reduce the immunogenicity of the resulting mRNA.[15]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize dsRNA formation during your RNA synthesis experiments.

IssuePotential CauseRecommended Action
High levels of dsRNA detected post-IVT High initial UTP concentration Implement a fed-batch strategy for UTP or modified UTP (e.g., m1ΨTP). Start with a low initial concentration and feed the nucleotide into the reaction over time.[1][3][4][5][14]
Suboptimal IVT reaction conditions Optimize reaction parameters such as temperature and magnesium concentration. Some studies suggest that increasing the temperature or adapting the Mg2+ concentration can reduce dsRNA formation.[1][16]
DNA template quality Ensure the purity and integrity of the linearized DNA template. Impurities in the plasmid preparation can contribute to dsRNA generation.[8][17]
T7 RNA Polymerase activity Consider using an engineered T7 RNA polymerase with reduced dsRNA-forming capabilities.[18][19] Several commercially available polymerases are optimized for this purpose.
Inconsistent dsRNA levels between batches Variability in nucleotide feeding If using a fed-batch approach, ensure the feeding rate and schedule are consistent across all reactions.
Inconsistent DNA template quality Implement stringent quality control for your linearized DNA template to ensure batch-to-batch consistency.[17]
Reduced mRNA yield after implementing changes to reduce dsRNA Overly restrictive UTP limitation While limiting UTP is beneficial, excessive restriction can impact yield. Titrate the UTP feeding rate to find a balance between low dsRNA and high mRNA yield. Studies have shown that a proper fed-batch approach does not negatively affect yield.[1][3]
Suboptimal purification methods Some purification methods for removing dsRNA can lead to a loss of mRNA.[1] Consider optimizing your purification strategy.

Experimental Protocols & Methodologies

Key Experiment: In Vitro Transcription with UTP Fed-Batch

This protocol describes a method to reduce dsRNA formation by maintaining a low steady-state concentration of UTP during the IVT reaction.

Materials:

  • Linearized DNA template with a T7 promoter and an encoded poly(A) tail

  • T7 RNA Polymerase

  • IVT reaction buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

  • ATP, CTP, GTP solutions

  • UTP (or m1ΨTP) solution for initial reaction and for feeding

  • RNase inhibitor

  • Nuclease-free water

Protocol:

  • Initial Reaction Setup: Assemble the IVT reaction with all components except for the full amount of UTP. Add a limiting initial concentration of UTP.

  • UTP Feeding: Prepare a separate solution of UTP. Over the course of the incubation period (e.g., 2-4 hours), periodically add small aliquots of the UTP solution to the reaction mixture. The feeding rate should be determined empirically to match the rate of nucleotide incorporation.

  • Incubation: Incubate the reaction at the optimal temperature for the T7 RNA polymerase (typically 37°C).

  • DNase Treatment: After the incubation, add DNase I to the reaction mixture to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable method, such as cellulose-based purification or chromatography, to remove residual proteins, nucleotides, and any remaining dsRNA.[20][21][22][23]

dsRNA Detection: J2 Antibody Dot Blot Assay

The J2 monoclonal antibody is highly specific for dsRNA and is a standard tool for its detection and quantification.[24][25]

Materials:

  • Purified mRNA sample

  • dsRNA standard of known concentration

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • J2 anti-dsRNA antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Serially dilute the dsRNA standard to create a standard curve.

  • Membrane Spotting: Spot 1-2 µL of each standard dilution and the purified mRNA samples onto a nylon membrane.

  • Crosslinking: UV-crosslink the RNA to the membrane.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the J2 anti-dsRNA antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the signal using an imaging system.

  • Quantification: Quantify the dot intensities and determine the concentration of dsRNA in the samples by comparing to the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

IVT_and_dsRNA_Formation cluster_0 In Vitro Transcription (IVT) cluster_1 dsRNA By-product Formation Pathways DNA Linearized DNA Template (with T7 Promoter & Poly(A) sequence) T7 T7 RNA Polymerase DNA->T7 Binds PromoterIndependent Promoter-Independent Transcription (Antisense RNA) DNA->PromoterIndependent mRNA Desired mRNA Transcript T7->mRNA Synthesizes TemplateSwitching Template Switching T7->TemplateSwitching NTPs NTPs (ATP, CTP, GTP, UTP) NTPs->T7 Substrates SelfTemplate Self-Templated Extension (RNA hairpin formation) mRNA->SelfTemplate dsRNA dsRNA By-product SelfTemplate->dsRNA PromoterIndependent->dsRNA TemplateSwitching->dsRNA

Caption: Mechanisms of dsRNA formation during in vitro transcription.

Troubleshooting_dsRNA Start High dsRNA Detected UTP_FedBatch Implement UTP Fed-Batch Strategy Start->UTP_FedBatch Other_Factors Consider Other Factors Start->Other_Factors Check_Yield Assess mRNA Yield UTP_FedBatch->Check_Yield Low_Yield Yield Too Low Check_Yield->Low_Yield Yield Low Good_Result dsRNA Reduced, Yield OK Check_Yield->Good_Result Yield OK Optimize_Feed Optimize UTP Feed Rate Optimize_Feed->UTP_FedBatch Low_Yield->Optimize_Feed Template_QC Improve DNA Template QC Other_Factors->Template_QC Engineered_T7 Use Engineered T7 Polymerase Other_Factors->Engineered_T7 Purification Optimize Purification Other_Factors->Purification Template_QC->Good_Result Engineered_T7->Good_Result Purification->Good_Result

Caption: Troubleshooting workflow for high dsRNA levels.

UTP_FedBatch_Workflow cluster_IVT IVT Reaction Vessel Initial_Mix Initial IVT Mix (DNA, T7, ATP, CTP, GTP, Low UTP) Incubation Incubation (e.g., 37°C) Initial_Mix->Incubation Start Reaction Final_mRNA mRNA with low dsRNA Incubation->Final_mRNA Reaction Complete UTP_Reservoir UTP/m1ΨTP Reservoir Feed Periodic Feeding UTP_Reservoir->Feed Feed->Incubation Maintains low steady-state UTP

Caption: UTP fed-batch experimental workflow for reduced dsRNA.

References

Technical Support Center: Uridine Triphosphate (UTP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of UTP purity on enzymatic reaction outcomes. It is designed for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available UTP?

A1: UTP preparations can contain several impurities that may affect enzymatic reactions. These include:

  • Degradation Products: Uridine (B1682114) diphosphate (B83284) (UDP) and uridine monophosphate (UMP) are common degradation products resulting from hydrolysis.

  • Other Nucleotides: Contamination with other nucleoside triphosphates (ATP, CTP, GTP) can occur during manufacturing.

  • Metal Ions: Divalent cations from purification buffers or glassware can be present and may affect enzyme activity.

  • Byproducts of Synthesis: Residual chemicals from the chemical or enzymatic synthesis of UTP can also be present.

Q2: How can UTP impurities affect my enzymatic reaction?

A2: UTP impurities can have several adverse effects on enzymatic reactions:

  • Competitive Inhibition: Degradation products like UDP can act as competitive inhibitors for enzymes that use UTP as a substrate, leading to a decrease in the reaction rate.[1][2]

  • Altered Enzyme Kinetics: The presence of inhibitors will change the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the reaction.

  • Inaccurate Quantification: If the method of quantifying UTP is not specific, the presence of other nucleotides can lead to an overestimation of the actual UTP concentration.

  • Activation or Inhibition by Metal Ions: Certain metal ions can act as cofactors and enhance enzyme activity, while others can be inhibitory.

Q3: My enzyme activity is lower than expected. Could impure UTP be the cause?

A3: Yes, lower than expected enzyme activity is a common consequence of impure UTP. The most likely cause is the presence of competitive inhibitors such as UDP. To confirm this, you can perform a kinetic analysis to see if the apparent Km for UTP has increased. You can also analyze the purity of your UTP stock using methods like HPLC.

Q4: Can impurities in UTP lead to batch-to-batch variability in my experiments?

A4: Absolutely. If the level and type of impurities vary between different lots of UTP, it can lead to significant batch-to-batch variability in your experimental results. It is crucial to qualify each new lot of UTP to ensure consistency.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to UTP purity in enzymatic assays.

Problem 1: Low or No Enzyme Activity
Possible Cause Suggested Solution
Degraded UTP Stock: UTP is susceptible to hydrolysis, especially at acidic pH or elevated temperatures.1. Prepare fresh UTP stock solutions in a suitable buffer (e.g., Tris-HCl, pH 7.5). 2. Aliquot and store at -80°C to minimize freeze-thaw cycles. 3. Check the concentration and purity of the UTP stock using spectrophotometry and HPLC.
Presence of Competitive Inhibitors (e.g., UDP): UDP can compete with UTP for the enzyme's active site.1. Analyze the UTP stock for the presence of UDP and UMP using HPLC. 2. If significant degradation is observed, discard the stock and prepare a fresh one. 3. Consider purchasing high-purity UTP (>99%).
Incorrect UTP Concentration: The actual UTP concentration may be lower than stated due to degradation or inaccurate initial measurement.1. Re-measure the concentration of the UTP stock using a spectrophotometer (A259, molar extinction coefficient = 10,000 M-1cm-1 at pH 7.0). 2. Perform a titration experiment to determine the optimal UTP concentration for your assay.
Problem 2: Inconsistent or Irreproducible Results
Possible Cause Suggested Solution
Variable Purity Between UTP Lots: Different batches of UTP may have varying levels of impurities.1. Qualify each new lot of UTP by performing a standard enzymatic assay and comparing the results to a previously validated lot. 2. Analyze the purity of each new lot by HPLC.
Contamination of Reaction Components: Other reagents in the assay may be contaminated.1. Use high-purity water and reagents. 2. Prepare fresh buffers and solutions.
Improper Storage and Handling: Repeated freeze-thaw cycles can lead to UTP degradation.1. Aliquot UTP stock solutions into single-use volumes. 2. Store at -80°C.

Quantitative Data: Impact of UTP Impurities

The presence of impurities, particularly degradation products, can significantly inhibit enzyme activity. The table below summarizes the inhibitor constants (Ki) for common UTP impurities for a representative enzyme.

EnzymeSubstrateImpurity (Inhibitor)Ki (µM)Inhibition Type
Yeast RNA Polymerase II UTPUDP150Competitive
T7 RNA Polymerase UTPUDP250Competitive
Human UMP/CMP Kinase UTPUMP>1000Weak Competitive

Note: Ki values can vary depending on the specific enzyme and reaction conditions.

Experimental Protocols

Protocol 1: Analysis of UTP Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a UTP solution and quantify the presence of UDP and UMP.

Materials:

  • UTP sample

  • HPLC system with a UV detector

  • Anion-exchange column (e.g., Dionex DNAPac PA100)

  • Mobile Phase A: 25 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 25 mM Tris-HCl, pH 8.0, 1 M NaCl

  • UTP, UDP, and UMP standards

Method:

  • Prepare a 1 mM solution of the UTP sample in Mobile Phase A.

  • Prepare 1 mM stock solutions of UTP, UDP, and UMP standards. Create a calibration curve by preparing serial dilutions of the standards.

  • Set up the HPLC system with the anion-exchange column.

  • Equilibrate the column with 100% Mobile Phase A.

  • Inject 20 µL of the UTP sample.

  • Elute with a linear gradient of 0-100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 259 nm.

  • Identify the peaks corresponding to UMP, UDP, and UTP by comparing their retention times to the standards.

  • Quantify the amount of each component by integrating the peak areas and using the calibration curve.

  • Calculate the purity of the UTP sample as: (Area_UTP / (Area_UMP + Area_UDP + Area_UTP)) * 100%.

Visualizations

UTP_Signaling_Pathway UTP Extracellular UTP P2Y_Receptor P2Y Receptor UTP->P2Y_Receptor Binds G_Protein Gq/11 P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Induces Downstream Downstream Cellular Responses Ca2_Release->Downstream PKC->Downstream

Caption: UTP-mediated P2Y receptor signaling pathway.

UTP_Purity_Workflow start Start: Suspected UTP Purity Issue check_storage Check UTP Storage and Handling start->check_storage prepare_fresh Prepare Fresh UTP Stock check_storage->prepare_fresh quantify Quantify UTP Concentration (Spectrophotometry) prepare_fresh->quantify hplc Analyze Purity by HPLC quantify->hplc pure Is Purity >99%? hplc->pure proceed Proceed with Experiment pure->proceed Yes new_utp Order New High-Purity UTP pure->new_utp No troubleshoot_other Troubleshoot Other Assay Components proceed->troubleshoot_other If issues persist new_utp->start Troubleshooting_Logic start Problem: Inconsistent or Low Enzyme Activity check_utp Is UTP stock fresh and properly stored? start->check_utp prepare_new Prepare fresh UTP stock check_utp->prepare_new No check_purity Analyze UTP purity via HPLC check_utp->check_purity Yes prepare_new->check_purity is_pure Is UTP >99% pure? check_purity->is_pure new_lot Obtain a new, high-purity lot of UTP is_pure->new_lot No other_factors Investigate other experimental factors (enzyme, buffer, temperature) is_pure->other_factors Yes new_lot->start end Problem Resolved other_factors->end

References

Technical Support Center: Uridine Triphosphate Trisodium Salt (UTP-Trisodium)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Uridine Triphosphate Trisodium Salt (UTP-Trisodium). It is intended for researchers, scientists, and drug development professionals who may encounter issues during their experiments.

Frequently Asked Questions (FAQs)

General Solubility and Preparation

Q1: What is the expected solubility of UTP-trisodium salt in water?

A1: UTP-trisodium salt is generally considered soluble in water. Different suppliers report slightly different values, but a common solubility range is 50 mg/mL to 100 mg/mL.[1][2][3] Specifically, solubilities have been reported as 50 mg/mL in water, yielding a clear to slightly hazy, colorless solution, and as high as 100 mg/mL in PBS, which may require sonication to fully dissolve.[1][2] Another source indicates a water solubility of 75 g/100 mL at 20°C.[4][5][6]

Q2: I am preparing a stock solution. What is the recommended procedure?

A2: To prepare a stock solution, it is recommended to dissolve the UTP-trisodium salt in high-purity water or a suitable buffer (e.g., PBS) to your desired concentration, staying within the known solubility limits.[2] For higher concentrations, gentle warming and/or sonication can aid dissolution.[2] It is advisable to prepare fresh solutions for experiments. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][7][8] Stock solutions are reportedly stable for up to 6 months at -20°C.[7]

Q3: Can I dissolve UTP-trisodium salt in DMSO?

A3: No, UTP-trisodium salt is reported to be insoluble in DMSO.[3][9] Water or aqueous buffers are the recommended solvents.

Troubleshooting Solubility Issues

Q4: My UTP-trisodium salt solution appears cloudy or has formed a precipitate. What are the possible causes?

A4: Cloudiness or precipitation in your UTP-trisodium salt solution can be caused by several factors:

  • Exceeding Solubility Limit: The concentration of UTP-trisodium salt may be too high for the chosen solvent and conditions.

  • Low Temperature: Preparing or storing the solution at a low temperature can decrease solubility.

  • High Salt Concentration: The presence of high concentrations of other salts in your buffer can lead to a "salting-out" effect, reducing the solubility of the UTP-trisodium salt.[10][11]

  • Incorrect pH: The pH of the solution can influence the charge state of the triphosphate group and affect solubility. A pH of 7.0 - 8.0 is generally suitable.[8]

  • Presence of Divalent Cations: Divalent cations (e.g., Mg²⁺, Ca²⁺) can form insoluble salts with triphosphate, leading to precipitation.

Q5: How can I resolve precipitation in my UTP-trisodium solution?

A5: If you observe precipitation, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) while mixing to see if the precipitate redissolves.

  • Sonication: Use a sonicator bath to aid in the dissolution of suspended particles.[2]

  • Dilution: If the concentration is too high, dilute the solution with more solvent.

  • pH Adjustment: Check and adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.0).[8]

  • Filtration: If small particulates persist, you may filter the solution through a 0.22 µm filter, but this may result in a loss of compound if the issue is widespread precipitation.[12]

Storage and Stability

Q6: What are the recommended storage conditions for solid UTP-trisodium salt and its solutions?

A6:

  • Solid Form: The solid powder should be stored tightly sealed at -20°C.[1][8] It is noted to be hygroscopic, so protection from moisture is important.[7][8]

  • Stock Solutions: Once reconstituted, solutions should be aliquoted and frozen at -20°C or -80°C.[2][7] Stock solutions stored at -20°C are stable for up to 6 months.[7] It is crucial to avoid repeated freeze-thaw cycles to maintain product integrity.[2][8]

Quantitative Solubility Data

SolventReported SolubilityConditionsSource(s)
Water50 mg/mLYields a clear to slightly hazy, colorless solution.[1]
Water75 g/100 mLAt 20°C.[4][5][6]
Water100 mg/mL (181.78 mM)---[3][13]
PBS100 mg/mL (181.79 mM)May require sonication.[2]
DMSOInsoluble---[3][9]

Experimental Protocols

Protocol 1: Preparation of a 100 mM UTP-Trisodium Stock Solution
  • Weighing: Accurately weigh the required amount of UTP-trisodium salt powder (Molecular Weight: 550.09 g/mol , anhydrous basis).[1] For 1 mL of a 100 mM solution, you would need 55.01 mg.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 80% of the final volume of sterile, nuclease-free water or desired buffer (e.g., PBS).

  • Mixing: Vortex the solution thoroughly. If the powder does not fully dissolve, proceed to the next step.

  • Assisted Dissolution (if necessary): Place the tube in a sonicator water bath for 5-10 minutes.[2] Alternatively, warm the solution briefly at 37°C. Vortex again.

  • Final Volume: Adjust the final volume with the solvent.

  • pH Check: Verify that the final pH of the solution is between 7.0 and 7.5.[14] Adjust with dilute NaOH or HCl if necessary.

  • Storage: Aliquot the solution into single-use volumes and store at -20°C for up to 6 months.[7]

Protocol 2: Troubleshooting Precipitation in a Buffered Solution
  • Visual Inspection: Confirm the presence of a precipitate or cloudiness in your solution.

  • Check Concentration: Verify that the calculated concentration of UTP-trisodium and other buffer components are correct and within solubility limits.

  • Apply Heat: Place the solution in a water bath at 37°C for 10-15 minutes. Mix intermittently by flicking or gentle vortexing. Check if the precipitate dissolves.

  • Apply Sonication: If heating is ineffective or not desired, place the solution in a sonicator bath for 10-15 minutes.[2]

  • pH Measurement: Measure the pH of the solution. If it is outside the optimal range of 7.0-8.0, adjust it accordingly.

  • Review Buffer Composition: If using a custom buffer, check for high concentrations of divalent cations or salts that might cause precipitation. Consider preparing the solution in a simpler buffer system (e.g., TE buffer) or water first before adding it to the final reaction mixture.

  • Centrifugation and Filtration (Last Resort): If the precipitate is minor and cannot be redissolved, centrifuge the tube to pellet the precipitate and carefully transfer the supernatant. Note that this will reduce the effective concentration of UTP in your solution.

Visual Guides

Experimental and Logical Workflows

G cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh UTP-Trisodium add_solvent Add Solvent (e.g., Water) weigh->add_solvent mix Vortex/Mix add_solvent->mix check_dissolved Fully Dissolved? mix->check_dissolved assist Apply Heat / Sonicate check_dissolved->assist No ready Solution Ready for Use check_dissolved->ready Yes check_again Fully Dissolved? assist->check_again check_again->ready Yes fail Review Formulation / Re-prepare check_again->fail No

Caption: Workflow for preparing and troubleshooting UTP-trisodium salt solutions.

G main UTP Precipitation cause1 > High Concentration main->cause1 cause2 > Incorrect pH main->cause2 cause3 > High Buffer Salts (Salting Out) main->cause3 cause4 > Divalent Cations (Mg²⁺, Ca²⁺) main->cause4 cause5 > Low Temperature main->cause5

Caption: Key factors that can cause UTP-trisodium salt precipitation.

UTP Signaling Pathway

UTP is a potent agonist for P2Y receptors, particularly the P2Y2 receptor.[1][15] Understanding this pathway is often critical for experiments involving UTP.

P2Y2_Signaling UTP UTP / ATP P2Y2R P2Y2 Receptor UTP->P2Y2R binds Gq Gαq Protein P2Y2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (e.g., MAPK activation) Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway for the UTP-activated P2Y2 receptor.[15][16][17]

References

Technical Support Center: Managing UTP Contamination in dNTP Mixes for PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address UTP contamination in dNTP mixes used for PCR.

Troubleshooting Guides

Problem: My PCR failed or has a very low yield, and I suspect dNTP contamination.

This guide will walk you through a systematic approach to troubleshoot PCR failures that may be caused by UTP contamination in your dNTP mix.

Step 1: Initial Assessment and Control Reactions

Before focusing on UTP contamination, it's crucial to rule out more common causes of PCR failure.

Q1: What are the first things I should check if my PCR fails?

A1: Always start by evaluating your basic PCR parameters and components.[1][2][3][4] Common culprits for PCR failure include:

  • Incorrect Annealing Temperature: An annealing temperature that is too high can prevent primers from binding, while one that is too low can lead to non-specific products.[2][4]

  • Primer Design: Poorly designed primers can lead to no amplification or non-specific products.[1][3]

  • Template Quality and Quantity: Degraded or insufficient template DNA can result in failed amplification.[2][5] The presence of PCR inhibitors in the sample can also block the polymerase.[2][6]

  • Reagent Issues: Ensure all components (polymerase, buffer, MgCl₂) are active and at the correct concentrations.[1][2]

To systematically identify the source of the problem, set up a series of control reactions. A positive control with a reliable template and primers will confirm that your core reagents and thermal cycler program are working correctly. A no-template control (NTC) is essential to check for contamination of your reagents or workspace.[2]

Step 2: Investigating dNTP Quality

If your control reactions indicate a problem with your reaction mix, and you suspect your dNTPs, here’s how to proceed.

Q2: How can I determine if my dNTP mix is contaminated with UTP?

A2: The most definitive way to identify UTP contamination is through analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying different nucleotides.[7][8] An isocratic reverse-phase HPLC method can be used to separate dNTPs, rNTPs (including UTP), and ADP in a single run.[8]

A less direct but simpler method is to compare the problematic dNTP mix with a fresh, high-quality stock from a reputable supplier in a side-by-side PCR experiment. If the fresh dNTPs yield the expected product while the suspect mix fails, it strongly suggests contamination.

Step 3: Understanding the Impact of UTP Contamination

Q3: How does UTP contamination inhibit PCR?

A3: UTP can inhibit PCR through several mechanisms. While Taq polymerase can incorporate some modified nucleotides, its active site is optimized for deoxyribonucleotides. The presence of UTP, a ribonucleotide, can act as a competitive inhibitor, competing with dTTP for the active site of the DNA polymerase.[9][10][11] This competition can reduce the efficiency of the polymerase, leading to lower PCR product yield. Although Taq polymerase has been shown to have a relative dUTP utilization efficiency of around 71.3% compared to dTTP, the presence of the 2'-hydroxyl group on the ribose sugar of UTP can disrupt the polymerase's function.[12]

High-fidelity proofreading polymerases, such as Pfu, are strongly inhibited by the presence of uracil (B121893) in the template DNA, which can arise from the misincorporation of dUTP or deamination of dCTP.[13][14] This can lead to stalling of the polymerase and PCR failure.

Step 4: Remediation and Prevention

Q4: I've confirmed UTP contamination. How can I salvage my experiment?

A4: The most straightforward solution is to discard the contaminated dNTP mix and use a new, certified UTP-free stock. However, if you need to use the existing mix, you can attempt to remove the UTP using an enzymatic approach.

Q5: How can I prevent UTP contamination in the future?

A5: To avoid UTP contamination, adhere to the following best practices:

  • Purchase High-Purity dNTPs: Source your dNTPs from a reputable manufacturer that provides a certificate of analysis confirming purity (>99% by HPLC) and the absence of contaminants like ribonucleotides.[15]

  • Proper Storage: Store dNTPs at -20°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation.

  • Aseptic Technique: Maintain a clean work environment and use dedicated pipettes and filter tips to prevent cross-contamination.[2]

  • Regularly Test Reagents: Periodically perform quality control checks on your dNTP stocks, especially if you observe a decline in PCR performance.

Troubleshooting Workflow

G Troubleshooting PCR Failure Due to Suspected UTP Contamination start PCR Failure or Low Yield check_basics Check Basic PCR Parameters (Annealing Temp, Primers, Template) start->check_basics controls Run Control Reactions (Positive and NTC) check_basics->controls basics_ok Basics OK, Controls Fail controls->basics_ok basics_ok->start No, Controls OK (Re-evaluate basics) suspect_dntps Suspect dNTP Mix basics_ok->suspect_dntps Yes test_dntps Test dNTPs (Compare with fresh stock, HPLC) suspect_dntps->test_dntps utp_confirmed UTP Contamination Confirmed test_dntps->utp_confirmed utp_confirmed->suspect_dntps No (Investigate other reagents) remediate Remediation utp_confirmed->remediate Yes new_dntps Use New, High-Purity dNTPs remediate->new_dntps enzymatic_removal Enzymatic UTP Removal remediate->enzymatic_removal prevention Implement Preventative Measures new_dntps->prevention enzymatic_removal->prevention

Caption: A flowchart for troubleshooting PCR failure suspected to be caused by UTP contamination in dNTPs.

Frequently Asked Questions (FAQs)

Q6: What is the difference between UTP and dUTP contamination in PCR?

A6: UTP (uridine triphosphate) is a ribonucleotide, a building block for RNA. Its presence in a PCR reaction is a contamination that can inhibit DNA polymerases. dUTP (deoxyuridine triphosphate) is a deoxyribonucleotide that can be incorporated into DNA in place of dTTP. While some polymerases can be inhibited by dUTP-containing DNA, dUTP is often intentionally used in combination with Uracil-DNA Glycosylase (UDG) to prevent carry-over contamination from previous PCRs.[2] The UDG enzyme degrades any dUTP-containing DNA before the PCR begins, ensuring that only the intended template is amplified.[2]

Q7: Can a small amount of UTP contamination really affect my PCR?

A7: Yes, even small amounts of contaminating nucleotides can impact PCR efficiency. The inhibitory effect is concentration-dependent. While there is a lack of specific quantitative data on UTP's direct impact, studies on other nucleotide analogs have shown that even low concentrations can significantly inhibit Taq polymerase.[16] The presence of inhibitors can lead to a decrease in PCR sensitivity or even false-negative results.[6]

Q8: Will using a high-fidelity polymerase solve the problem of UTP contamination?

A8: Not necessarily. In fact, high-fidelity polymerases with proofreading activity (3'→5' exonuclease activity) can be more sensitive to uracil in the DNA template.[13] If UTP is incorporated, the proofreading function may recognize the uracil as an error and stall, leading to PCR failure. Non-proofreading polymerases like Taq may be more tolerant but will still be subject to competitive inhibition.[12]

Q9: Are there any commercial kits available to remove UTP from dNTP mixes?

A9: Currently, there are no commercially available kits specifically designed for the removal of UTP from dNTP mixes. The standard recommendation is to use high-purity dNTPs that are certified free of contaminants. However, the principles of enzymatic nucleotide degradation suggest that a custom protocol could be developed.

Mechanism of PCR Inhibition by UTP

G Mechanism of PCR Inhibition by UTP Contamination cluster_0 PCR Reaction cluster_1 Inhibition Pathways cluster_2 Outcome Taq Taq Polymerase Competitive_Inhibition Competitive Inhibition at Active Site Taq->Competitive_Inhibition Incorporation_Stalling Misincorporation and Polymerase Stalling Taq->Incorporation_Stalling Template DNA Template dNTPs dNTPs (dATP, dCTP, dGTP, dTTP) UTP UTP (Contaminant) UTP->Competitive_Inhibition Competes with dTTP UTP->Incorporation_Stalling Potential for incorporation Reduced_Yield Reduced PCR Product Yield Competitive_Inhibition->Reduced_Yield PCR_Failure Complete PCR Failure Incorporation_Stalling->PCR_Failure Especially with proofreading enzymes Reduced_Yield->PCR_Failure At high UTP concentrations

Caption: A diagram illustrating the potential mechanisms by which UTP contamination can inhibit PCR.

Data Presentation

Table 1: Purity of dNTPs and Potential Impact of Contaminants

ParameterIdeal SpecificationPotential Impact of Deviation
Purity (by HPLC) > 99%Lower purity can introduce inhibitors, reducing PCR efficiency and yield.[15]
UTP Contamination UndetectableCompetitive inhibition of DNA polymerase, leading to reduced yield or PCR failure.
dNDP/dNMP Contamination UndetectableCan inhibit DNA polymerase and indicate dNTP degradation.
Pyrophosphate UndetectableInhibits DNA polymerase activity.[15]
Heavy Metals UndetectableCan catalyze the degradation of dNTPs.[15]

Experimental Protocols

Protocol 1: Detection of UTP Contamination in dNTP Mixes by HPLC-UV

This protocol provides a method for the quantitative analysis of UTP in a dNTP solution using High-Performance Liquid Chromatography with UV detection.

Materials:

  • Suspect dNTP mix

  • High-purity dNTP and UTP standards

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size)[8]

  • Mobile Phase A: 100 mM potassium phosphate (B84403) monobasic, pH 6.9

  • Mobile Phase B: 50% Acetonitrile, 50% Water

  • DNase/RNase-free water

Methodology:

  • Standard Preparation: Prepare a series of UTP standards of known concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) diluted in DNase/RNase-free water. Also prepare a standard containing a known concentration of the four dNTPs.

  • Sample Preparation: Dilute the suspect dNTP mix to a final concentration within the linear range of the standards.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic elution can be used, for example, a mixture of Mobile Phase A and Mobile Phase B optimized to resolve UTP from the dNTPs. A typical starting point could be 95% Mobile Phase A and 5% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Run the standards to generate a calibration curve of peak area versus UTP concentration.

    • Run the diluted suspect dNTP mix.

    • Identify the UTP peak in the sample chromatogram based on its retention time compared to the UTP standard.

    • Quantify the amount of UTP in the sample by comparing its peak area to the calibration curve.

Protocol 2: Enzymatic Removal of UTP from dNTP Mixes

This protocol describes a method to enzymatically degrade contaminating UTP in a dNTP mix using a UTP-specific pyrophosphatase. This is based on the principle of using dUTPase to degrade dUTP.[17][18]

Materials:

  • UTP-contaminated dNTP mix

  • UTP Pyrophosphatase (or a similar enzyme with high specificity for UTP)

  • Enzyme reaction buffer (as recommended by the enzyme manufacturer)

  • EDTA solution (0.5 M)

  • DNase/RNase-free water

Methodology:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, combine the UTP-contaminated dNTP mix with the appropriate reaction buffer for the UTP pyrophosphatase.

    • Add the UTP pyrophosphatase enzyme. The optimal enzyme concentration should be determined empirically, but a starting point of 1-2 units per µmol of total nucleotides can be used.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for 30-60 minutes. This allows the enzyme to hydrolyze the UTP to UMP and pyrophosphate.

  • Enzyme Inactivation: Inactivate the enzyme by heating the mixture to 95°C for 5-10 minutes. Alternatively, if the enzyme is not heat-labile, it can be inactivated by adding EDTA to a final concentration of 10 mM to chelate the Mg²⁺ required for enzyme activity.

  • Verification (Optional): The removal of UTP can be verified by running the treated dNTP mix on an HPLC as described in Protocol 1.

  • Storage: Store the treated dNTP mix at -20°C.

Note: It is critical to ensure the chosen enzyme has high specificity for UTP and does not degrade the desired dNTPs. Always consult the manufacturer's specifications for the enzyme's substrate specificity.

References

Technical Support Center: The Role of Magnesium in UTP Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on optimizing and troubleshooting the effects of magnesium concentration on UTP incorporation during in vitro transcription (IVT).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of magnesium ions (Mg²⁺) in UTP incorporation?

A1: Magnesium is an essential cofactor for RNA polymerase, the enzyme that synthesizes RNA from a DNA template.[1][2] It plays a critical role in the catalytic process of forming phosphodiester bonds.[1][3] The active site of RNA polymerase utilizes two Mg²⁺ ions to facilitate the nucleophilic attack of the 3'-hydroxyl group of the growing RNA strand on the alpha-phosphate of the incoming UTP (and other NTPs), leading to its incorporation and the release of pyrophosphate (PPi).[4][5]

Q2: Why is the ratio of Mg²⁺ to nucleoside triphosphates (NTPs) so critical?

A2: The Mg²⁺:NTP ratio is a crucial parameter for efficient in vitro transcription.[][7] Mg²⁺ ions form complexes with NTPs, and it is this complex that is the actual substrate for RNA polymerase. An optimal ratio ensures that there are sufficient free Mg²⁺ ions to act as a catalytic cofactor for the enzyme while also ensuring NTPs are in their active, complexed form.[][8] Both insufficient and excessive levels of free Mg²⁺ can negatively impact the reaction.[]

Q3: What happens if the Mg²⁺ concentration is too low?

A3: If the Mg²⁺ concentration is too low (e.g., below 5 mM of free Mg²⁺), the activity of RNA polymerase is significantly reduced.[9] This leads to a decreased rate of transcription and lower efficiency of NTP incorporation, resulting in a poor overall yield of the desired RNA product.[][9]

Q4: What are the consequences of an excessively high Mg²⁺ concentration?

A4: While sufficient Mg²⁺ is necessary, excessive concentrations can be detrimental. High levels of Mg²⁺ can lead to the production of undesirable double-stranded RNA (dsRNA) byproducts.[] Furthermore, a byproduct of the transcription reaction is pyrophosphate (PPi), which can precipitate with excess magnesium to form magnesium pyrophosphate (Mg₂PPi).[9][10] This precipitation can sequester magnesium, making it unavailable for the polymerase, and may also physically inhibit the reaction.[9][11]

Q5: Does the type of magnesium salt (e.g., MgCl₂ vs. Magnesium Acetate) matter?

A5: Yes, the counter-ion can influence the outcome of the IVT reaction. Some studies have shown that acetate (B1210297) ions are more effective than chloride ions, enabling higher RNA yields.[7][12] For instance, experiments have indicated a preference for magnesium acetate over magnesium chloride for maximizing mRNA yield.[7][12]

Troubleshooting Guide

Issue 1: Low or No mRNA Yield

  • Question: My in vitro transcription reaction produced a very low yield of mRNA. Could the magnesium concentration be the cause?

  • Answer: Yes, suboptimal magnesium concentration is a primary suspect for low mRNA yield.[7]

    • Insufficient Mg²⁺: The RNA polymerase activity is directly dependent on Mg²⁺ concentration. If levels are too low, the enzyme's performance will be poor.[]

    • Excessive Mg²⁺: High concentrations can lead to the formation of magnesium pyrophosphate precipitate, which removes free Mg²⁺ from the reaction and can inhibit transcription.[9]

    • Recommendation: The optimal Mg²⁺ concentration is dependent on the total NTP concentration. It is crucial to perform a titration experiment to determine the ideal Mg²⁺ concentration for your specific reaction conditions.[] A good starting point is often a concentration between 9 mM and 25 mM.[3]

Issue 2: Presence of Incomplete or Truncated Transcripts

  • Question: My analysis shows many incomplete RNA transcripts. How can magnesium concentration contribute to this?

  • Answer: Premature termination of transcription can be related to the depletion of essential reaction components.

    • Mg²⁺ Sequestration: As the reaction proceeds, pyrophosphate is produced. This byproduct binds to Mg²⁺, and if it precipitates, it can locally deplete the free Mg²⁺ available to the polymerase, potentially causing the enzyme to stall or dissociate from the DNA template.[9][10]

    • Recommendation: Ensure your IVT buffer includes an inorganic pyrophosphatase. This enzyme hydrolyzes pyrophosphate into two molecules of phosphate, preventing the formation of the inhibitory magnesium pyrophosphate precipitate and keeping Mg²⁺ available for the polymerase.[12]

Issue 3: High Levels of Double-Stranded RNA (dsRNA)

  • Question: My final product is contaminated with a significant amount of dsRNA. Is this related to the magnesium concentration?

  • Answer: Yes, excessive magnesium concentration is a known contributor to the formation of dsRNA.[] While the exact mechanism is complex, higher ionic strength from excess Mg²⁺ can promote undesirable secondary reactions.

    • Recommendation: If you observe high dsRNA levels, try reducing the Mg²⁺ concentration in your reaction. Perform a titration to find a concentration that maximizes the yield of your target single-stranded RNA (ssRNA) while minimizing dsRNA formation. This often involves finding the optimal Mg²⁺:NTP ratio.[][7]

Quantitative Data Summary

The optimal concentration of magnesium is highly dependent on other reaction components, particularly the total NTP concentration. Below is a summary of quantitative data from various studies.

ParameterConcentration RangeObservationSource(s)
Initial Mg²⁺ Concentration 6 mMResulted in low mRNA yield.[3][13]
Initial Mg²⁺ Concentration 9 mM - 25 mMProduced a comparable and high final mRNA yield.[3][13]
Initial Mg²⁺ Concentration 50 mMResulted in low mRNA yield.[3][13]
Free Mg²⁺ Concentration < 5 mMTranscription rate and NTP incorporation efficiency are greatly reduced.[9]
Optimal Mg²⁺:NTP Ratio VariesIdentified as a significant factor impacting IVT reaction yield.[7]
NTP Concentration 1 mM - 2 mM (each)Standard concentration range, requires corresponding Mg²⁺ optimization.[]
Specific Optimized Condition 75 mM Mg²⁺ with 10 mM each NTPAchieved the highest RNA yield in a specific study on long saRNAs.[12]

Experimental Protocols

Protocol: Optimization of Magnesium Concentration for In Vitro Transcription

This protocol provides a framework for determining the optimal Mg²⁺ concentration for a given set of IVT reaction conditions. The key is to vary the Mg²⁺ concentration while keeping all other components constant.

1. Materials:

  • Linearized DNA template with a T7 promoter (purified, ~1 µg)

  • NTP solution mix (e.g., 25 mM of each A, G, C, UTP)

  • T7 RNA Polymerase

  • 10X Transcription Buffer (without Mg²⁺)

  • Magnesium salt solution (e.g., 100 mM MgCl₂ or Magnesium Acetate)

  • Inorganic Pyrophosphatase

  • RNase Inhibitor

  • Nuclease-free water

2. Reaction Setup:

  • Prepare a master mix of all common reagents (Water, 10X Buffer, NTPs, DNA template, RNase Inhibitor, Pyrophosphatase, T7 Polymerase).

  • Set up a series of parallel 20 µL reactions. For each reaction, add the master mix first.

  • Create a magnesium gradient. For example, for final concentrations of 6, 9, 12, 15, 20, and 25 mM Mg²⁺, add the appropriate volume of the 100 mM Mg²⁺ stock to each respective tube.

  • Adjust the final volume of each reaction to 20 µL with nuclease-free water.

Example Reaction Setup Table (for a single 20 µL reaction):

ComponentStock ConcentrationVolume to AddFinal Concentration
Nuclease-free Water-to 20 µL-
10X Buffer (no Mg²⁺)10X2 µL1X
NTP Mix25 mM each3.2 µL4 mM each
Linear DNA Template0.5 µg/µL1 µL25 ng/µL
RNase Inhibitor40 U/µL0.5 µL1 U/µL
Inorganic Pyrophosphatase1 U/µL0.5 µL0.025 U/µL
MgCl₂ (Variable) 100 mM X µL 6 - 25 mM
T7 RNA Polymerase50 U/µL1 µL2.5 U/µL

3. Incubation:

  • Gently mix the components in each tube.

  • Incubate the reactions at 37°C for 2-4 hours.[]

4. Analysis:

  • After incubation, stop the reaction (e.g., by adding EDTA or using a cleanup kit).

  • Analyze the yield and quality of the transcribed RNA using agarose (B213101) gel electrophoresis. Look for a sharp, distinct band at the expected size. The brightest band will indicate the optimal Mg²⁺ concentration.

  • For more precise quantification, use a fluorometric assay (e.g., Qubit) or HPLC analysis.[13]

Visualizations

Mechanism of UTP Incorporation

Mg_Optimization_Workflow A 1. Prepare IVT Master Mix (w/o Mg²⁺) B 2. Set up Parallel Reactions A->B C 3. Add Mg²⁺ Gradient (e.g., 6-25 mM) B->C D 4. Incubate at 37°C (2-4 hours) C->D E 5. Stop Reaction D->E F 6. Analyze RNA Product E->F G Quantify Yield (e.g., Qubit, HPLC) F->G H Assess Quality (Gel Electrophoresis) F->H I 7. Identify Optimal Mg²⁺ Concentration G->I H->I Troubleshooting_Logic Start Problem: Low mRNA Yield CheckMg Was Mg²⁺ concentration optimized for NTP level? Start->CheckMg CheckPPi Was Pyrophosphatase used? CheckMg->CheckPPi Yes OptimizeMg Solution: Perform Mg²⁺ titration CheckMg->OptimizeMg No CheckTemplate Is DNA Template intact and pure? CheckPPi->CheckTemplate Yes AddPPi Solution: Add Pyrophosphatase to reaction CheckPPi->AddPPi No CheckEnzyme Is RNA Polymerase active? CheckTemplate->CheckEnzyme Yes PurifyTemplate Solution: Repurify DNA template CheckTemplate->PurifyTemplate No NewEnzyme Solution: Use new enzyme aliquot and run positive control CheckEnzyme->NewEnzyme No

References

Technical Support Center: Troubleshooting Failed RNA Labeling with UTP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RNA labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during RNA labeling experiments with UTP analogs.

Frequently Asked Questions (FAQs)

Q1: Why is my RNA labeling reaction with a UTP analog failing completely?

A1: A complete failure of the in vitro transcription (IVT) reaction can stem from several critical factors. First, assess the quality of your DNA template. Contaminants such as ethanol (B145695) or salts from DNA purification can inhibit RNA polymerases.[1] It is also crucial to ensure the template was correctly linearized.[1] Additionally, RNase contamination is a common culprit that can degrade your RNA transcripts as they are being synthesized.[1] Always use an RNase inhibitor in your transcription reactions to safeguard your products.[1][2]

Q2: I'm observing very low yields of my labeled RNA. What are the likely causes?

A2: Low yields can be attributed to several factors. The ratio of the UTP analog to natural UTP is critical. A high concentration of a bulky analog can reduce the efficiency of the RNA polymerase.[3] Incomplete cell lysis (if starting from cellular material), poor binding of RNA to purification columns, or inefficient elution during purification can also lead to lower than expected yields.[4] For short transcripts (<0.3 kb), increasing the incubation time (up to 16 hours) and the amount of DNA template (up to 2 µg) can help maximize the yield.

Q3: My fluorescently labeled UTP analog is not incorporating well. Why is this happening and how can I fix it?

A3: Fluorescent UTP analogs often present a challenge for RNA polymerases due to the steric hindrance caused by the bulky fluorescent dye.[5][6] This can lead to poor incorporation. To troubleshoot this, you can try reducing the concentration of the fluorescent UTP relative to the natural UTP.[5] Some researchers have found success by switching to fluorescently labeled UTPs from different manufacturers, as the specific linker and dye can influence incorporation efficiency.[5] Extending the reaction time to 90-120 minutes may also improve the incorporation of labeled UTPs.[5]

Q4: Are all UTP analogs incorporated with the same efficiency by T7 RNA Polymerase?

A4: No, the efficiency of incorporation varies significantly depending on the modification on the UTP analog. T7 RNA polymerase is known to have a broad substrate tolerance but its efficiency can be affected by modifications to the base, sugar, or phosphate (B84403) moiety of the nucleotide.[7][8] For instance, some base-modified nucleotides, like certain 5-substituted pyrimidines, are good substrates, while some sugar-modified nucleotides can act as chain terminators.[7][9][10]

Q5: How can I purify my labeled RNA to remove unincorporated UTP analogs?

A5: Several methods are available for purifying your labeled RNA. Spin column chromatography is a common and rapid method that uses silica-based filters to bind RNA while allowing unincorporated nucleotides and other reaction components to be washed away.[11] For higher purity, especially for applications sensitive to contaminants, denaturing polyacrylamide gel electrophoresis (PAGE) can be used to isolate the full-length labeled RNA.[12] Phenol/chloroform extraction followed by ethanol precipitation is another established method for cleaning up transcription reactions.[13]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during RNA labeling with UTP analogs.

Problem 1: No Labeled RNA Product Detected
Possible Cause Recommended Solution
Poor DNA Template Quality Purify the DNA template using phenol/chloroform extraction followed by ethanol precipitation to remove inhibitors.[1] Verify template integrity on an agarose (B213101) gel.
Incorrect Template Linearization Confirm the restriction enzyme cut site and ensure complete digestion of the plasmid DNA.[1]
RNase Contamination Use certified RNase-free reagents and labware. Always include an RNase inhibitor in the IVT reaction.[1][2]
Inactive RNA Polymerase Use a fresh aliquot of enzyme and ensure it has been stored correctly at -20°C.
UTP Analog Inhibits Polymerase Some analogs can be inhibitory. Perform a control reaction with only unmodified UTPs to confirm the functionality of other reaction components.[14]
Problem 2: Low Yield of Labeled RNA
Possible Cause Recommended Solution
Suboptimal Ratio of UTP Analog to UTP Titrate the ratio of the modified UTP to the natural UTP. A common starting point for biotin-labeled UTP is a 1:3 or 1:2 molar ratio of Biotin-16-UTP to standard UTP.[15]
Insufficient Incubation Time For short transcripts or when using bulky analogs, extend the incubation time to 2-4 hours, or even overnight.[15]
Low Nucleotide Concentration Ensure the final concentration of each of the four NTPs is adequate, typically in the range of 1-2 mM.[]
Inefficient RNA Purification If using spin columns, ensure the column is not overloaded.[17] For precipitation methods, ensure complete resuspension of the RNA pellet.
Presence of Transcription Byproducts Additives like DTT and spermidine (B129725) can enhance transcription yield and quality.[18] Including pyrophosphatase can prevent the accumulation of pyrophosphate, which can inhibit the reaction.[18]
Problem 3: Labeled RNA is Shorter Than Expected (Truncated Transcripts)
Possible Cause Recommended Solution
UTP Analog Acting as a Chain Terminator Some sugar-modified UTP analogs can cause premature termination of transcription.[9] If possible, test a different analog with a modification at a different position.
High Concentration of Modified UTP A high density of bulky modifications can cause the polymerase to dissociate from the template. Reduce the ratio of the modified UTP to the natural UTP.
Secondary Structure in RNA Transcript Perform the transcription reaction at a slightly higher temperature (e.g., 42°C) if your polymerase is thermostable, to help melt secondary structures.

Quantitative Data Summary

Parameter Recommended Range/Value Notes
DNA Template Concentration 0.5 - 1 µg per 20 µL reactionHigher concentrations may be needed for short transcripts.[15]
NTP Concentration (each) 1 - 2 mMCan be adjusted based on specific reaction conditions.[]
Biotin-16-UTP:UTP Molar Ratio 1:3 to 1:2A good starting point for achieving a balance between labeling efficiency and yield.[15]
Fluorescent UTP:UTP Molar Ratio Start with a 1:4 or 1:3 ratioMay require further optimization depending on the specific dye and linker.
T7 RNA Polymerase 1-2 U/µLAs recommended by most commercial kits.
Incubation Time 2 hours to overnightShorter transcripts and those with bulky analogs may benefit from longer incubation times.[15]
Incubation Temperature 37°CStandard for T7 RNA Polymerase.
MgCl₂ Concentration 20 - 40 mMOptimal concentration should be determined experimentally as it is critical for enzyme activity.[][19]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription for Biotin-RNA Labeling
  • Template Preparation: Linearize 1 µg of plasmid DNA with a suitable restriction enzyme. Purify the linearized template by phenol/chloroform extraction and ethanol precipitation. Resuspend the DNA in RNase-free water.

  • Reaction Assembly: At room temperature, combine the following in an RNase-free microfuge tube in the specified order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 2 µL of 100 mM DTT

    • 1 µL of RNase Inhibitor (40 U/µL)

    • 1 µg of linearized DNA template

    • 2 µL of ATP Solution (10 mM)

    • 2 µL of CTP Solution (10 mM)

    • 2 µL of GTP Solution (10 mM)

    • 1.5 µL of UTP Solution (10 mM)

    • 0.5 µL of Biotin-16-UTP (10 mM)

    • 2 µL of T7 RNA Polymerase (20 U/µL)

  • Incubation: Mix gently and incubate at 37°C for 2 hours. For transcripts shorter than 300 nucleotides, the incubation can be extended up to 16 hours.[15]

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purification: Purify the biotinylated RNA using a spin column purification kit according to the manufacturer's protocol or by ethanol precipitation.

Protocol 2: Purification of Labeled RNA using a Spin Column
  • Binding: Add 350 µL of Buffer RLT (or equivalent lysis/binding buffer) to the 20 µL transcription reaction and mix well.

  • Ethanol Addition: Add 250 µL of 100% ethanol and mix by pipetting.

  • Column Loading: Transfer the sample to an RNeasy spin column (or equivalent) placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

  • Washing:

    • Add 700 µL of Buffer RW1 (or equivalent wash buffer) to the spin column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add 500 µL of Buffer RPE (or equivalent wash buffer with ethanol) to the spin column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add another 500 µL of Buffer RPE to the spin column. Centrifuge for 2 minutes at ≥8000 x g to dry the silica (B1680970) membrane.

  • Elution: Place the spin column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the center of the silica membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

Visualizations

RNA_Labeling_Workflow cluster_0 Template Preparation cluster_1 In Vitro Transcription cluster_2 Purification pDNA Plasmid DNA linDNA Linearized DNA Template pDNA->linDNA Restriction Digest & Purification IVT_mix Assemble Reaction: - T7 RNA Polymerase - NTPs - UTP Analog - Buffer, DTT incubation Incubate at 37°C IVT_mix->incubation DNase Optional: DNase Treatment incubation->DNase purify Spin Column or Precipitation DNase->purify labeledRNA Purified Labeled RNA purify->labeledRNA

Caption: Experimental workflow for RNA labeling with UTP analogs.

Troubleshooting_Tree start RNA Labeling Fails q1 Is there any RNA product at all? (Check on gel) start->q1 no_product No Product q1->no_product No low_yield Low Yield / Wrong Size q1->low_yield Yes check_template Check Template Quality & Linearization no_product->check_template check_ratio Optimize UTP Analog: UTP Ratio low_yield->check_ratio check_enzyme Check Polymerase Activity & RNase Contamination check_template->check_enzyme Template OK solution1 Purify Template, Verify Digestion check_template->solution1 Problem Found solution2 Use Fresh Enzyme, Add RNase Inhibitor check_enzyme->solution2 Problem Found check_time Increase Incubation Time check_ratio->check_time Ratio OK solution3 Perform Titration of Analog check_ratio->solution3 Problem Found check_purification Review Purification Method check_time->check_purification Time OK solution4 Incubate 4h to Overnight check_time->solution4 Problem Found solution5 Ensure Column Not Overloaded check_purification->solution5 Problem Found

Caption: Troubleshooting decision tree for failed RNA labeling.

References

Validation & Comparative

A Head-to-Head Comparison: Uridine Triphosphate Trisodium Salt vs. UTP Free Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice between different forms of a key reagent can significantly impact experimental outcomes. Uridine triphosphate (UTP), a critical nucleotide in RNA synthesis and cellular signaling, is commercially available in two primary forms: the trisodium (B8492382) salt and the free acid. This guide provides an objective comparison of these two forms, supported by available data and experimental considerations, to aid in selecting the appropriate compound for your research needs.

Chemical and Physical Properties: A Tale of Two Forms

The most apparent distinction between Uridine triphosphate trisodium salt and UTP free acid lies in their chemical structure and resulting physical properties. The trisodium salt is the deprotonated form of UTP, with three sodium ions counteracting the negative charges on the triphosphate chain. This difference has significant implications for solubility, stability, and pH in solution.

PropertyThis compoundUTP Free Acid
Molecular Formula C₉H₁₂N₂Na₃O₁₅P₃[1][2][3]C₉H₁₅N₂O₁₅P₃[4]
Molecular Weight ~550.09 g/mol (anhydrous basis)[1][2][3]~484.14 g/mol [4]
Appearance White to off-white powder[1][3][5]Solid (Appearance may vary)
Solubility Soluble in water[6][7][8]Soluble in water
pH of 100 mM aqueous solution 7.0 - 8.5[6][9]Acidic (exact pH depends on concentration)
Storage Typically -20°C[3][6]Typically -20°C

Key takeaway: The primary practical difference for researchers is the pH of the resulting solution. UTP trisodium salt dissolves to form a near-neutral to slightly alkaline solution, which is often compatible with standard biological buffers. In contrast, UTP free acid will generate an acidic solution, necessitating pH adjustment of the final reaction mixture.

Performance in Key Experimental Applications

While direct comparative studies are scarce, we can infer the performance differences based on the chemical properties and established protocols for common applications.

In Vitro Transcription

In vitro transcription (IVT) is a cornerstone technique for generating RNA molecules. The reaction is catalyzed by RNA polymerases, which are highly sensitive to pH and magnesium ion concentration.

This compound in IVT:

  • pH Compatibility: The near-neutral pH of UTP trisodium salt solutions is advantageous as it minimizes the need for significant pH adjustments to the IVT reaction buffer, which is typically buffered around pH 7.5-8.0.

  • Magnesium Concentration: The trisodium salt form does not introduce excess protons that could interfere with the optimal free magnesium ion concentration, which is critical for RNA polymerase activity.

UTP Free Acid in IVT:

  • pH Adjustment Required: The acidic nature of UTP free acid solutions necessitates careful pH adjustment of the final IVT reaction mix. Failure to do so can lead to a suboptimal pH for the RNA polymerase, potentially reducing transcription efficiency and yield. The optimal pH for T7 RNA polymerase, a commonly used enzyme in IVT, is around 7.9.

  • Potential for Magnesium Chelation: While both forms chelate magnesium ions, the lower pH of the free acid solution could potentially alter the effective concentration of free Mg²⁺ available for the enzyme.

Experimental Evidence: A recent study highlighted the importance of UTP concentration in IVT, showing that limiting UTP levels can reduce the formation of double-stranded RNA (dsRNA) by-products.[10][11] While this study does not directly compare the salt and free acid forms, it underscores the sensitivity of the reaction to nucleotide concentration and reaction conditions, which can be influenced by the choice of UTP form.

P2Y Receptor Activation

UTP is a potent agonist for several P2Y receptor subtypes, which are G protein-coupled receptors involved in a myriad of physiological processes.[12] Functional assays for these receptors, such as calcium mobilization assays, are crucial in drug discovery.

This compound in Receptor Assays:

  • Physiological pH: The trisodium salt readily dissolves to a pH compatible with cell-based assays, which are typically conducted in physiological buffers (pH 7.2-7.4). This avoids pH-induced stress on the cells, ensuring the integrity of the receptor and downstream signaling pathways.

UTP Free Acid in Receptor Assays:

  • Buffering is Critical: The use of UTP free acid requires robust buffering of the assay medium to maintain a stable physiological pH upon its addition. A significant drop in pH could lead to non-specific effects and confound the interpretation of receptor activation data.

Experimental Protocols

Standard In Vitro Transcription (IVT) Protocol

This protocol is a general guideline and may require optimization for specific templates and applications.

Materials:

  • Linearized DNA template with a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • 100 mM ATP solution

  • 100 mM CTP solution

  • 100 mM GTP solution

  • 100 mM UTP solution (either trisodium salt or pH-adjusted free acid)

  • T7 RNA Polymerase

  • RNase Inhibitor

Procedure:

  • Thaw all reagents on ice.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 2 µL each of 100 mM ATP, CTP, GTP, and UTP solutions

    • X µL Linearized DNA template (e.g., 1 µg)

    • 1 µL RNase Inhibitor

    • 2 µL T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • (Optional) Add DNase I to remove the DNA template.

  • Purify the RNA using standard methods (e.g., lithium chloride precipitation or column-based purification).

Calcium Mobilization Assay for P2Y Receptor Activation

This protocol describes a typical procedure for measuring intracellular calcium changes in response to UTP.

Materials:

  • Cells expressing the P2Y receptor of interest

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • UTP solution (trisodium salt or pH-adjusted free acid)

  • Fluorescence plate reader with an injection module

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM in HBSS for 30-60 minutes at 37°C).

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Record a baseline fluorescence reading.

  • Inject the UTP solution at the desired concentration and continue to monitor fluorescence changes over time.

  • Analyze the data by calculating the change in fluorescence intensity from the baseline.

Visualizing the Impact: Signaling and Workflows

To better understand the context in which UTP functions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G UTP Signaling Pathway via P2Y Receptors UTP UTP P2Y_Receptor P2Y Receptor (e.g., P2Y2, P2Y4) UTP->P2Y_Receptor binds Gq_protein Gq Protein P2Y_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release induces Downstream Downstream Cellular Responses Ca2_release->Downstream PKC_activation->Downstream

Caption: UTP-mediated signaling through Gq-coupled P2Y receptors.

G In Vitro Transcription Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Template_Prep DNA Template Linearization & Purification IVT_Reaction In Vitro Transcription (37°C) Template_Prep->IVT_Reaction Reagent_Prep Reagent Preparation (NTPs, Buffer, Enzyme) Reagent_Prep->IVT_Reaction DNase_Treatment DNase I Treatment (Optional) IVT_Reaction->DNase_Treatment RNA_Purification RNA Purification DNase_Treatment->RNA_Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) RNA_Purification->QC

Caption: A typical workflow for in vitro transcription experiments.

Conclusion and Recommendations

The choice between this compound and UTP free acid primarily hinges on the experimental setup and the need for pH control.

  • For most standard biological applications , such as in vitro transcription and cell-based assays, This compound is the recommended choice . Its near-neutral pH in solution simplifies buffer preparation and minimizes the risk of pH-induced artifacts. This leads to more reproducible and reliable experimental results.

  • UTP free acid may be considered in specific situations where the introduction of sodium ions is undesirable or when a custom buffer system with a specific pH is being formulated from scratch. However, researchers must be diligent in adjusting the final pH of their reaction mixtures to ensure optimal conditions for their experiments.

Ultimately, understanding the chemical differences between these two forms of UTP and their potential impact on experimental parameters will empower researchers to make an informed decision that best suits their scientific goals.

References

A Researcher's Guide to Validating UTP Incorporation in RNA Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, drug development, and genomics, accurately validating the incorporation of uridine (B1682114) triphosphate (UTP) and its analogs into RNA transcripts is a critical step in various applications, from studying gene expression to developing mRNA-based therapeutics. The choice of validation method can significantly impact the interpretation of experimental results. This guide provides an objective comparison of common techniques for validating UTP incorporation, complete with experimental data, detailed protocols, and workflow diagrams to aid in selecting the most suitable approach for your research needs.

Comparison of UTP Incorporation Validation Methods

The selection of a validation method depends on factors such as the specific research question, required sensitivity, throughput, and available equipment. The following table summarizes the key characteristics of four common methodologies.

Method Principle Primary Application Advantages Disadvantages Typical Labeling Efficiency Signal-to-Noise Ratio
Radiolabeling Incorporation of radiolabeled UTP (e.g., [α-³²P]UTP) into RNA, followed by detection via autoradiography or scintillation counting.Measuring nascent transcription (e.g., nuclear run-on assays), in vitro transcription assays.High sensitivity, direct quantification of incorporation.Use of hazardous materials, specialized equipment required, time-consuming.Can be very high, with over 50% of the label incorporated in a 10-minute reaction.[1]High, especially with proper background correction.
Fluorescent Labeling Two-step process: incorporation of an amine-modified UTP (aminoallyl-UTP) followed by chemical coupling to a fluorescent dye (e.g., Cy3, Cy5).Microarray analysis, fluorescence in situ hybridization (FISH).Non-radioactive, multiplexing possible with different dyes, high-throughput compatible.Indirect labeling process, potential for dye bias, lower sensitivity than radiolabeling.Indirect labeling with aminoallyl-UTP can result in 2- to 3-fold higher degrees of labeling compared to direct incorporation of fluorescently labeled UTPs.[2]Good, but can be affected by background fluorescence and quenching at high labeling densities.[2]
Mass Spectrometry Analysis of RNA digested into individual nucleosides to identify and quantify modified and unmodified UTP.Absolute quantification of modified nucleosides in RNA, quality control of synthetic mRNA.High specificity and accuracy, can identify unknown modifications, provides absolute quantification.Requires specialized and expensive equipment, complex data analysis, lower throughput.Not applicable in the same way as labeling methods, but provides precise quantification of modified vs. unmodified nucleosides.High, with excellent resolution of different nucleosides.
Direct RNA Sequencing Sequencing of native RNA molecules without conversion to cDNA, allowing for the direct detection of modified bases.Epitranscriptome analysis, isoform and splice variant identification, analysis of poly(A) tail length.Provides sequence context of modifications, avoids biases from reverse transcription and PCR, allows for the discovery of new modifications.Lower throughput and higher error rates compared to other sequencing methods, requires high-quality RNA.Not a labeling method, but directly identifies incorporated modified nucleotides. The latest chemistries show an aligned accuracy of ~96%.[3]Signal is based on changes in ionic current; analysis is complex but specific to modified bases.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding the intricacies of each validation method. The following diagrams, created using the DOT language, illustrate the general workflows for radiolabeling and fluorescent labeling of RNA transcripts.

experimental_workflow_radiolabeling cluster_transcription In Vitro Transcription cluster_analysis Analysis DNA_Template DNA Template Transcription_Mix Transcription Reaction DNA_Template->Transcription_Mix NTPs ATP, GTP, CTP NTPs->Transcription_Mix Radiolabeled_UTP [α-³²P]UTP Radiolabeled_UTP->Transcription_Mix RNA_Polymerase RNA Polymerase RNA_Polymerase->Transcription_Mix Radiolabeled_RNA Radiolabeled RNA Transcript Transcription_Mix->Radiolabeled_RNA Incubation Purification Purification Radiolabeled_RNA->Purification Gel_Electrophoresis Gel Electrophoresis Purification->Gel_Electrophoresis Scintillation_Counting Scintillation Counting Purification->Scintillation_Counting Autoradiography Autoradiography Gel_Electrophoresis->Autoradiography Quantification Quantification Autoradiography->Quantification Scintillation_Counting->Quantification

Workflow for Radiolabeling of RNA Transcripts.

experimental_workflow_fluorescent_labeling cluster_transcription In Vitro Transcription cluster_labeling_analysis Labeling and Analysis DNA_Template_F DNA Template Transcription_Mix_F Transcription Reaction DNA_Template_F->Transcription_Mix_F NTPs_F ATP, GTP, CTP, UTP NTPs_F->Transcription_Mix_F Aminoallyl_UTP Aminoallyl-UTP Aminoallyl_UTP->Transcription_Mix_F RNA_Polymerase_F RNA Polymerase RNA_Polymerase_F->Transcription_Mix_F Amine_Modified_RNA Amine-Modified RNA Transcription_Mix_F->Amine_Modified_RNA Incubation Purification_F Purification Amine_Modified_RNA->Purification_F Dye_Coupling NHS-Ester Dye Coupling Purification_F->Dye_Coupling Fluorescent_RNA Fluorescently Labeled RNA Dye_Coupling->Fluorescent_RNA Final_Purification Final Purification Fluorescent_RNA->Final_Purification Spectrophotometry Spectrophotometry Final_Purification->Spectrophotometry Microarray_Analysis Microarray Analysis Final_Purification->Microarray_Analysis Quantification_F Quantification Spectrophotometry->Quantification_F Microarray_Analysis->Quantification_F

Workflow for Fluorescent Labeling of RNA Transcripts.

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for two of the key techniques discussed.

Protocol 1: Radiolabeling of RNA using [α-³²P]UTP in an In Vitro Transcription Reaction

This protocol describes the synthesis of a uniformly ³²P-labeled RNA transcript.

Materials:

  • Linearized plasmid DNA template (1 µg/µl)

  • 10X Transcription Buffer

  • 100 mM ATP, CTP, GTP solution

  • 10 mM UTP solution

  • [α-³²P]UTP (10 mCi/ml, 3000 Ci/mmol)

  • T7, SP6, or T3 RNA Polymerase (20 U/µl)

  • RNase-free DNase I (1 U/µl)

  • RNase-free water

  • G50 buffer

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • 100% Ethanol (B145695)

  • 75% Ethanol

Procedure:

  • Assemble the following reaction mixture at room temperature in a nuclease-free microfuge tube (total volume of 20 µl):

    • 2 µl of 10X Transcription Buffer

    • 1 µl of 100 mM ATP

    • 1 µl of 100 mM CTP

    • 1 µl of 100 mM GTP

    • 0.5 µl of 10 mM UTP

    • 5 µl of [α-³²P]UTP

    • 1 µl of linearized DNA template (1 µg)

    • 1 µl of RNA Polymerase (20 units)

    • 7.5 µl of RNase-free water

  • Mix gently and incubate at 37°C for 1-2 hours.

  • To remove the DNA template, add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 230 µl of G50 buffer.

  • Perform a phenol:chloroform extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at 14,000 x g for 5 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C for at least 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the RNA.

  • Wash the pellet with 75% ethanol and air dry.

  • Resuspend the radiolabeled RNA in an appropriate volume of RNase-free water.

  • The incorporation of ³²P-UTP can be quantified by scintillation counting or visualized by autoradiography after gel electrophoresis.

Protocol 2: Fluorescent Labeling of RNA via Aminoallyl-UTP Incorporation

This protocol outlines the generation of dye-labeled antisense RNA probes for applications like microarray hybridization.[4]

I: cDNA Synthesis

  • In a nuclease-free tube, mix: 3-10 µg of total RNA, 1 µl of T7dT primer (0.5µg/µl), and RNase-free water to a final volume of 12 µl.

  • Incubate at 70°C for 10 minutes, then quick-chill on ice.

  • Add 4 µl of 5X First Strand Buffer, 2 µl of 0.1 M DTT, and 1 µl of dNTP mix (10 mM each).

  • Incubate at 37°C for 2 minutes.

  • Add 1 µl of Superscript II reverse transcriptase and incubate at 37°C for 1 hour.

II: Second Strand Synthesis

  • To the first-strand reaction, add: 92 µl of H₂O, 30 µl of 5X Second Strand Buffer, 3 µl of dNTP mix (10 mM each), 4 µl of E. coli DNA Polymerase I, and 1 µl of E. coli RNase H.

  • Incubate at 16°C for 2 hours.

  • Stop the reaction by adding 10 µl of 0.5 M EDTA.

III: In Vitro Transcription with Aminoallyl-UTP

  • Purify the cDNA using phenol:chloroform extraction and ethanol precipitation.

  • Set up the in vitro transcription reaction using a commercial kit, substituting a portion of the UTP with aminoallyl-UTP (a common ratio is 3:2 UTP:aminoallyl-UTP).

  • Incubate the reaction at 37°C for 4-6 hours.

  • Purify the amine-modified RNA using a column-based RNA cleanup kit.

IV: Dye Coupling

  • Resuspend 5-10 µg of the purified aminoallyl-RNA in 4.5 µl of 0.1 M sodium carbonate buffer, pH 9.0.

  • Add 4.5 µl of NHS-ester dye (e.g., Cy3 or Cy5, resuspended in DMSO).

  • Incubate in the dark at room temperature for 1 hour.

  • Purify the labeled RNA using an RNA cleanup kit to remove uncoupled dye.

  • Measure dye incorporation and RNA concentration using a spectrophotometer by measuring absorbance at 260 nm (for RNA) and the dye-specific wavelength (e.g., 550 nm for Cy3, 650 nm for Cy5). The labeling efficiency is typically 25-50 dye molecules per 1000 nucleotides.[4]

Conclusion

The validation of UTP incorporation into RNA transcripts is a fundamental aspect of many molecular biology workflows. The choice between methods such as radiolabeling, fluorescent labeling, mass spectrometry, and direct RNA sequencing should be guided by the specific experimental goals, required sensitivity, and available resources. While radiolabeling offers high sensitivity for quantitative studies of nascent transcription, fluorescent labeling provides a safer and more high-throughput alternative for applications like microarrays. Mass spectrometry stands out for its ability to provide absolute quantification and identify novel modifications, making it ideal for quality control of therapeutic RNAs. Finally, direct RNA sequencing is revolutionizing the field by enabling the sequence-specific detection of modified bases in their native context. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the accuracy and reliability of their findings.

References

UTP vs. ATP Potency at P2Y Receptors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between nucleotides and their receptors is paramount. This guide provides an objective comparison of the potency of two key endogenous agonists, Uridine Triphosphate (UTP) and Adenosine Triphosphate (ATP), at various P2Y receptor subtypes. The information presented is supported by experimental data to aid in the design and interpretation of studies in purinergic signaling.

Extracellular nucleotides such as ATP and UTP are crucial signaling molecules that mediate a wide array of physiological and pathological processes through their interaction with P2Y receptors, a family of G protein-coupled receptors (GPCRs). The eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) exhibit distinct ligand preferences and couple to various intracellular signaling cascades, making them attractive therapeutic targets. This guide focuses on the comparative potency of UTP and ATP as agonists for these receptors.

Comparative Potency of UTP and ATP at P2Y Receptor Subtypes

The potency of UTP and ATP varies significantly across the different P2Y receptor subtypes. This differential activation is fundamental to the specific physiological roles of each receptor. The following table summarizes the half-maximal effective concentrations (EC₅₀) of UTP and ATP at several human P2Y receptors, providing a quantitative comparison of their potency.

P2Y Receptor SubtypePredominant G Protein CouplingUTP EC₅₀ (µM)ATP EC₅₀ (µM)Relative Potency
P2Y₁ Gq/11Inactive~1.5[1]ATP-selective
P2Y₂ Gq/11~0.05 - 3[1][2]~0.09 - 3[1][2]UTP ≈ ATP
P2Y₄ (human) Gq/11~0.073[2]Weak agonist/antagonistUTP >> ATP
P2Y₆ Gq/11Weak agonistInactivePrimarily UDP-sensitive
P2Y₁₁ Gs and Gq/11Inactive[1]~17 (cAMP) / ~65 (IP₃)[2]ATP-selective
P2Y₁₂ Gi/oInactiveAntagonist[3]ADP-selective
P2Y₁₃ Gi/oInactivePartial agonist[3]ADP-selective
P2Y₁₄ Gi/oInactiveInactiveUDP-glucose/UDP-selective

Note: EC₅₀ values can vary depending on the cell type, expression system, and assay conditions used. The data presented is a representative range from published studies.

P2Y Receptor Signaling Pathways

Upon agonist binding, P2Y receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The specific pathway activated depends on the G protein subtype to which the receptor is coupled.

cluster_gq Gq/11 Signaling cluster_gi Gi/o Signaling cluster_gs Gs Signaling UTP_Gq UTP / ATP P2Y_Gq P2Y₂, P2Y₄, P2Y₆, P2Y₁₁ UTP_Gq->P2Y_Gq Gq Gq/11 P2Y_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ATP_Gi ADP (ATP antagonist at P2Y₁₂) P2Y_Gi P2Y₁₂, P2Y₁₃, P2Y₁₄ ATP_Gi->P2Y_Gi Gi Gi/o P2Y_Gi->Gi AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib ATP_Gs ATP P2Y_Gs P2Y₁₁ ATP_Gs->P2Y_Gs Gs Gs P2Y_Gs->Gs AC_stim Adenylyl Cyclase (AC) Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim start Cells expressing P2Y receptor of interest assay_choice Select appropriate assay based on G protein coupling start->assay_choice gq_path Gq/11-coupled (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁) assay_choice->gq_path gi_gs_path Gi/o or Gs-coupled (P2Y₁₁, P2Y₁₂, P2Y₁₃, P2Y₁₄) assay_choice->gi_gs_path ca_assay Calcium Mobilization Assay gq_path->ca_assay ip_assay Inositol Phosphate Assay gq_path->ip_assay camp_assay cAMP Assay gi_gs_path->camp_assay dose_response Generate dose-response curve with varying agonist concentrations ca_assay->dose_response ip_assay->dose_response camp_assay->dose_response ec50 Calculate EC₅₀ value dose_response->ec50

References

Unraveling Transcription Efficiency: A Comparative Guide to UTP and its Modified Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing in vitro transcription (IVT) is paramount for producing high-quality mRNA for therapeutics and vaccines. A key consideration in this process is the choice between standard uridine (B1682114) triphosphate (UTP) and its modified analogs. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection and enhance your transcription efficiency.

The incorporation of modified nucleoside triphosphates, particularly UTP analogs, into mRNA transcripts has been shown to be a powerful strategy to enhance stability, increase translation efficiency, and reduce the immunogenicity of the resulting mRNA.[1][2] However, the introduction of these modified bases can also impact the efficiency of the in vitro transcription reaction itself. The most commonly used RNA polymerase for IVT, T7 RNA polymerase, exhibits varying tolerance to different modifications.

Performance Metrics: UTP vs. Modified UTP Analogs

The efficiency of in vitro transcription is influenced by the specific UTP analog used. Generally, T7 RNA polymerase can effectively incorporate UTP analogs with smaller modifications at the 5-position of the pyrimidine (B1678525) ring.[3][4] However, bulky modifications can hinder the polymerase's activity, leading to reduced yields.[3][4][5]

Commonly used modified UTPs such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) are favored for their ability to suppress immune responses and enhance protein translation.[1][6] Studies have shown that while these modifications can sometimes lead to a slight decrease in overall RNA yield compared to using only standard UTP, the functional benefits often outweigh this consideration.[7] In fact, N1-methylpseudouridine has been demonstrated to be incorporated with higher fidelity than pseudouridine.[8]

Here is a summary of the comparative performance based on available data:

NucleotideRelative YieldFidelityKey AdvantagesConsiderations
UTP (Standard) HighStandard- High transcription yield.- Resulting mRNA can be immunogenic. - Lower stability in vivo.
Pseudouridine (Ψ)-TP Slightly ReducedModerate- Reduced immunogenicity.[1][9] - Increased translational capacity and biological stability.[10]- Can be incorporated with lower fidelity than m1Ψ-TP.[8]
N1-Methylpseudouridine (m1Ψ)-TP Slightly ReducedHigh- Significantly reduced immunogenicity.[1][9] - Enhanced translation efficiency.[1][10] - Higher fidelity of incorporation compared to Ψ-TP.[8]- May slightly decrease overall transcription yield compared to UTP.
5-Methoxy-UTP ModerateNot specified- Can be incorporated by T7 RNA polymerase.[10]- Impact on immunogenicity and translation is less characterized than Ψ and m1Ψ.
2-Thio-UTP ModerateNot specified- Can be incorporated by T7 RNA polymerase.[10] - Shown to ablate TLR immunogenicity.[9]- Potential for reduced transcription efficiency.
Aminoallyl-UTP HighHigh- Allows for post-transcriptional labeling with amine-reactive molecules.- The modification itself does not directly enhance stability or translation.
Biotin-UTP / Fluorescein-UTP ReducedHigh- Enables non-radioactive labeling and detection of RNA.- Can significantly reduce transcription yields, especially with larger dye molecules.[7]

Experimental Protocol: In Vitro Transcription with UTP vs. Modified UTP

This protocol provides a general framework for comparing the transcription efficiency of standard UTP with a modified UTP analog (e.g., N1-methylpseudouridine-5'-triphosphate).

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, CTP, GTP solution (100 mM each)

  • UTP solution (100 mM)

  • Modified UTP analog solution (e.g., m1Ψ-TP, 100 mM)

  • RNase Inhibitor (40 U/µL)

  • T7 RNA Polymerase (50 U/µL)

Procedure:

  • Reaction Setup: Assemble the following reaction mixtures at room temperature in separate nuclease-free tubes.

ComponentUTP Reaction (20 µL) Modified UTP Reaction (20 µL)
Nuclease-free waterto 20 µLto 20 µL
10X Transcription Buffer2 µL2 µL
ATP (100 mM)2 µL2 µL
CTP (100 mM)2 µL2 µL
GTP (100 mM)2 µL2 µL
UTP (100 mM)2 µL-
Modified UTP (100 mM)-2 µL
Linearized DNA Template (1 µg/µL)1 µL1 µL
RNase Inhibitor (40 U/µL)1 µL1 µL
T7 RNA Polymerase (50 U/µL)1 µL1 µL
  • Incubation: Mix the components gently by pipetting and incubate the reactions at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours to increase yield.[7]

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the transcribed RNA using a suitable method, such as lithium chloride precipitation or a column-based RNA cleanup kit.

  • Quantification and Analysis: Determine the concentration of the synthesized RNA using a spectrophotometer (e.g., NanoDrop). Analyze the integrity and size of the RNA transcripts by denaturing agarose (B213101) gel electrophoresis.

Visualizing the Workflow

The following diagram illustrates the general workflow of an in vitro transcription reaction, highlighting the incorporation of either standard UTP or a modified UTP analog.

IVT_Workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription Reaction cluster_analysis Downstream Processing & Analysis Template Linearized Plasmid DNA (with T7 Promoter) T7_Polymerase T7 RNA Polymerase Template->T7_Polymerase binds to promoter Purification RNA Purification (DNase Treatment) T7_Polymerase->Purification synthesizes RNA NTPs ATP, CTP, GTP NTPs->T7_Polymerase UTP_choice UTP Choice UTP Standard UTP UTP_choice->UTP Standard ModUTP Modified UTP (e.g., m1Ψ-TP) UTP_choice->ModUTP Modified UTP->T7_Polymerase ModUTP->T7_Polymerase QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC

Caption: In Vitro Transcription Workflow.

Conclusion

The choice between standard UTP and its modified analogs is a critical decision in the design of in vitro transcription reactions. While standard UTP typically yields the highest quantity of RNA, modified UTPs like pseudouridine and N1-methylpseudouridine offer significant advantages in terms of reduced immunogenicity and enhanced translational efficiency, which are crucial for therapeutic applications. By understanding the trade-offs in transcription efficiency and the functional benefits of different UTP analogs, researchers can make informed decisions to optimize their mRNA synthesis for their specific needs.

References

UTP Trisodium Salt: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving reliable and reproducible experimental outcomes. Uridine-5'-triphosphate (UTP) is a critical nucleotide involved in RNA synthesis and cellular signaling. While available in various salt forms, UTP trisodium (B8492382) salt is frequently the preferred choice. This guide provides a comparative analysis of UTP trisodium salt against other potential forms, supported by available data, to inform your experimental design.

Enhanced Solubility and Stability: The Primary Advantages

UTP trisodium salt is favored in research and pharmaceutical applications primarily for its superior solubility and stability in aqueous solutions. The trisodium salt form of UTP is a white, crystalline powder that readily dissolves in water, forming a clear, colorless solution. This high solubility is crucial for preparing concentrated stock solutions and ensuring homogeneity in reaction mixtures.

While direct comparative studies detailing the solubility and stability of various UTP salts are not extensively published, the general principles of nucleotide chemistry suggest that salt forms, particularly sodium salts, are more soluble and stable than the free acid form. The free acid form of UTP is less soluble in water and can be less stable, especially in solutions with varying pH. The presence of sodium counter-ions helps to maintain the pH of the solution and stabilize the triphosphate chain of the UTP molecule. Anecdotal evidence and supplier information consistently highlight the enhanced solubility and stability of the trisodium salt form, making it more suitable for a wide range of laboratory applications.

Comparative Data of UTP Salts

The following table summarizes the available physical and chemical properties of UTP trisodium salt and its common alternatives. The lack of extensive, direct comparative experimental data in the public domain necessitates a reliance on supplier-provided information and general chemical principles.

PropertyUTP Trisodium SaltUTP Disodium SaltUTP Tetrasodium SaltUTP (Free Acid)
Molecular Formula C₉H₁₂N₂Na₃O₁₅P₃C₉H₁₃N₂Na₂O₁₅P₃C₉H₁₁N₂Na₄O₁₄P₃SC₉H₁₅N₂O₁₅P₃
Molecular Weight 550.09 g/mol 528.11 g/mol 588.13 g/mol 484.14 g/mol
Appearance White crystalline powderWhite to off-white powderColorless transparent liquidData not readily available
Solubility in Water High (e.g., 75 g/100 mL at 20°C)[1]Soluble in waterSoluble in waterSlightly soluble[2]
Storage Temperature -20°C[1]-20°C-20°C2-8°C (sealed, dry)
Purity (Typical) ≥95% (NMR)≥95% by HPLC≥95%Data not readily available

Key Applications and Experimental Considerations

UTP trisodium salt is a versatile reagent utilized in numerous molecular biology and pharmacology applications. Its high purity and stability make it an excellent substrate for various enzymes.

In Vitro Transcription

In vitro transcription (IVT) is a fundamental technique for synthesizing RNA molecules from a DNA template. UTP is one of the four essential ribonucleotide triphosphates (rNTPs) required for this process. The use of high-purity UTP trisodium salt is critical for achieving high yields of full-length RNA transcripts.

G cluster_0 Template Preparation cluster_1 In Vitro Transcription Reaction cluster_2 Purification cluster_3 Quality Control pDNA Plasmid DNA Linearized_DNA Linearized DNA Template pDNA->Linearized_DNA Restriction Digest IVT_Mix IVT Reaction Mix (T7/SP6/T3 Polymerase, rNTPs including UTP Trisodium Salt, Buffer) Linearized_DNA->IVT_Mix Incubation Incubation (37°C) IVT_Mix->Incubation DNase DNase I Treatment Incubation->DNase RNA_Purification RNA Purification (e.g., column-based) DNase->RNA_Purification QC RNA Quality Control (Gel Electrophoresis, Spectrophotometry) RNA_Purification->QC Final_RNA Purified RNA QC->Final_RNA G UTP UTP P2Y_R P2Y Receptor UTP->P2Y_R binds Gq Gq Protein P2Y_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

References

T7 vs. SP6 RNA Polymerase: A Comparative Analysis for In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice between T7 and SP6 RNA polymerases is a critical decision in the in vitro transcription (IVT) workflow. Both enzymes are DNA-dependent RNA polymerases derived from bacteriophages and are highly specific for their respective promoter sequences.[1][2] This guide provides a comparative analysis of their performance, particularly concerning the incorporation of Uridine Triphosphate (UTP), supported by experimental data and protocols.

Key Performance Characteristics

T7 and SP6 RNA polymerases, while structurally and functionally similar, exhibit key differences in promoter specificity, transcription efficiency, and error rates.[1] The primary distinction lies in their stringent and exclusive recognition of their cognate promoter sequences, a factor that dictates the choice of expression vector.[3]

Data Summary: T7 vs. SP6 Polymerase

FeatureT7 RNA PolymeraseSP6 RNA Polymerase
Promoter Consensus 5'-TAATACGACTCACTATAGGG-3'5'-ATTTAGGTGACACTATAGAAG-3'
Transcription Yield High; often considered the standard for high-yield IVT.[][5]Very High; some studies report consistently higher yields than T7.[6]
Error Rate Approx. 5.3 x 10⁻⁵ errors/base (unmodified NTPs).[7]Can be up to two-fold higher than T7 polymerase.[8]
Initiation Sequence Prefers 5'-GGGAG at the start of the transcript.[6]Prefers 5'-GAAGA at the start of the transcript.[6]
Modified UTP Tolerance Generally high; widely used for incorporating modified nucleotides like N1-methyl-pseudouridine.[9][10]Efficiently incorporates modified nucleotides, though fidelity may be lower than T7.[8]
Salt Sensitivity Tolerant to moderate salt concentrations.Extremely sensitive to salt; concentrations above 50 mM can be inhibitory.[11]
Optimal Temperature 37°C37°C to 40°C (40°C may help with strong secondary structures).[11]
Detailed Comparison

Promoter Specificity: The specificity of each polymerase for its promoter is a cornerstone of their function. The two base pairs at positions -9 and -8 of the promoter sequence are the primary determinants of this specificity.[3][12] This strict recognition ensures that transcription initiates only from the intended start site, preventing non-specific RNA synthesis.[13]

Transcription Efficiency and Yield: Both enzymes are known for their robust RNA production. While T7 polymerase is a widely used workhorse for generating large amounts of RNA, some studies have demonstrated that SP6 polymerase can produce consistently higher yields, making it advantageous for applications requiring milligram quantities of RNA.[6][14] A typical reaction with 2 µg of plasmid DNA can yield approximately 40 µg of synthesized RNA.[1] The final yield, however, is dependent on multiple factors including template quality, NTP concentration, and reaction optimization.[]

Fidelity and Error Rate: Transcription fidelity is crucial for producing functional RNA molecules. T7 RNA polymerase has a reported error rate of approximately 1 in 20,000 bases (5 x 10⁻⁵).[7][15] In contrast, studies comparing the incorporation of modified nucleotides have shown that SP6 polymerase can have an error rate up to twice as high as T7.[8] This is a critical consideration for applications where sequence accuracy is paramount, such as the synthesis of mRNA for therapeutic use.

Incorporation of UTP and Modified Analogs: Both polymerases efficiently incorporate natural UTP and a variety of modified UTPs, which is essential for synthesizing RNAs with enhanced stability or reduced immunogenicity (e.g., using N1-methyl-pseudouridine).[8][16][17] T7 polymerase is extensively documented for its efficient use of these analogs, a key factor in the production of mRNA vaccines.[10] While SP6 also incorporates modified nucleotides, the potential for a higher error rate should be considered.[8]

Experimental Protocols & Methodologies

To objectively compare the performance of T7 and SP6 polymerases, a standardized in vitro transcription workflow should be employed.

Diagram: Comparative IVT Workflow

IVT_Workflow Comparative In Vitro Transcription Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_analysis Downstream Analysis Template Plasmid DNA (with T7 & SP6 promoters) Linearize Linearize with Restriction Enzyme Template->Linearize Purify_DNA Purify Linear DNA Template Linearize->Purify_DNA IVT_T7 T7 IVT Reaction (T7 Polymerase, NTPs incl. UTP) Purify_DNA->IVT_T7 IVT_SP6 SP6 IVT Reaction (SP6 Polymerase, NTPs incl. UTP) Purify_DNA->IVT_SP6 DNase DNase I Treatment (Template Removal) IVT_T7->DNase IVT_SP6->DNase Purify_RNA RNA Purification DNase->Purify_RNA Quantify Yield Quantification (e.g., NanoDrop, Qubit) Purify_RNA->Quantify Integrity Integrity Analysis (e.g., Gel Electrophoresis) Purify_RNA->Integrity Comparison Comparative Analysis (Yield, Integrity, Purity) Quantify->Comparison Integrity->Comparison

Caption: Workflow for comparing T7 and SP6 polymerase performance.

Template Preparation
  • Linearization: A plasmid vector containing the gene of interest downstream of both T7 and SP6 promoters should be linearized with a restriction enzyme that cuts downstream of the desired RNA sequence. Complete linearization is crucial to prevent transcriptional read-through.[18]

  • Purification: The linearized DNA template must be purified to remove restriction enzymes, buffer components, and any potential nucleases. Phenol/chloroform extraction followed by ethanol (B145695) precipitation is a standard method.[18] The final DNA pellet should be dissolved in nuclease-free water.

In Vitro Transcription Reaction

The following protocol is a generalized starting point for a 20 µL reaction. Optimization may be required.

  • Reaction Setup: At room temperature, combine the following components in a nuclease-free microcentrifuge tube.[13][18]

    • Nuclease-Free Water: to a final volume of 20 µL

    • 5X Transcription Buffer: 4 µL (Final 1X: e.g., 40 mM Tris-HCl, 6 mM MgCl₂, 10 mM DTT, 2 mM Spermidine)

    • Linearized DNA Template: 1 µg

    • rNTP Mix (ATP, GTP, CTP, UTP): 2 µL of 10 mM stock each (Final 1 mM each)

    • RNase Inhibitor: 1 µL

    • T7 or SP6 RNA Polymerase: 2 µL (e.g., 20-40 units)

  • Incubation: Mix gently and incubate at 37°C for 2 hours.[19]

Post-Transcription Processing and Analysis
  • Template Removal: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[19]

  • RNA Purification: Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit, to remove proteins, salts, and free nucleotides.

  • Quantification: Determine the RNA concentration (and thus the yield) using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

  • Integrity Analysis: Assess the size and integrity of the RNA transcripts by running a sample on a denaturing agarose (B213101) gel. A sharp, distinct band at the expected size indicates high-quality, full-length transcripts.

By following this standardized workflow, researchers can generate reliable, side-by-side data to determine whether T7 or SP6 RNA polymerase is better suited for their specific application, considering factors like required yield, sequence fidelity, and the use of modified uridines.

References

A Researcher's Guide to UTP Alternatives for Specific RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of RNA is a cornerstone of investigating gene expression, RNA trafficking, and therapeutic development. While radiolabeling with isotopes like ³²P-UTP offers high sensitivity, concerns over safety and disposal have spurred the development of a diverse toolkit of non-radioactive Uridine Triphosphate (UTP) alternatives. This guide provides an objective comparison of the most prevalent UTP analogs for specific RNA labeling, supported by experimental data and detailed protocols to inform the selection of the optimal method for your research needs.

Comparing the Alternatives: A Data-Driven Overview

The choice of a UTP alternative hinges on the specific experimental goals, including the required sensitivity, the downstream application, and whether the labeling is performed in vitro or in living cells. The following tables summarize the key performance metrics of the most common UTP analogs.

Labeling MethodUTP AnalogDetection MethodTypical Labeling EfficiencyRelative RNA YieldKey AdvantagesKey Disadvantages
Biotin (B1667282) Labeling Biotin-11-UTPStreptavidin-conjugate (e.g., HRP, fluorophore)HighGood to ModerateWell-established, versatile detection, strong signal amplification possible.Indirect detection, potential for steric hindrance from the biotin-streptavidin complex.
Direct Fluorescent Labeling Fluorophore-conjugated UTP (e.g., Fluorescein-12-UTP, Cy3-UTP)Direct fluorescence microscopy or gel imagingModerate to HighModerateSingle-step detection, suitable for multiplexing with different fluorophores.Potential for dye-induced changes in RNA structure/function, lower signal amplification than biotin systems.
Two-Step "Click" Chemistry 5-Ethynyl-UTP (EU) or 5-(1,7-octadinyl)uridine triphosphate (ODUTP)Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reaction with an azide- or alkyne-tagged reporterHighGoodBio-orthogonal, highly specific, versatile for various reporters, suitable for in vivo labeling.[1][2][3]Two-step process, potential for copper cytotoxicity in live-cell applications (CuAAC).[2]
Immunogenicity Reduction Pseudouridine-5'-Triphosphate (Ψ-UTP) or 1-Methylpseudouridine-5'-Triphosphate (m1Ψ-UTP)Not for direct detection; used to modify RNAHigh (complete substitution possible)GoodReduces innate immune response to in vitro transcribed RNA, enhances translation efficiency.[4]Not a labeling method for visualization or capture.

Visualizing the Workflow: From Transcription to Detection

The following diagrams illustrate the general experimental workflows for the three main labeling strategies.

Biotin_Labeling_Workflow cluster_0 In Vitro Transcription cluster_1 Detection DNA Template DNA Template Transcription Mix Transcription Mix DNA Template->Transcription Mix + T7/SP6 Polymerase Biotinylated RNA Biotinylated RNA Transcription Mix->Biotinylated RNA Incubate @ 37°C Biotin-UTP Biotin-UTP Biotin-UTP->Transcription Mix NTPs NTPs NTPs->Transcription Mix Detection Step Detection Step Biotinylated RNA->Detection Step + Streptavidin-conjugate Signal Signal Detection Step->Signal

Biotin RNA Labeling Workflow

Fluorescent_Labeling_Workflow cluster_0 In Vitro Transcription cluster_1 Detection DNA Template DNA Template Transcription Mix Transcription Mix DNA Template->Transcription Mix + T7/SP6 Polymerase Fluorescent RNA Fluorescent RNA Transcription Mix->Fluorescent RNA Incubate @ 37°C Fluorescent-UTP Fluorescent-UTP Fluorescent-UTP->Transcription Mix NTPs NTPs NTPs->Transcription Mix Direct Visualization Direct Visualization Fluorescent RNA->Direct Visualization Click_Chemistry_Workflow cluster_0 In Vitro Transcription cluster_1 Click Reaction cluster_2 Detection DNA Template DNA Template Transcription Mix Transcription Mix DNA Template->Transcription Mix + T7/SP6 Polymerase Alkyne-modified RNA Alkyne-modified RNA Transcription Mix->Alkyne-modified RNA Incubate @ 37°C Alkyne-UTP Alkyne-UTP Alkyne-UTP->Transcription Mix NTPs NTPs NTPs->Transcription Mix Labeled RNA Labeled RNA Alkyne-modified RNA->Labeled RNA + Azide-Reporter (e.g., Fluorophore, Biotin) Signal Signal Labeled RNA->Signal

References

A Researcher's Guide to Quantifying UTP Levels in Cell Lysates and Supernatants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Uridine Triphosphate (UTP) in biological samples is crucial for understanding cellular metabolism, signaling, and the mechanisms of therapeutic agents. This guide provides a comprehensive comparison of current methods for UTP quantification in cell lysates and supernatants, supported by experimental data and detailed protocols.

Extracellular UTP is a significant signaling molecule that activates a range of P2Y receptors, playing a role in various physiological processes.[1] Consequently, robust and sensitive methods to quantify its concentration in both the intracellular and extracellular environments are in high demand. This guide explores and contrasts the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and specialized enzymatic and bioluminescent assays.

Comparative Analysis of UTP Quantification Methods

The choice of a suitable UTP quantification method depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the major analytical techniques.

MethodPrincipleSample TypeDetection LimitAssay RangeThroughputKey AdvantagesKey Disadvantages
HPLC-UV Separation by chromatography and detection by UV absorbance.[2]Cell Lysates, SupernatantsPicomole range[3]Nanomolar to MicromolarMediumCost-effective, good for relative quantification.Lower sensitivity and specificity compared to MS, potential for co-eluting interferences.
LC-MS/MS Separation by chromatography coupled with highly specific mass-based detection.[4]Cell Lysates, Supernatants0.05 nmol/L to 1.25 µmol/L (LOD for various nucleosides/nucleotides)[4]0.10 nmol/L to 2.50 µmol/L (LOQ for various nucleosides/nucleotides)[4]Medium to HighHigh sensitivity, high specificity, can multiplex and quantify multiple nucleotides simultaneously.[5]Requires expensive instrumentation and specialized expertise.
Enzymatic Assay UTP-dependent enzymatic reaction leading to a detectable product (e.g., radioactive, colorimetric, or fluorescent).[1]Cell Lysates, SupernatantsSub-nanomolar range[1]1 to 300 nM[1]HighHigh specificity, relatively simple protocols.[1]Can be susceptible to interference from other components in the sample, may require specific coupling enzymes.
Bioluminescent Assay UTP-dependent luciferase reaction generating a light signal.Cell Lysates, SupernatantsNot explicitly found for UTP, but generally very high sensitivity for ATP assays.Not explicitly found for UTP.HighExtremely high sensitivity, wide dynamic range, real-time measurements possible.[6][7]May have cross-reactivity with other nucleotides, requires a luminometer.
Commercial ELISA Kits Immunoassay-based detection of UTP or related enzymes.Serum, plasma, tissue homogenates, cell lysates, cell culture supernates.[8]< 28.5ng/mL (for a UGP2 ELISA kit)[8]61.7-5,000ng/mL (for a UGP2 ELISA kit)[8]HighUser-friendly, high-throughput.Indirect measurement of UTP, potential for cross-reactivity, and variability between kits.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. Below are outlines of common experimental protocols for sample preparation and UTP quantification.

Preparation of Cell Lysates and Supernatants

Proper sample handling is paramount to preserve the integrity of nucleotides. All steps should be performed on ice to minimize enzymatic degradation.[9]

For Supernatants:

  • Collect the cell culture medium.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.[10]

  • Transfer the supernatant to a new tube.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.[10]

  • The resulting supernatant can be used directly for analysis or stored at -80°C.

For Cell Lysates:

  • Wash the adherent or suspension cells with ice-cold PBS.

  • For adherent cells, scrape them in the presence of lysis buffer. For suspension cells, pellet them and resuspend in lysis buffer. A common lysis buffer is RIPA buffer with protease and phosphatase inhibitors.[10]

  • Sonicate the sample on ice to ensure complete cell lysis and to shear DNA.[10]

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (cell lysate) for analysis.

  • Determine the total protein concentration of the lysate using a BCA or Bradford assay for normalization of UTP levels.[10][11]

UTP Quantification by LC-MS/MS

This method offers high sensitivity and specificity for the simultaneous quantification of multiple nucleotides.

  • Sample Preparation: Mix the cell lysate or supernatant with an internal standard (e.g., ¹³C-labeled UTP) and a protein precipitation agent (e.g., cold methanol (B129727) or acetonitrile).

  • Centrifugation: Centrifuge at high speed to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and dry it under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the LC mobile phase.

  • LC Separation: Inject the sample onto a reverse-phase or HILIC column for chromatographic separation. A common mobile phase combination is ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[4]

  • MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transitions for UTP and the internal standard are monitored for quantification.

UTP Quantification by Enzymatic Assay

This method relies on the specific conversion of UTP by an enzyme, leading to a quantifiable product.

  • Reaction Setup: In a microplate well, combine the cell lysate or supernatant sample with a reaction buffer containing UDP-glucose pyrophosphorylase, [¹⁴C]-glucose-1-phosphate, and an inorganic pyrophosphatase.[1]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The UTP-dependent conversion of [¹⁴C]-glucose-1P to [¹⁴C]-UDP-glucose is made irreversible by the pyrophosphatase.[1]

  • Separation and Quantification: Separate the [¹⁴C]-UDP-glucose product from the [¹⁴C]-glucose-1P substrate using HPLC.[1]

  • Data Analysis: Quantify the amount of [¹⁴C]-UDP-glucose by radiometric detection and compare it to a standard curve generated with known UTP concentrations.

Visualizing the Workflow and Signaling Context

To better illustrate the experimental process and the biological relevance of UTP, the following diagrams have been generated using Graphviz.

G Experimental Workflow for UTP Quantification cluster_0 Sample Preparation cluster_1 Quantification cluster_2 Data Analysis a Cell Culture Supernatant c Prepared Sample (Lysate or Supernatant) a->c Centrifuge to remove debris b Cell Pellet d d b->d Lyse cells (e.g., sonication) e e c->e LC-MS/MS Analysis f f c->f Enzymatic Assay g g c->g Bioluminescent Assay d->c Centrifuge to remove debris h UTP Concentration Determination e->h f->h g->h

Caption: A typical workflow for quantifying UTP levels in biological samples.

G Extracellular UTP Signaling Pathway UTP Extracellular UTP P2Y_R P2Y Receptor (e.g., P2Y2, P2Y4) UTP->P2Y_R G_protein G-protein P2Y_R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: A simplified diagram of the P2Y receptor-mediated signaling cascade initiated by extracellular UTP.

References

Safety Operating Guide

Navigating the Disposal of Uridine Triphosphate Trisodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. Uridine triphosphate trisodium (B8492382) salt (UTP trisodium salt), a common reagent in molecular biology, is generally considered non-hazardous. However, its disposal requires adherence to specific institutional and local regulations to minimize environmental impact and maintain workplace safety. This guide provides essential, step-by-step information for the proper disposal of UTP trisodium salt.

Initial Assessment and Safety Precautions

Before proceeding with disposal, it is crucial to consult the Safety Data Sheet (SDS) for Uridine Triphosphate Trisodium Salt. The SDS will confirm the non-hazardous nature of the chemical and provide initial guidance on handling and accidental release measures. While not classified as hazardous, standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound is contingent on its physical state (solid or aqueous solution) and the specific regulations of your institution and locality.

For Solid this compound:

  • Review Institutional Policies: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) guidelines. Many institutions provide specific protocols for the disposal of non-hazardous chemical waste.[1][2][3]

  • Disposal as Non-Hazardous Solid Waste: If permitted by your institution, solid UTP trisodium salt can often be disposed of in the regular laboratory trash.[1][2]

    • Ensure the container is securely sealed.

    • The original label should be defaced or removed to prevent confusion.[2]

    • Never dispose of chemical containers in a manner that could expose custodial staff to unknown substances.[2]

For Aqueous Solutions of this compound:

  • Check Local and Institutional Regulations: As with the solid form, the primary determinant for disposal is your local and institutional policy.[4] Many institutions have specific guidelines for the disposal of aqueous waste.

  • Sanitary Sewer Disposal: For small quantities of dilute solutions, disposal down the sanitary sewer with copious amounts of water may be permissible.[1][5][6] This is often acceptable for soluble, non-hazardous organic salts and nucleotides.[6]

    • It is crucial to confirm that this method is approved by your institution's EHS department.[2]

    • When disposing via the sewer, flush with at least 20 parts water.[5]

  • Collection for Chemical Waste Pickup: If your institution's policies prohibit sewer disposal of any chemicals, or if the solution contains other hazardous materials, it must be collected as chemical waste.

    • Collect the waste in a clearly labeled, sealed container.

    • Follow your institution's procedures for chemical waste pickup.[3]

Quantitative Disposal Data

Currently, there is no standardized quantitative data available for the disposal limits of this compound. The permissibility of disposal methods is determined by the qualitative assessment of its non-hazardous nature and the specific regulations of the governing bodies for your laboratory.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: UTP Trisodium Salt Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the waste mixed with hazardous chemicals? consult_sds->is_hazardous solid_or_liquid Is the waste solid or an aqueous solution? is_hazardous->solid_or_liquid No chemical_waste Collect for hazardous chemical waste pickup is_hazardous->chemical_waste Yes consult_ehs_solid Consult Institutional EHS Guidelines for Solid Waste solid_or_liquid->consult_ehs_solid Solid consult_ehs_liquid Consult Institutional EHS Guidelines for Liquid Waste solid_or_liquid->consult_ehs_liquid Aqueous Solution trash_disposal Dispose in designated non-hazardous solid waste stream consult_ehs_solid->trash_disposal sewer_disposal_allowed Is sanitary sewer disposal of non-hazardous nucleotides permitted? consult_ehs_liquid->sewer_disposal_allowed sewer_disposal Dispose down sanitary sewer with copious amounts of water sewer_disposal_allowed->sewer_disposal Yes sewer_disposal_allowed->chemical_waste No

Caption: Decision workflow for the disposal of this compound.

By following these procedural steps and adhering to the decision workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.

References

Personal protective equipment for handling Uridine triphosphate trisodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling Uridine triphosphate trisodium (B8492382) salt (UTP-Na3) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

There are differing classifications regarding the hazards of Uridine triphosphate trisodium salt. Some suppliers classify it as hazardous, citing potential for skin, eye, and respiratory irritation, and as harmful if swallowed.[1][2] Other sources do not classify it as a hazardous substance. Given this discrepancy, it is prudent to handle the compound with a degree of caution, assuming it to be potentially hazardous.

The following Personal Protective Equipment (PPE) is mandatory when handling this compound in solid form and in solution:

PPE Category Solid Form Solution Form Rationale
Eye Protection Safety glasses with side shields or chemical splash gogglesChemical splash gogglesProtects against airborne particles and splashes.
Hand Protection Nitrile or latex glovesNitrile or latex glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatLaboratory coatProtects skin and clothing from spills.
Respiratory Protection N95 respirator or equivalentGenerally not required if handled in a well-ventilated area or fume hood.Recommended when handling the powder to avoid inhalation of dust particles.[2]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the stability and purity of this compound.

Parameter Guideline Notes
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[1][3] Wash hands thoroughly after handling.Minimizes inhalation and contact.
Storage Temperature Store at -20°C for long-term stability.[4][5][6]Can be stored at 2-8°C for short-term use.[5]
Storage Conditions Keep in a tightly sealed container in a dry and well-ventilated place.[3][5]Protect from moisture and light.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.Avoid contact with these substances to prevent degradation.

Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound, from receiving to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Prepare work area in a fume hood or well-ventilated space A->B C 3. Weigh the required amount of UTP-Na3 solid B->C D 4. Transfer solid to a suitable container for dissolution C->D E 5. Add solvent to the solid D->E F 6. Mix until fully dissolved E->F G 7. Decontaminate work surfaces F->G H 8. Dispose of waste in accordance with local regulations G->H I 9. Doff and dispose of/clean PPE H->I J J

Caption: Standard operating procedure for handling this compound.

Experimental Protocol: Preparation of a 100 mM this compound Solution

This protocol details the steps for preparing a 100 mM aqueous solution of this compound.

Materials:

  • This compound (MW: 550.09 g/mol , anhydrous basis)

  • Nuclease-free water

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask (e.g., 10 mL)

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Micropipettes

Procedure:

  • Calculate the required mass:

    • For 10 mL of a 100 mM solution:

      • Moles = 100 mmol/L * 0.010 L = 1 mmol = 0.001 mol

      • Mass = 0.001 mol * 550.09 g/mol = 0.550 g

  • Weigh the solid:

    • Place a weighing boat on the analytical balance and tare.

    • Carefully weigh out 0.550 g of this compound.

  • Dissolve the solid:

    • Transfer the weighed solid to a beaker containing approximately 7-8 mL of nuclease-free water.

    • If using a magnetic stirrer, add a stir bar and stir gently until the solid is completely dissolved.

  • Adjust the volume:

    • Quantitatively transfer the solution to a 10 mL volumetric flask.

    • Rinse the beaker with a small amount of nuclease-free water and add the rinsing to the volumetric flask to ensure all the compound is transferred.

    • Carefully add nuclease-free water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mix and store:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • The pH of a 100 mM solution should be between 7.0 and 8.0.[5] If necessary, the pH can be adjusted.

    • For long-term storage, aliquot the solution into smaller, single-use tubes and store at -20°C.

Disposal Plan

Dispose of this compound and its solutions in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Solid Waste: Uncontaminated solid this compound should be disposed of as chemical waste.

  • Liquid Waste: Aqueous solutions can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations. Check with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing boats, and pipette tips, should be disposed of in the appropriate solid chemical waste stream.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.